molecular formula C13H14Cl2N2O3 B019942 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline CAS No. 183322-20-5

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Cat. No.: B019942
CAS No.: 183322-20-5
M. Wt: 317.16 g/mol
InChI Key: HFGVHQGBDDTDIJ-UHFFFAOYSA-N
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Description

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, also known as this compound, is a useful research compound. Its molecular formula is C13H14Cl2N2O3 and its molecular weight is 317.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-11-6-9-10(16-8-17-13(9)15)7-12(11)19-3-2-14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGVHQGBDDTDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596535
Record name 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
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Molecular Weight

317.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-20-5
Record name 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline: A Critical Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its versatile structure allows for targeted modifications that can modulate binding affinity and pharmacokinetic properties, making it a cornerstone in the development of enzyme inhibitors.[1][3] Within the realm of oncology, quinazoline derivatives have emerged as potent tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized the treatment of various cancers by targeting key signaling pathways involved in cell proliferation and survival.[1][4] This guide focuses on a specific, highly functionalized quinazoline derivative: 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline . This compound serves as a critical synthetic intermediate, or building block, in the manufacture of advanced TKIs. Its strategic importance lies in the reactive 4-chloro group, which provides a handle for introducing the complex amine-containing moieties that are essential for high-affinity binding to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[1][5] This document provides a comprehensive technical overview of its chemical properties, synthesis, and application for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use in multi-step pharmaceutical manufacturing.

PropertyValueReference(s)
CAS Number 183322-20-5[6]
Molecular Formula C₁₃H₁₄Cl₂N₂O₃[6][7]
Molecular Weight 317.17 g/mol [6][7]
Appearance White to off-white solid powder[8]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[8]
InChI Key RORJMEOQKVOQBC-UHFFFAOYSA-N[7]
SMILES COCCOc1cc2c(cc1OCCCl)c(Cl)ncn2[7]

The structure, characterized by the quinazoline core with distinct ether linkages at positions 6 and 7 and a reactive chlorine at position 4, is achiral.[7] These ether groups are not merely placeholders; they play a crucial role in modulating the solubility and electronic properties of the molecule, which can influence its reactivity in subsequent steps and the biological activity of the final drug product.[1]

The Strategic Role in Tyrosine Kinase Inhibitor (TKI) Synthesis

The primary application of this compound is as a key intermediate in the synthesis of targeted cancer therapies.[9] The quinazoline framework is central to the efficacy of drugs like Lapatinib, a dual inhibitor of EGFR and HER2 kinases.[4][10]

The synthesis of such inhibitors typically involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the quinazoline ring, further activated by the nitrogen atoms, makes the 4-position susceptible to attack by nucleophiles.[8][11] The chlorine atom at this position serves as an excellent leaving group, allowing for the efficient introduction of various substituted anilines, which are crucial for the final drug's ability to bind to the kinase active site.[1][11]

Below is a conceptual workflow illustrating the pivotal role of this intermediate.

G cluster_0 Synthesis of the Quinazoline Core cluster_1 Activation Step cluster_2 Drug Synthesis (SNA r) Precursors Substituted Anthranilic Acid Cyclization Cyclization Precursors->Cyclization Formamide, Heat Quinazolinone 6,7-Disubstituted- quinazolin-4(3H)-one Cyclization->Quinazolinone Chlorination Chlorination Quinazolinone->Chlorination POCl₃ or SOCl₂ Target_Intermediate 4-Chloro-7-(2-chloroethoxy) -6-(2-methoxyethoxy)quinazoline Chlorination->Target_Intermediate Purification Coupling Coupling Target_Intermediate->Coupling Substituted Aniline, Base, Solvent (e.g., Isopropanol) API_Precursor N-Aryl-quinazoline Derivative Coupling->API_Precursor Formation of C-N bond Substituted_Aniline Key Pharmacophore (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline) Substituted_Aniline->Coupling Final_API Active Pharmaceutical Ingredient (e.g., Lapatinib analogue) API_Precursor->Final_API Further Modifications

Caption: Synthetic workflow from precursors to the final API, highlighting the central role of the activated 4-chloroquinazoline intermediate.

This strategic placement of a reactive group on a pre-functionalized core is a common and efficient strategy in medicinal chemistry. It allows for the late-stage introduction of complex and diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Synthesis Protocol: A Representative Methodology

The synthesis of 4-chloro-quinazoline derivatives from their corresponding quinazolinone precursors is a well-established transformation in organic chemistry.[8][12][13] The following protocol is a representative, field-proven method adapted from procedures for analogous compounds.

Objective: To synthesize this compound from 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • Reagents: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard and highly effective chlorinating agents for converting the hydroxyl group of the quinazolinone tautomer into a chloro group.[8][12] A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the reaction.[12]

  • Solvent: A non-protic solvent like dichloromethane (DCM) or toluene is used to prevent reaction with the chlorinating agent.[8] Toluene is often preferred for higher boiling points when heating is required.[14]

  • Work-up: The reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the excess acidic chlorinating agent and any HCl generated.[12] This is critical to prevent degradation of the product and to allow for safe handling. The final product is extracted into an organic solvent.

Step-by-Step Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃, ~2 equivalents) and triethylamine (~2 equivalents) under a nitrogen atmosphere.[8]

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 3-8 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.[8] Cautiously pour the residue into a beaker of ice-cold water with vigorous stirring. Neutralize the solution with saturated aqueous sodium bicarbonate.

  • Isolation: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

G Start Quinazolinone Precursor + POCl₃, Et₃N in Toluene Heat Heat (70-80°C) Stir (3-8h) Start->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool, Evaporate POCl₃ Quench with NaHCO₃(aq) Monitor->Workup Complete Extract Extract with DCM Workup->Extract Purify Dry, Concentrate, Purify Extract->Purify Product Pure 4-Chloro-quinazoline Intermediate Purify->Product

Caption: Experimental workflow for the chlorination of a quinazolinone precursor.

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety and maintaining product integrity.

  • Handling: this compound should be handled in a well-ventilated area.[15] Personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, must be worn to avoid contact with skin and eyes.[15] Avoid the formation of dust and aerosols.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C, away from moisture, is recommended.

  • Hazards: While specific toxicological data is limited, analogous compounds are known to cause skin and serious eye irritation. Standard safety precautions for handling chlorinated heterocyclic compounds should be followed.

Conclusion: An Indispensable Building Block

This compound represents more than just a chemical structure; it is an enabling tool in the field of drug discovery. Its carefully designed architecture, featuring a reactive handle on a functionalized core, streamlines the synthesis of complex and highly specific tyrosine kinase inhibitors. For researchers and drug development professionals, a deep understanding of this intermediate's properties, synthesis, and handling is essential for the efficient and safe production of next-generation cancer therapeutics. The continued importance of the quinazoline scaffold ensures that this and similar intermediates will remain vital components in the ongoing quest for more effective and targeted medicines.

References

  • Guidechem. (n.d.). What is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline? Retrieved from Guidechem website.[8]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[10]

  • Echemi. (n.d.). 4-chloro-7-(2-chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazoline. Retrieved from Echemi website.[15]

  • Global Substance Registration System. (n.d.). 4-CHLORO-6-(2-CHLOROETHOXY)-7-(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from gsrs.ncats.nih.gov.[7]

  • Benchchem. (n.d.). 4-Chloro-6-ethoxy-7-methoxyquinazoline. Retrieved from Benchchem website.[1]

  • TCI Chemicals. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from TCI Chemicals website.

  • Cayman Chemical. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from Cayman Chemical website.[9]

  • Cayman Chemical. (2025). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline - Safety Data Sheet.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[2]

  • ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis. Retrieved from ChemicalBook website.[12]

  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-7-(2-chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazoline. Retrieved from SCBT website.[6]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Diagram]. Retrieved from ResearchGate.[13]

  • MedKoo Biosciences. (n.d.). Lapatinib Synthetic Routes. Retrieved from MedKoo Biosciences website.[4]

  • New Drug Approvals. (2014, September 14). lapatinib. Retrieved from New Drug Approvals website.[16]

  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Retrieved from Google Patents.[14]

  • Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Retrieved from Google Patents.[17]

  • Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib. Retrieved from Google Patents.[18]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from Organic Chemistry Portal.[19]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[5]

  • Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from RSC Publishing.[3]

  • Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.[20]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.[21]

  • da Silva, G. O., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.[11]

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Sources

An In-depth Technical Guide to 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline: A Keystone Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, a critical chemical intermediate. Its significance is rooted in its role as a precursor for the synthesis of highly potent and specific Tyrosine Kinase Inhibitors (TKIs), which have become cornerstones in the targeted therapy of various cancers. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, synthesis, biological relevance, and analytical characterization.

Introduction: The Strategic Importance of a Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound (herein referred to as "the intermediate") is a bespoke derivative designed for a specific and vital purpose: to serve as a building block for second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2] Its structure is not arbitrary; each substituent is precisely placed to facilitate subsequent reactions and to imbue the final active pharmaceutical ingredient (API) with the desired pharmacological properties.

The primary application of this intermediate is in the synthesis of Dacomitinib , an irreversible pan-HER inhibitor.[1][3] The chloro group at the 4-position is a key reactive site, acting as a leaving group for nucleophilic aromatic substitution, which is the pivotal step in coupling the quinazoline core with the desired aniline moiety of the final drug.[4] Understanding the chemistry and handling of this intermediate is therefore fundamental to the successful development and manufacturing of these life-saving therapeutics.

Physicochemical and Structural Characteristics

A precise understanding of the molecule's physical and chemical properties is paramount for its effective use in synthesis, ensuring purity, stability, and predictable reactivity.

Chemical Structure Analysis

The molecule is a substituted quinazoline, featuring:

  • A quinazoline core , providing the fundamental heterocyclic structure.

  • A chlorine atom at the 4-position , the primary site for synthetic modification.

  • A 2-methoxyethoxy group at the 6-position .

  • A 2-chloroethoxy group at the 7-position .

These ether-based side chains at the 6 and 7 positions are crucial for modulating the solubility and binding affinity of the final drug molecule within the ATP-binding pocket of the target kinase.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for handling, storage, and reaction setup.

PropertyValueReference(s)
CAS Number 183322-20-5[5]
Molecular Formula C₁₃H₁₄Cl₂N₂O₃[6]
Molecular Weight 317.17 g/mol [5][6]
Appearance White to off-white solid powder[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)[4]
InChI Key RORJMEOQKVOQBC-UHFFFAOYSA-N[6]

Synthesis and Manufacturing Principles

The synthesis of this intermediate is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. A common and logical synthetic strategy involves the initial formation of the quinazolinone core, followed by chlorination.

General Synthetic Workflow

The transformation from a precursor quinazolinone to the final chlorinated intermediate is a cornerstone of this process. The rationale behind this approach is the relative stability of the quinazolinone and the highly efficient and specific conversion of the C4-hydroxyl group (in its tautomeric form) to a chloro group.

G start Substituted 6,7-dialkoxy-quinazolin-4(3H)-one (Precursor) chlorination Chlorination Reaction (e.g., with SOCl₂ or POCl₃) start->chlorination Key Transformation workup Reaction Quench & Workup (Removal of excess chlorinating agent) chlorination->workup purification Purification (Crystallization / Chromatography) workup->purification product 4-Chloro-7-(2-chloroethoxy)-6- (2-methoxyethoxy)quinazoline (Final Intermediate) purification->product G intermediate 4-Chloro-quinazoline Intermediate reaction Nucleophilic Aromatic Substitution (SNAr) intermediate->reaction aniline Substituted Aniline (e.g., 3-amino-4-((3-fluorobenzyl)oxy)aniline for Lapatinib or (R)-4-amino-N-(1-(piperidin-3-yl)ethyl)but-2-enamide for Dacomitinib) aniline->reaction tki Final TKI Drug (e.g., Lapatinib, Dacomitinib) reaction->tki

Caption: Role of the intermediate in the final step of Tyrosine Kinase Inhibitor (TKI) synthesis.

This SNAr reaction is the linchpin in the synthesis of drugs like Lapatinib and Dacomitinib. [3][7]The reaction proceeds by the addition of the amine nucleophile to the electron-deficient quinazoline ring, followed by the elimination of the chloride leaving group, to form a stable C-N bond.

Biological Context: Targeting the EGFR/HER2 Signaling Axis

To appreciate the significance of the drugs derived from this intermediate, one must understand their biological target: the EGFR/HER2 signaling pathway. EGFR (also known as ErbB1) and HER2 (ErbB2) are receptor tyrosine kinases that play a central role in regulating cell growth, proliferation, and survival. [8] In many cancers, these receptors are overexpressed or mutated, leading to their constitutive activation. [9]This aberrant signaling drives uncontrolled tumor growth. The downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, become hyperactivated. [10][11] TKIs like Lapatinib and Dacomitinib are designed to enter the cell and bind to the ATP-binding site within the intracellular kinase domain of these receptors. [12][13]By blocking the binding of ATP, they prevent receptor autophosphorylation, effectively shutting down the downstream growth signals and leading to cell cycle arrest and apoptosis. [14][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Receptor P P EGFR->P Autophosphorylation ATP ATP PI3K PI3K/AKT Pathway P->PI3K MAPK RAS/MAPK Pathway P->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation MAPK->Proliferation TKI TKI (e.g., Dacomitinib) TKI->P INHIBITS

Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition by TKIs.

Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and quality of the intermediate. A self-validating system of orthogonal analytical techniques is employed.

TechniquePurposeExpected ResultsReference(s)
¹H NMR Spectroscopy Structural confirmation and purity assessmentA spectrum consistent with the proposed structure, showing characteristic peaks for the aromatic protons of the quinazoline core and the aliphatic protons of the ether side chains.[16]
Mass Spectrometry Molecular weight confirmationAn observed mass-to-charge ratio (m/z) corresponding to the molecular ion [M+H]⁺ of the compound (approx. 317.04).[16][17]
Elemental Analysis Confirmation of elemental compositionPercentages of Carbon, Hydrogen, Nitrogen, and Chlorine that are within ±0.4% of the theoretical values for the molecular formula C₁₃H₁₄Cl₂N₂O₃.[16]
HPLC Purity determination and quantificationA single major peak indicating a purity of >99%, with any impurities well-defined and below specified limits.[18]

Safety and Handling

As a chlorinated heterocyclic compound and a reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [19]Avoid inhalation of dust and contact with skin and eyes.

  • Hazard Statements: The compound is typically classified as causing skin and serious eye irritation. * First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of water. Seek medical attention if irritation persists. * Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

  • ResearchGate. (n.d.). HER2/epidermal growth factor receptor (EGFR) signalling pathway in... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). HER2 associated signalling pathways. Ligand binding to an EGFR/HER2... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Retrieved from [Link]

  • MDPI. (2021). Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • Journal of China Pharmaceutical University. (n.d.). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • ResearchGate. (2014). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010017387A2 - Lapatinib intermediates.
  • National Center for Biotechnology Information. (n.d.). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Retrieved from [Link]

  • GSRS. (n.d.). 4-CHLORO-6-(2-CHLOROETHOXY)-7-(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

  • Inno-pharmchem.com. (n.d.). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Dacomitinib - LiverTox. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Lapatinib Fights Cancer. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate? Retrieved from [Link]

  • GSRS. (n.d.). 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

  • Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (C14H17ClN2O4). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (CAS No. 183322-20-5): Synthesis, Analysis, and Control in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical synthesis, the purity of active pharmaceutical ingredients (APIs) is paramount. Process-related impurities, even in trace amounts, can have significant implications for the safety and efficacy of a drug. This technical guide provides a comprehensive overview of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, a known process-related impurity in the synthesis of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in cancer therapy.[1] Understanding the formation, identification, and control of this specific impurity is critical for any professional involved in the development and manufacturing of quinazoline-based oncology drugs.

This guide will delve into the synthetic pathways that can lead to the formation of this impurity, present detailed analytical methodologies for its detection and quantification, and discuss strategies for its control to ensure the quality and safety of the final API.

Physicochemical Properties and Identification

A clear identification of the target compound is the first step in any robust analytical and control strategy.

PropertyValueSource
CAS Number 183322-20-5[2]
Molecular Formula C₁₃H₁₄Cl₂N₂O₃[2]
Molecular Weight 317.17 g/mol [2]
Chemical Name This compound[3]

Contextual Synthesis: The Pathway to Erlotinib and the Genesis of an Impurity

The target compound, this compound, is not a desired product but rather a byproduct formed during the synthesis of the key Erlotinib intermediate, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS No. 183322-18-1).[1][4] Understanding the synthesis of the primary intermediate is crucial to comprehending the origin of the impurity.

The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline typically begins with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. The critical step where the impurity can be introduced is the chlorination of the 4-position of the quinazolinone ring.

Diagram: Synthetic Pathway of the Key Intermediate and Formation of the Impurity

G cluster_0 Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline cluster_1 Impurity Formation 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one->4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Chlorinating Agent (e.g., SOCl₂, POCl₃) Erlotinib Erlotinib 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline->Erlotinib + 3-ethynylaniline Starting Material Impurity 6-(2-methoxyethoxy)-7-(2-hydroxyethoxy)quinazolin-4(3H)-one This compound This compound Starting Material Impurity->this compound Chlorinating Agent (e.g., SOCl₂, POCl₃) Impurity in Final API Impurity in Final API This compound->Impurity in Final API Carried through synthesis G Sample_Preparation Sample Preparation (Dissolution in a suitable diluent) HPLC_Analysis HPLC Analysis (Reverse-Phase C18 Column) Sample_Preparation->HPLC_Analysis Detection Detection (UV/PDA Detector) HPLC_Analysis->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis Impurity_Identification Impurity Identification (Comparison with Reference Standard or LC-MS/MS) Data_Analysis->Impurity_Identification Reporting Reporting (Quantification of Impurity Levels) Impurity_Identification->Reporting

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its versatile structure allows for modification at various positions, enabling the fine-tuning of pharmacological activity. 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline is a key intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[2] A thorough understanding of the physicochemical properties of this intermediate is paramount for process optimization, impurity profiling, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, supported by experimental protocols and theoretical insights.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting its behavior in various experimental and manufacturing settings.

PropertyValueSource(s)
CAS Number 183322-20-5[3][4][5]
Molecular Formula C₁₃H₁₄Cl₂N₂O₃[3][4][5]
Molecular Weight 317.17 g/mol [3][6]
Appearance Off-White to Pale Yellow Solid[6]
Melting Point 97-100 °C[6]
Boiling Point (Predicted) 450.8 ± 45.0 °C[6]
Density (Predicted) 1.337 ± 0.06 g/cm³[6]
pKa (Predicted) 0.49 ± 0.30[6]
XLogP3 (Predicted) 2.9[7]

Experimental Determination of Physicochemical Properties

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound. The causality behind these experimental choices is explained to provide a deeper understanding for the researcher.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[8]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) is used.[9]

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting range is reported as T1-T2.[10]

Causality of Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A finely powdered sample ensures uniform heat distribution.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Grind Sample to Fine Powder start->powder pack Pack Capillary Tube (1-2mm) powder->pack place Place in Melting Point Apparatus pack->place heat Heat Slowly (1-2°C/min) place->heat observe Observe Melting heat->observe record Record T1 and T2 observe->record end End record->end Report Melting Range

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of this compound in various solvents is critical for its purification, formulation, and use in subsequent synthetic steps.

Predicted Solubility: The compound is predicted to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[6] It has poor solubility in water.[2]

Experimental Protocol for Qualitative Solubility Determination:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure: To approximately 1 mg of the compound in a small test tube, add 1 mL of the solvent in portions, with vigorous shaking after each addition.[11]

  • Observation: Observe for complete dissolution. If the compound dissolves, it is classified as soluble in that solvent. If it remains as a solid, it is classified as insoluble.[1]

Causality of Experimental Choices: Testing a spectrum of solvents provides a comprehensive understanding of the compound's polarity and potential for forming intermolecular interactions, guiding solvent selection for chromatography and reaction chemistry.

Solubility_Testing_Workflow start Start with Compound add_solvent Add 1 mL of Solvent to ~1 mg of Compound start->add_solvent shake Vigorous Shaking add_solvent->shake observe Observe for Dissolution shake->observe soluble Soluble observe->soluble Complete Dissolution insoluble Insoluble observe->insoluble Solid Remains

Caption: Qualitative Solubility Testing Workflow.

Spectroscopic and Chromatographic Characterization

Analytical techniques are essential for confirming the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for monitoring reaction progress.[12]

Illustrative HPLC Protocol:

  • System: A standard HPLC system with a UV detector.[13]

  • Column: Reversed-phase C18 column.[14]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent.

Causality of Experimental Choices: Reversed-phase chromatography is well-suited for separating moderately polar organic molecules. The use of an acidic modifier in the mobile phase protonates the nitrogen atoms in the quinazoline ring, reducing peak tailing and improving chromatographic resolution.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the quinazoline ring.

  • Alkoxy Protons: Characteristic signals for the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂-) groups.

  • Methyl Protons: A singlet for the methoxy group.

  • Methylene Protons: Triplets or more complex multiplets for the ethoxy groups, showing coupling with adjacent methylene protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios and analyze coupling patterns to assign the signals to specific protons in the molecule.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[16]

Expected Mass Spectrum:

  • Molecular Ion Peak: An ion corresponding to the molecular weight of the compound (m/z 317.17 for [M]⁺ or 318.17 for [M+H]⁺ in ESI).

  • Isotope Pattern: A characteristic isotope pattern due to the presence of two chlorine atoms.

  • Fragmentation: Fragmentation patterns can provide further structural information.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.[17]

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the ions is measured.

  • High-Resolution Mass Spectrometry (HRMS): Can be used to confirm the elemental composition of the molecule.[15]

Stability and Storage

The stability of a pharmaceutical intermediate is a critical parameter that can affect the quality of the final drug product.[18]

Stability Considerations:

  • Hydrolytic Stability: The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution, including hydrolysis.[2] Therefore, the compound should be protected from moisture.

  • Thermal Stability: Stability at different temperatures should be assessed to determine appropriate storage and handling conditions.[19]

  • Photostability: Exposure to light should be evaluated to determine if the compound is light-sensitive.

Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7] For long-term storage, refrigeration is often recommended.[6]

Experimental Protocol for Stability Assessment (ICH Guidelines):

  • Sample Preparation: The compound is stored under various conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[20][21]

  • Time Points: Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 12 months).[20]

  • Analysis: The samples are analyzed by HPLC to determine the purity and identify any degradation products.[12]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. A thorough understanding and experimental determination of these properties are fundamental for researchers and scientists involved in the synthesis and development of quinazoline-based pharmaceuticals. The provided protocols and theoretical explanations serve as a valuable resource for ensuring the quality, consistency, and optimal handling of this important synthetic intermediate.

References

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A Technical Guide to the Biological Activity of Substituted 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The quinazoline scaffold, a fused bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, substituted 4-chloroquinazolines have emerged as crucial intermediates and potent agents in their own right, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted 4-chloroquinazolines, with a primary focus on their anticancer and antimicrobial properties. We delve into the mechanistic underpinnings of their action, detailing their role as kinase inhibitors and offering insights into the experimental protocols for their synthesis and biological assessment. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline, a benzo-fused pyrimidine, is a foundational structure in the development of novel therapeutics.[1] Its derivatives have garnered significant attention due to their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2] The versatility of the quinazoline ring allows for substitutions at various positions, most notably at the C2, C4, and C6 positions, which significantly influences its biological activity.[2]

The 4-chloroquinazoline moiety, in particular, serves as a highly reactive and versatile intermediate for the synthesis of a plethora of derivatives, most notably the 4-anilinoquinazolines. This class of compounds has been extensively investigated for its potent antitumor properties, leading to the development of several FDA-approved drugs.[3][4]

Synthetic Pathways to Substituted 4-Chloroquinazolines

The synthesis of 4-chloroquinazolines is a critical first step in the development of many quinazoline-based therapeutic agents. A common and efficient method involves the chlorination of the corresponding quinazolin-4(3H)-ones.

General Synthesis Protocol

A widely employed synthetic route begins with the appropriate anthranilic acids, which are cyclized to form quinazolin-4(3H)-ones. These intermediates are then subjected to chlorination to yield the desired 4-chloroquinazoline.[5][6]

Step-by-step Methodology:

  • Cyclization: Anthranilic acid (or a substituted derivative) is reacted with formamidine acetate in formamide at elevated temperatures (e.g., 160°C) for several hours. This reaction forms the quinazolin-4(3H)-one ring system.[5][6]

  • Chlorination: The resulting quinazolin-4(3H)-one is then refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or a combination of trichloroisocyanuric acid (Cl₃CCN) and triphenylphosphine (PPh₃), to replace the hydroxyl group at the C4 position with a chlorine atom.[1] This step yields the 4-chloroquinazoline derivative.

Microwave-Assisted Synthesis

To enhance reaction efficiency and reduce environmental impact, microwave-mediated synthesis has been successfully applied to the N-arylation of 4-chloroquinazolines. This method offers rapid and efficient production of 4-anilinoquinazolines in good yields, often requiring less solvent than traditional methods.[1]

Anticancer Activity: Targeting Key Signaling Pathways

Substituted 4-chloroquinazolines, particularly their 4-anilino derivatives, are renowned for their potent anticancer activities. Their primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, differentiation, and survival.[1][7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a key target for many quinazoline-based anticancer drugs.[7][8] Overexpression or mutation of EGFR is a hallmark of various cancers, leading to uncontrolled cell growth.[7] 4-Anilinoquinazolines act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling pathways.[7][9] Several FDA-approved EGFR inhibitors, including gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline scaffold.[3][4][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activates EGF EGF EGF->EGFR Binds Quinazoline 4-Anilinoquinazoline Inhibitor Quinazoline->TK_Domain Inhibits ATP ATP ATP->TK_Domain Binds Signaling Downstream Signaling (Proliferation, Survival) TK_Domain->Signaling Phosphorylates

Other Kinase Targets

Beyond EGFR, substituted quinazolines have demonstrated inhibitory activity against a range of other kinases implicated in cancer, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [1]

  • Platelet-Derived Growth Factor Receptor (PDGFR) [1]

  • Phosphoinositide 3-kinase (PI3K) [4]

This multi-targeted approach can be advantageous in overcoming drug resistance and treating complex malignancies.

In Vitro Anticancer Activity Assessment

The cytotoxic effects of substituted 4-chloroquinazoline derivatives are typically evaluated against a panel of human cancer cell lines.

3.3.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

Quantitative Data on Anticancer Activity

The following table summarizes the IC₅₀ values of selected substituted 4-anilinoquinazoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
10b HCT-1162.8[1]
10b T98G2.0[1]
Compound 8 EGFRʷᵗ0.8 nM[7]
Compound 8 EGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ2.7 nM[7]
Compound 24 A5496.54[7]
Compound 24 A4314.04[7]
Compound 45a EGFR0.13[8]
Compound 45a VEGFR0.56[8]
Compound 8b EGFR-TK1.37 nM[11]
Compound 18 MGC-8030.85[12]
14g K-5620.622-1.81[13][14]

Antimicrobial Activity

In addition to their anticancer properties, substituted quinazolines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][15] The emergence of drug-resistant pathogens has intensified the search for novel antimicrobial compounds, and quinazolines represent a promising scaffold in this endeavor.[15]

Mechanism of Antimicrobial Action

The precise mechanisms by which quinazolines exert their antimicrobial effects are still under investigation but are thought to involve interactions with essential cellular components like the cell wall and DNA.[2] Structure-activity relationship studies suggest that substitutions at the C2, C3, and C6/C8 positions, particularly with halogen atoms and amine groups, can enhance antimicrobial activity.[2]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial efficacy of substituted 4-chloroquinazoline derivatives is determined using standardized in vitro susceptibility testing methods.[16][17]

4.2.1. Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][18][19]

Step-by-step Methodology:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[16][19]

  • Inoculation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.[16]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18][19]

4.2.2. Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative technique that assesses the susceptibility of a microorganism to an antimicrobial agent.[16][18]

Step-by-step Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).[18]

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[16]

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[18]

Antimicrobial_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing Compound Substituted 4-Chloroquinazoline Broth Broth Microdilution Compound->Broth Disk Disk Diffusion Compound->Disk MIC Determine MIC Broth->MIC Zone Measure Zone of Inhibition Disk->Zone

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of substituted 4-chloroquinazolines. These studies involve systematically modifying the chemical structure and assessing the impact on pharmacological properties.[20][21][22]

Key Structural Features for Anticancer Activity
  • 4-Anilino Substitution: The presence of a substituted aniline group at the C4 position is a hallmark of many potent EGFR inhibitors. The nature and position of substituents on the aniline ring significantly influence binding affinity and selectivity.[1]

  • C6 and C7 Substitutions: The introduction of small, electron-donating groups, such as methoxy groups, at the C6 and C7 positions of the quinazoline ring can enhance anticancer activity.[4] Halogen substitution at the C6 position has also been shown to improve anticancer effects.[3]

  • Flexibility of Linkers: The length and flexibility of linkers connecting substituents to the quinazoline core can impact inhibitory activity against different kinase targets.[7]

Key Structural Features for Antimicrobial Activity
  • Substitutions at C2 and C3: The presence of methyl, amine, or thiol groups at the C2 position and a substituted aromatic ring at the C3 position are often essential for antimicrobial activity.[2]

  • Halogenation at C6 and C8: The introduction of halogen atoms at the C6 and C8 positions of the quinazolinone ring can enhance antimicrobial properties.[2]

Conclusion and Future Directions

Substituted 4-chloroquinazolines represent a highly valuable and versatile class of compounds in medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with well-established synthetic routes, makes them attractive candidates for further drug development. Future research in this area should focus on:

  • Design of Novel Derivatives: The synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploration of New Targets: Investigating the activity of these compounds against other therapeutic targets to expand their potential applications.

  • Combination Therapies: Evaluating the synergistic effects of substituted 4-chloroquinazolines in combination with existing therapeutic agents to overcome drug resistance.

  • Advanced Drug Delivery Systems: Developing novel drug delivery strategies to enhance the bioavailability and targeted delivery of these compounds.

By leveraging the insights gained from SAR studies and employing modern drug design techniques, the full therapeutic potential of substituted 4-chloroquinazolines can be realized.

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The Quinazoline Scaffold: A Cornerstone of Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant "privileged structures" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous FDA-approved drugs, particularly in oncology.[2][3][4][5] This is largely attributable to the scaffold's inherent ability to orient substituents in a precise three-dimensional manner, facilitating potent and selective interactions with diverse biological targets, most notably protein kinases. This technical guide provides a comprehensive exploration of the quinazoline core's role in kinase inhibitor design, delving into its fundamental mechanism of action, critical structure-activity relationships (SAR), and the evolution of clinically successful therapeutics. We will examine detailed experimental protocols for characterization and present visual workflows to offer a practical and in-depth resource for researchers, scientists, and drug development professionals.

The Quinazoline Core: A Privileged Scaffold for Kinase Hinge-Binding

The quinazoline structure consists of a benzene ring fused to a pyrimidine ring.[6] This deceptively simple architecture provides the ideal foundation for targeting the ATP-binding site of protein kinases, a family of enzymes that are frequently dysregulated in cancer.[4] The success of the quinazoline scaffold is rooted in its function as a superb "hinge-binder."

The ATP-binding pocket of a kinase is structurally divided into a hinge region, a hydrophobic pocket, and a solvent-exposed region. The quinazoline core masterfully orients itself to interact with the hinge region, which acts as an anchor point for ATP. Specifically, the scaffold's nitrogen atoms are pivotal for this interaction:

  • N1 Atom: Acts as a crucial hydrogen bond acceptor, typically forming a strong hydrogen bond with the backbone amide proton of a key methionine residue in the hinge region (e.g., Met793 in EGFR).[6][7] This interaction is foundational for the high-affinity binding of most quinazoline inhibitors.

  • N3 Atom: Can also participate in hydrogen bonding, often through a water-mediated bridge to a threonine residue, further stabilizing the inhibitor-kinase complex.[7]

This inherent ability to anchor within the kinase hinge allows the rest of the molecule to be systematically modified at various positions (C4, C6, C7) to achieve high potency, selectivity against other kinases, and desirable pharmacokinetic properties.[2][8][9]

Mechanism of Action: From Reversible Competition to Irreversible Blockade

Quinazoline-based compounds primarily function as ATP-competitive inhibitors.[10][11][12][13] By occupying the ATP-binding site, they physically block ATP from accessing the kinase's active site. This prevents the transfer of a phosphate group (phosphorylation) to substrate proteins, effectively shutting down the downstream signaling cascades that drive cancer cell proliferation and survival.[11][][15][16]

The inhibition can be broadly classified into two distinct mechanisms:

A. Reversible Inhibition: First-generation inhibitors like Gefitinib and Erlotinib bind non-covalently to the ATP pocket.[11][12][15] The binding is governed by equilibrium, meaning the inhibitor can associate and dissociate from the target. The efficacy of these drugs relies on maintaining a sufficient therapeutic concentration to outcompete cellular ATP.

B. Irreversible Inhibition: Second- and third-generation inhibitors, such as Afatinib and Osimertinib, were engineered for a more permanent effect.[17][18][19][20] These molecules feature a reactive group, known as a Michael acceptor (e.g., an acrylamide moiety), typically attached at the C6 or C7 position.[6] After initial reversible binding in the ATP pocket, this reactive group forms a permanent covalent bond with a nearby nucleophilic residue, most commonly a cysteine (e.g., Cys797 in EGFR), effectively "killing" the enzyme's activity.[19][20]

cluster_kinase Kinase ATP-Binding Site ATP_Pocket ATP-Binding Pocket (Hinge Region) Phosphorylation Phosphorylation & Downstream Signaling ATP_Pocket->Phosphorylation Enables No_Signal Signaling Blocked ATP_Pocket->No_Signal Prevents ATP Binding Substrate Substrate Protein Substrate->Phosphorylation ATP ATP ATP->ATP_Pocket Binds Quinazoline Quinazoline Inhibitor Quinazoline->ATP_Pocket Competitively Binds

Caption: ATP-competitive inhibition by a quinazoline scaffold.

The blockade of kinase activity by quinazoline inhibitors halts critical downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are central to cell survival and proliferation.[20][21]

Quinazoline_TKI Quinazoline TKI EGFR EGFR/HER2 Kinase Quinazoline_TKI->EGFR INHIBITS PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Blockade of PI3K/AKT and RAS/MAPK pathways by quinazoline TKIs.

Decoding the Blueprint: Structure-Activity Relationships (SAR)

The clinical success of quinazoline inhibitors is a testament to decades of meticulous SAR studies. The scaffold allows for a modular design approach, where modifications at specific positions fine-tune the drug's properties.[7]

PositionRole & Common SubstituentsRationale & Examples
Quinazoline Core Hinge-Binding Pharmacophore The N1 and N3 atoms are essential for anchoring in the kinase hinge region via hydrogen bonds. This is the foundational interaction for this entire class of inhibitors.[6][7]
C4 Position Potency & Selectivity Driver Typically an anilino (phenylamino) group . Substituents on this ring project into a hydrophobic pocket, and their nature dictates potency and selectivity.[6]
Small electron-withdrawing groupsA 3'-chloro, 4'-fluoro substitution (Gefitinib) or a 3'-ethynyl group (Erlotinib) enhances binding affinity and potency.[][22]
C6 & C7 Positions Solubility & Pharmacokinetics (PK) These positions are directed towards the solvent-exposed region of the ATP pocket, making them ideal for adding groups that improve solubility and PK properties without disrupting hinge binding.[6]
Solubilizing GroupsThe morpholinopropoxy group in Gefitinib and the bis(methoxyethoxy) groups in Erlotinib significantly improve the compounds' aqueous solubility and overall drug-like properties.[][22]
Covalent Warhead Anchor For irreversible inhibitors, a linker attached to a Michael acceptor (e.g., acrylamide) is placed at C6 or C7. This positions the reactive group to form a covalent bond with a nearby cysteine residue. (e.g., Osimertinib, Afatinib).[6]

Clinical Translation: A Legacy of FDA-Approved Kinase Inhibitors

The most profound impact of the quinazoline scaffold has been in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC).

Drug (Trade Name)Target Kinase(s)Inhibition TypePrimary Indication(s)
Gefitinib (Iressa®)EGFRReversibleEGFR-mutated NSCLC[11][22][23]
Erlotinib (Tarceva®)EGFRReversibleEGFR-mutated NSCLC, Pancreatic Cancer[][15][24][25]
Lapatinib (Tykerb®)EGFR, HER2ReversibleHER2-positive Breast Cancer[10][21][26]
Afatinib (Gilotrif®)EGFR, HER2, HER4IrreversibleEGFR-mutated NSCLC[2][7]
Dacomitinib (Vizimpro®)EGFR, HER2, HER4IrreversibleEGFR-mutated NSCLC[2][7]
Osimertinib (Tagrisso®)Mutant EGFR (incl. T790M)IrreversibleEGFR-mutated NSCLC (including T790M resistance)[17][18][19][27]

The evolution from first-generation (Gefitinib, Erlotinib) to third-generation (Osimertinib) inhibitors is a landmark case study in rational drug design. After patients developed resistance to first-generation drugs, often through the T790M "gatekeeper" mutation, scientists designed Osimertinib. This drug was engineered to selectively and irreversibly bind to the Cys797 residue in EGFR, potently inhibiting both the initial sensitizing mutations and the T790M resistance mutation, while largely sparing wild-type EGFR, leading to a better therapeutic window.[17][18][19][27]

Key Experimental Protocols for Inhibitor Characterization

Validating the mechanism and potency of a novel quinazoline inhibitor requires a robust, multi-tiered assay strategy. The protocols described here represent a self-validating system, moving from the molecular target to the cellular context.

A. Biochemical Kinase Assay (ADP-Glo™)

This assay provides a direct measure of the compound's ability to inhibit the purified kinase enzyme, yielding a precise IC₅₀ (half-maximal inhibitory concentration).

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the quinazoline inhibitor in DMSO. Prepare assay buffer containing the purified kinase enzyme (e.g., recombinant EGFR T790M), the kinase substrate (a synthetic peptide), and ATP.

  • Kinase Reaction: In a 384-well plate, add 5 µL of kinase/substrate solution. Add 2.5 µL of the inhibitor dilution (or DMSO for control). Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. Incubate for 1 hour at room temperature.

  • Signal Generation: Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Luminescence Detection: Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Read luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Start Start Step1 Dispense Kinase, Substrate, & Inhibitor Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Add ATP (Start Reaction) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop Reaction) Step3->Step4 Step5 Add Kinase Detection Reagent Step4->Step5 Step6 Read Luminescence Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for a biochemical EGFR kinase assay using ADP-Glo™.

B. Cell-Based Viability Assay (CellTiter-Glo®)

This assay determines the compound's effect on the proliferation and viability of cancer cells that are dependent on the target kinase.

Methodology:

  • Cell Seeding: Culture cancer cells with the desired genotype (e.g., NCI-H1975 cells, which harbor EGFR L858R/T790M mutations) and seed them into a 96-well, white-walled plate at a density of 5,000 cells/well. Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the quinazoline inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well, which lyses the cells and initiates a luminescent reaction proportional to the amount of ATP present.

  • Signal Stabilization & Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence on a plate reader. Calculate the concentration that inhibits cell growth by 50% (GI₅₀) by plotting the signal against inhibitor concentration.

Start Start Step1 Seed Cancer Cells in 96-well Plate Start->Step1 Step2 Treat with Serial Dilutions of Inhibitor Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Add CellTiter-Glo® Reagent Step3->Step4 Step5 Incubate & Read Luminescence Step4->Step5 End Calculate GI50 Step5->End

Sources

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline mechanism of action inquiries

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline and its Therapeutic Class

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Oncology

In the landscape of modern oncology, the principle of targeted therapy has revolutionized treatment paradigms. Central to this revolution is the identification and exploitation of "privileged scaffolds"—molecular frameworks that exhibit a high affinity for specific biological targets. The quinazoline nucleus is a paramount example of such a scaffold, forming the core of numerous clinically successful kinase inhibitors.[1][2][3][4][5] The specific compound, this compound, is a key synthetic intermediate in the development of these targeted agents.[6] While not a therapeutic agent itself, its structure contains the essential quinazoline core and functionalized side chains that are critical for the mechanism of action of the broader class of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).

This guide provides an in-depth exploration of the core mechanism of action attributable to this class of molecules. We will dissect the molecular target, the specific inhibitory action, the rationale behind the chemical substitutions, and the experimental methodologies used to validate this mechanism. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of not just what happens, but why it happens, grounded in established scientific principles and authoritative data.

The Molecular Target: The Epidermal Growth Factor Receptor (EGFR) Signaling Cascade

The ErbB family of receptor tyrosine kinases, particularly EGFR (also known as ErbB1 or HER1), are transmembrane proteins that play a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[7][8][9] In numerous cancer types, aberrant EGFR signaling, driven by receptor overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[10][11][12]

The signaling cascade is initiated upon the binding of a ligand, such as Epidermal Growth Factor (EGF), which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating key pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[13][14][15]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->EGFR:f0 Binding & Dimerization ADP ADP EGFR:f2->ADP P P EGFR:f2->P Autophosphorylation ATP ATP ATP->EGFR:f2 Phosphate Source RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway activation.

Core Mechanism of Action: Competitive ATP Inhibition

Quinazoline-based inhibitors, the class to which the derivatives of this compound belong, function as ATP-competitive inhibitors.[8][14][16] They are designed to target the highly conserved ATP-binding pocket within the intracellular kinase domain of EGFR.

The core mechanism involves the following key steps:

  • Binding to the Kinase Domain: The small molecule inhibitor enters the cell and binds to the ATP-binding site of the EGFR kinase domain.

  • Competitive Inhibition: By occupying this site, the inhibitor physically prevents ATP from binding.

  • Blockade of Autophosphorylation: Without ATP as a phosphate donor, the receptor cannot undergo autophosphorylation, even if ligand binding and dimerization occur.[13][17]

  • Downregulation of Signaling: The lack of phosphorylation prevents the recruitment and activation of downstream signaling proteins, effectively shutting down the pro-proliferative and anti-apoptotic signals.[7][8][18]

This blockade of signal transduction leads to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.[15][18]

Reversible vs. Irreversible Inhibition

The quinazoline class includes both reversible and irreversible inhibitors.

  • Reversible Inhibitors (e.g., Gefitinib, Erlotinib): These compounds form non-covalent bonds (hydrogen bonds, hydrophobic interactions) within the ATP pocket and can freely associate and dissociate.[8][19]

  • Irreversible Inhibitors (e.g., Afatinib): These are engineered to form a permanent, covalent bond with a specific cysteine residue (Cys797) in the EGFR kinase domain via a Michael addition reaction.[20] This irreversible binding provides a more sustained and potent inhibition of the receptor.[7][17]

The 4-chloro group on the topic compound is a key reactive site. In a typical synthesis, this chlorine atom is displaced by an aniline derivative in a nucleophilic aromatic substitution reaction.[21][22] The nature of the groups on this aniline ring, along with other substituents on the quinazoline core, determines the ultimate potency, selectivity, and whether the final compound will be a reversible or irreversible inhibitor.

Inhibition_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGFR EGFR Kinase Domain Downstream Downstream Signaling (RAS/RAF, PI3K/AKT) EGFR->Downstream No Phosphorylation Quinazoline Quinazoline Inhibitor (e.g., Afatinib, Gefitinib) Quinazoline->EGFR Binds to ATP Pocket ATP ATP ATP->Block Binding Blocked Apoptosis Cell Cycle Arrest Apoptosis Downstream->Apoptosis

Caption: Mechanism of EGFR inhibition by quinazoline-based TKIs.

Structure-Activity Relationship (SAR): The Role of Substituents

The specific substitutions at positions 6 and 7 of the quinazoline ring, such as the 6-(2-methoxyethoxy) and 7-(2-chloroethoxy) groups in the topic compound, are not arbitrary. They are critical for optimizing the drug's properties:

  • Potency and Solubility: These alkoxy groups often extend into a solvent-accessible region of the ATP binding pocket, forming additional interactions that can enhance binding affinity (potency). They also improve the overall solubility and pharmacokinetic properties of the molecule.

  • Selectivity: By fine-tuning the size, shape, and electronics of these substituents, medicinal chemists can modulate the inhibitor's selectivity for EGFR over other kinases in the human kinome, which is crucial for minimizing off-target side effects. The development of different generations of TKIs has focused on altering these substituents to gain activity against specific EGFR mutations (e.g., L858R, exon 19 deletions) that arise in cancer and confer resistance to earlier drugs.[20]

Experimental Protocols for Mechanistic Validation

To validate the mechanism of action of a potential quinazoline-based EGFR inhibitor, a series of robust, self-validating experiments are required.

Experimental Workflow

Experimental_Workflow cluster_workflow Mechanism of Action Validation Workflow P1 Protocol 1: In Vitro Kinase Assay Data1 Determine IC50 (Biochemical Potency) P1->Data1 P2 Protocol 2: Cellular Phosphorylation Assay (Western Blot) Data2 Confirm Target Engagement (Inhibition of p-EGFR) P2->Data2 P3 Protocol 3: Cell Viability Assay (MTT / CTG) Data3 Measure Antiproliferative Effect (Cellular Efficacy) P3->Data3 Data1->P2 Validate in Cells Data2->P3 Assess Phenotypic Outcome

Caption: Logical workflow for validating the mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the biochemical potency (IC50) of the compound against the isolated EGFR kinase domain.

Methodology:

  • Reaction Setup: In a 384-well plate, create a reaction mixture containing recombinant human EGFR kinase, a suitable peptide substrate, and ATP.

  • Compound Titration: Add the test compound across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Measure the resulting luminescence signal.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular EGFR Autophosphorylation Assay (Western Blot)

Objective: To confirm that the compound inhibits EGFR autophosphorylation in a cellular context.

Methodology:

  • Cell Culture: Plate EGFR-dependent cancer cells (e.g., A431, which overexpresses wild-type EGFR) and allow them to adhere overnight.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates successful target engagement and inhibition.

Quantitative Data Summary

The potency of established quinazoline-based TKIs varies depending on the specific agent and the target. The following table summarizes representative inhibitory concentrations (IC50) for well-known drugs in this class.

CompoundTarget(s)TypeTypical IC50 (nM)
Gefitinib EGFR (ErbB1)Reversible2-80 (depending on EGFR mutation status)
Lapatinib EGFR (ErbB1), HER2 (ErbB2)Reversible~10 (EGFR), ~13 (HER2)
Afatinib EGFR, HER2, HER4Irreversible~0.5 (EGFR), ~14 (HER2), ~1 (HER4)

Note: IC50 values are approximate and can vary based on assay conditions and specific cell lines.

Conclusion

The compound this compound represents a critical building block for a powerful class of anticancer agents. While it is a precursor, its quinazoline core is the pharmacophore responsible for the potent and specific inhibition of the EGFR tyrosine kinase. The mechanism of action for this therapeutic class is well-defined: competitive inhibition at the ATP-binding site of the EGFR kinase domain, leading to a shutdown of oncogenic signaling pathways. The extensive structure-activity relationship studies on the quinazoline scaffold have enabled the development of multiple generations of inhibitors with tailored potency, selectivity, and activity against various forms of EGFR-driven cancers. The experimental protocols detailed herein provide the framework for validating this mechanism, ensuring that novel compounds built from intermediates like the topic compound are rigorously characterized before clinical development. This deep, mechanistic understanding is fundamental to the continued success of targeted therapy in oncology.

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Spectral data (NMR, MS) for 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the quinazoline derivative, this compound. This compound is a critical intermediate in the synthesis of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, most notably Erlotinib.[1][2] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and impurity profiling in drug development. This document synthesizes available data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to offer a detailed structural elucidation. Methodologies for data acquisition and interpretation are discussed, providing a framework for researchers working with this and structurally related compounds.

Introduction: The Significance of a Key Intermediate

This compound, with the chemical formula C₁₃H₁₄Cl₂N₂O₃ and a molecular weight of 317.17 g/mol , holds a significant position in medicinal chemistry.[3][4] It serves as a key building block in the synthesis of targeted cancer therapies.[1][5] The quinazoline core is a well-established scaffold for kinase inhibitors, and the specific substitutions at the 4, 6, and 7-positions are crucial for the molecule's reactivity and subsequent conversion into active pharmaceutical ingredients.[6] The chloro-substituent at the 4-position, for instance, provides a reactive site for nucleophilic substitution, a common strategy in the synthesis of kinase inhibitors.[7]

Accurate spectral characterization is not merely an academic exercise; it is a cornerstone of Good Manufacturing Practices (GMP) in the pharmaceutical industry. It ensures the identity and purity of synthetic intermediates, which directly impacts the safety and efficacy of the final drug product.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

N1 [label="N", pos="0,1!", color="#4285F4"]; N2 [label="N", pos="1.5,1!", color="#4285F4"]; C1 [label="C", pos="0.75,1.75!"]; C2 [label="C", pos="2.25,1.75!"]; C3 [label="C", pos="0.75,0.25!"]; C4 [label="C", pos="2.25,0.25!"]; C5 [label="C", pos="-0.75,0.25!"]; C6 [label="C", pos="-1.5,1!"]; C7 [label="C", pos="-0.75,1.75!"]; C8 [label="C", pos="-2.25,0.25!"]; C9 [label="C", pos="-2.25,1.75!"];

// Quinazoline core bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C4; C4 -- C3; C3 -- N1; C3 -- C5; C5 -- C6; C6 -- C7; C7 -- C1; C5 -- C8; C8 -- C9; C9 -- C7;

// Substituents Cl [label="Cl", pos="3,2.5!", color="#EA4335"]; C2 -- Cl;

O1 [label="O", pos="-3,2.5!", color="#FBBC05"]; C9 -- O1; C10 [label="CH₂", pos="-3.75,3.25!"]; O1 -- C10; C11 [label="CH₂", pos="-4.5,2.5!"]; C10 -- C11; O2 [label="O", pos="-5.25,3.25!", color="#FBBC05"]; C11 -- O2; C12 [label="CH₃", pos="-6,2.5!"]; O2 -- C12;

O3 [label="O", pos="-3,-0.5!", color="#FBBC05"]; C8 -- O3; C13 [label="CH₂", pos="-3.75,-1.25!"]; O3 -- C13; C14 [label="CH₂", pos="-4.5,-0.5!"]; C13 -- C14; Cl2 [label="Cl", pos="-5.25,-1.25!", color="#EA4335"]; C14 -- Cl2; } Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for quinazoline derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

dot graph "nmr_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in\nDeuterated Solvent"]; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; acquire_h [label="¹H NMR Acquisition"]; acquire_c [label="¹³C NMR Acquisition"]; }

subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Fourier Transform,\nPhase & Baseline Correction"]; reference [label="Referencing"]; }

subgraph "cluster_analysis" { label = "Spectral Analysis"; style=filled; color="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; elucidate [label="Structural Elucidation"]; }

dissolve -> acquire_h; dissolve -> acquire_c; acquire_h -> process; acquire_c -> process; process -> reference; reference -> elucidate; } Figure 2: Workflow for NMR-based structural elucidation.

¹H NMR Spectral Data Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.85s1HH-2The proton at the 2-position of the quinazoline ring is highly deshielded due to the adjacent nitrogen atoms.
~7.40s1HH-5Aromatic proton on the quinazoline ring.
~7.35s1HH-8Aromatic proton on the quinazoline ring.
~4.30t2H-O-CH₂-CH₂-ClMethylene protons adjacent to the oxygen of the chloroethoxy group.
~4.25t2H-O-CH₂-CH₂-OCH₃Methylene protons adjacent to the oxygen of the methoxyethoxy group.
~3.85t2H-O-CH₂-CH₂-ClMethylene protons adjacent to the chlorine of the chloroethoxy group.
~3.75t2H-O-CH₂-CH₂-OCH₃Methylene protons adjacent to the methoxy group.
~3.45s3H-OCH₃Methyl protons of the methoxy group.

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the actual isomeric structure. A related isomer, 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, shows characteristic signals at δ 3.45 (s, 3H, OCH₃), δ 4.20 (m, 4H, OCH₂CH₂Cl), and δ 8.50 (s, 1H, quinazoline H-2).[8]

¹³C NMR Spectral Data Interpretation

The predicted ¹³C NMR spectrum would exhibit signals corresponding to all 13 carbon atoms in the molecule. Based on data from the closely related 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, the following assignments can be inferred:[9]

Chemical Shift (δ, ppm)AssignmentRationale
~160C-4Carbon atom attached to chlorine and nitrogen is significantly deshielded.
~157C-6 or C-7Aromatic carbons attached to ether oxygens.
~151C-2Carbon in the pyrimidine ring between two nitrogens.
~150C-8aQuinazoline ring fusion carbon.
~148C-7 or C-6Aromatic carbons attached to ether oxygens.
~120C-5aQuinazoline ring fusion carbon.
~107C-5Aromatic CH.
~104C-8Aromatic CH.
~71-O-CH₂-CH₂-ClMethylene carbon adjacent to oxygen in the chloroethoxy group.
~70-O-CH₂-CH₂-OCH₃Methylene carbon adjacent to oxygen in the methoxyethoxy group.
~69-O-CH₂-CH₂-OCH₃Methylene carbon adjacent to the methoxy group.
~59-OCH₃Methyl carbon of the methoxy group.
~42-CH₂-ClMethylene carbon adjacent to chlorine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a prominent protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.

  • MS/MS Analysis: To study the fragmentation, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

MS Data Interpretation

The expected molecular ion peak in the ESI-MS spectrum would be the protonated molecule [M+H]⁺ at m/z 317.04. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Fragmentation Pathway

The fragmentation of this compound in MS/MS analysis is likely to proceed through the cleavage of the ether side chains.[10][11]

dot graph "fragmentation_pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

parent [label="[M+H]⁺\nm/z 317.04", fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_frags" { label = "Primary Fragments"; style=filled; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="Loss of CH₂OCH₃\nm/z 272.05"]; frag2 [label="Loss of CH₂Cl\nm/z 268.07"]; frag3 [label="Loss of C₂H₄O\nm/z 273.05"]; frag4 [label="Loss of C₂H₄Cl\nm/z 254.06"]; }

parent -> frag1 [label=" -CH₃OCH₂"]; parent -> frag2 [label=" -CH₂Cl"]; parent -> frag3 [label=" -C₂H₄O"]; parent -> frag4 [label=" -C₂H₄Cl"]; } Figure 3: Predicted major fragmentation pathways for [M+H]⁺ of the target compound.

Predicted Fragmentation Analysis:

  • Loss of the methoxyethyl group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This could lead to the loss of a methoxyethyl radical or ethylene glycol monomethyl ether.

  • Loss of the chloroethyl group: Similarly, cleavage of the chloroethoxy side chain can occur.

  • Cleavage of the quinazoline ring: While less common under soft ionization conditions, fragmentation of the heterocyclic ring system is also possible, especially at higher collision energies.

Conclusion

The structural characterization of this compound is crucial for its application in pharmaceutical synthesis. This guide provides a detailed framework for interpreting its NMR and MS spectral data. While a complete set of publicly available data for this specific isomer is limited, by combining information from closely related structures and applying fundamental principles of spectral analysis, a confident structural assignment can be made. The protocols and predicted data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, ensuring the quality and integrity of this key synthetic intermediate.

References

  • Benchchem. (n.d.). 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline.
  • Ta Van Dai, Le Tat Thanh, Pham Quoc Long, & Tran Thi Thu Thuy. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Academy of Science and Technology.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-7-(2-chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazoline.
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  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
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  • Google Patents. (n.d.). EP2348020A1 - Preparation process of erlotinib.
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  • Amazon Web Services. (n.d.). S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101).
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An In-depth Technical Guide to the Solubility of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (CAS No. 183322-20-5), a critical intermediate in the synthesis of oncology therapeutics, notably as a precursor to potent tyrosine kinase inhibitors. Understanding and optimizing the solubility of this intermediate is paramount for efficient reaction kinetics, effective purification, and consistent yield in pharmaceutical manufacturing. This document delineates the theoretical underpinnings of its solubility, presents expected solubility profiles in a range of common organic solvents based on structural analogies, and furnishes detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, chemists, and process development scientists engaged in pharmaceutical research and manufacturing.

Introduction: The Strategic Importance of Solubility in Pharmaceutical Synthesis

This compound is a substituted quinazoline that serves as a key building block in the synthesis of targeted cancer therapies.[1][2] Its molecular structure, featuring a chlorinated quinazoline core and ether-containing side chains, dictates its physicochemical properties, including its solubility in various organic media.

The solubility of a synthetic intermediate is not merely a physical constant; it is a critical process parameter that influences:

  • Reaction Efficiency: Homogeneous reaction mixtures, achieved through complete dissolution of reactants, lead to faster and more complete reactions.

  • Purification Strategy: Solubility differences between the desired compound and impurities are the cornerstone of purification techniques like recrystallization.[3]

  • Process Scalability and Safety: Predictable solubility ensures smooth transitions from laboratory-scale synthesis to large-scale manufacturing, avoiding issues like precipitation in transfer lines or reactors.

This guide provides the necessary framework for a thorough and practical understanding of the solubility of this key intermediate.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The molecule's structure (Figure 1) presents several key features that inform its expected solubility:

  • Polar Aromatic Core: The quinazoline ring system is polar and capable of π-π stacking interactions.

  • Ether Side Chains: The methoxyethoxy and chloroethoxy groups add polarity and potential for hydrogen bonding with protic solvents.

  • Chloro Substituents: The chlorine atoms contribute to the molecule's overall polarity and can engage in dipole-dipole interactions.

Based on these features, the compound is predicted to exhibit good solubility in polar aprotic solvents (e.g., Dimethyl Sulfoxide, N,N-Dimethylformamide) and moderate to good solubility in polar protic solvents (e.g., Methanol, Ethanol) and some chlorinated solvents (e.g., Dichloromethane, Chloroform).[4] Conversely, it is expected to have poor solubility in non-polar solvents like hexanes and very low solubility in water.[5]

cluster_molecule This compound cluster_properties Predicted Solubility Drivers mol Key Structural Features Non-Polar Solvents Non-Polar Solvents mol->Non-Polar Solvents Disfavors Quinazoline Core Quinazoline Core mol->Quinazoline Core Ether Groups Ether Groups mol->Ether Groups Chloro Groups Chloro Groups mol->Chloro Groups Polar Aprotic Solvents Polar Aprotic Solvents Polar Protic Solvents Polar Protic Solvents π-π Stacking π-π Stacking Quinazoline Core->π-π Stacking π-π Stacking->Polar Aprotic Solvents Favors H-Bonding H-Bonding Ether Groups->H-Bonding H-Bonding->Polar Protic Solvents Favors Dipole-Dipole Dipole-Dipole Chloro Groups->Dipole-Dipole Dipole-Dipole->Polar Aprotic Solvents Favors start Start prep Add excess solid compound to solvent in a sealed vial start->prep equilibrate Equilibrate at constant temperature with agitation (e.g., 24h at 25°C) prep->equilibrate separate Separate solid from supernatant (Centrifugation or Filtration) equilibrate->separate quantify Quantify concentration in supernatant via HPLC-UV separate->quantify end End: Thermodynamic Solubility (mg/mL) quantify->end

Figure 2: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

  • Preparation: Accurately weigh an excess amount of solid this compound into a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium. [6]2. Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a vial roller system. Agitate the mixture for a sufficient period to reach equilibrium (typically 24 hours) at a constant ambient temperature. [7]4. Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, or filter the suspension through a 0.22 µm syringe filter to remove all solid particles.

  • Dilution: Dilute the clear supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 4.3) to determine the precise concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or other desired units, accounting for the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to quickly assess solubility from a DMSO stock solution. [8][9]While less precise than thermodynamic solubility, it is invaluable for rapid screening of solvents or reaction conditions.

Step-by-Step Protocol: High-Throughput Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). [10]2. Assay Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the test solvent (e.g., 98 µL). [9][10]This creates a solution where the compound may precipitate if its solubility limit is exceeded.

  • Incubation: Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature. [4]4. Analysis: Determine the amount of dissolved compound. This can be done in two primary ways:

    • Nephelometry: Measure the light scattering caused by any precipitate formed. [8] * Filtration and UV/LC-MS: Filter the contents of each well through a filter plate, and then measure the concentration in the filtrate using a plate reader (UV absorbance) or by LC-MS. 5. Data Interpretation: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Analytical Quantification: HPLC-UV Method

Accurate quantification of the dissolved compound is essential. A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for this purpose. [7] Table 2: Recommended Starting HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm)Provides excellent retention and separation for moderately polar aromatic compounds. [11]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and is compatible with MS detection if needed. [11]
Elution Gradient (e.g., 20% to 95% B over 10 min)Efficiently elutes the compound while separating it from potential impurities or excipients.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and/or 333 nmQuinazoline systems typically show strong absorbance at these wavelengths. [12]
Injection Volume 10 µLA standard volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.

Self-Validation: This protocol is self-validating through the mandatory inclusion of a multi-point calibration curve prepared from a known standard of the compound. The linearity of this curve (R² > 0.999) and the analysis of quality control samples at low, medium, and high concentrations ensure the accuracy and precision of the solubility measurements.

Conclusion and Best Practices

The solubility of this compound is a defining characteristic that dictates its handling and utility in pharmaceutical synthesis. This guide establishes that the compound is expected to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar and aqueous media.

For process development and optimization, determining the thermodynamic solubility via the shake-flask method is strongly recommended to obtain accurate data for designing robust crystallization and purification steps. For rapid screening and troubleshooting, kinetic solubility assays provide a valuable and efficient alternative. By employing the detailed protocols and analytical methods described herein, researchers and drug development professionals can confidently characterize and leverage the solubility of this key intermediate to accelerate the development of next-generation therapeutics.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Inventiva Pharma. (n.d.).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Zhang, G., & Zha, L. (2013). Isolation of highly pure erlotinib hydrochloride by recrystallization after nucleophilic substitution of an impurity with piperazine.
  • Lu, J., et al. (2011). Solubility of Two Polymorphs of Erlotinib Hydrochloride in Isopropanol and Acetone from (273.15 to 303.15) K.
  • Cayman Chemical. (2023).
  • Guidechem. (n.d.). What is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176870, Erlotinib.
  • Google Patents. (n.d.). US8440823B2 - Process for the preparation of erlotinib or its pharmaceutically acceptable salts thereof.
  • ChemicalBook. (n.d.). 4-CHLORO-6-(2-CHLORO-ETHOXY)-7-(2-METHOXY-ETHOXY)-QUINAZOLINE (CAS 183322-19-2).
  • BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.

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Unlocking New Therapeutic Avenues: A Technical Guide to Identifying and Validating Targets for 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3] Its rigid, heterocyclic structure provides an ideal scaffold for designing molecules that can potently and selectively interact with the ATP-binding pockets of various protein kinases.[4][5][6] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][4] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are based on the 4-anilinoquinazoline scaffold and have revolutionized the treatment of certain cancers by targeting specific receptor tyrosine kinases (RTKs).[7][8][9]

The specific molecule, 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, is a key synthetic intermediate in the production of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[10][11][12] This direct lineage strongly implicates EGFR as a primary therapeutic target for novel derivatives of this compound. However, the versatility of the quinazoline scaffold allows for structural modifications that can shift or broaden its target profile.[13][14] This guide will provide an in-depth exploration of the potential therapeutic targets for derivatives of this compound, detailing the scientific rationale and providing actionable experimental protocols for target validation and drug development professionals.

Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7][15] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[7][8][16] Quinazoline-based inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that drive tumorigenesis.[4][9]

Mechanism of Action at the EGFR Kinase Domain

The 4-anilinoquinazoline core, which would be formed by derivatizing the 4-chloro position of the parent compound, is the key pharmacophore for EGFR inhibition. The quinazoline nitrogen atoms form critical hydrogen bonds with the hinge region of the EGFR kinase domain, specifically with the backbone of Met793.[16] The substituted aniline ring projects into a hydrophobic pocket, and modifications to this ring can enhance potency and selectivity. The substituents at the 6- and 7-positions of the quinazoline ring, such as the 2-methoxyethoxy and 2-chloroethoxy groups in the parent compound, extend into the solvent-exposed region and can be modified to improve pharmacokinetic properties.[9]

EGFR_Inhibition cluster_EGFR EGFR Kinase Domain ATP_Binding_Pocket ATP Binding Pocket Hinge_Region Hinge Region (Met793) Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation Enables Quinazoline_Derivative Quinazoline Derivative Quinazoline_Derivative->ATP_Binding_Pocket Binds to Block Inhibition ATP ATP ATP->ATP_Binding_Pocket Competes with Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream_Signaling Activates Block->Phosphorylation Blocks Target_Validation_Workflow cluster_in_silico In Silico & Biochemical Screening cluster_in_vitro In Vitro Cellular Assays cluster_in_vivo In Vivo Models Docking Molecular Docking (Kinase Panel) Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Docking->Biochemical_Assay Prioritize Hits Proliferation Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Proliferation Confirm Potency Target_Phosphorylation Western Blot for Target Phosphorylation Proliferation->Target_Phosphorylation Validate On-Target Effect Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Phosphorylation->Cell_Cycle Determine Cellular Phenotype Apoptosis Apoptosis Assays (Annexin V/PI Staining) Cell_Cycle->Apoptosis Assess Mechanism of Cell Death Xenograft Tumor Xenograft Models Apoptosis->Xenograft Evaluate In Vivo Efficacy PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Test in Clinically Relevant Models

Caption: A streamlined workflow for target validation of novel quinazoline derivatives.

Step 1: In Silico and Biochemical Screening

Objective: To identify the most probable kinase targets and determine the potency of the derivatives.

Protocol: Kinase Panel Screening

  • Computational Docking: Perform molecular docking studies of the synthesized derivatives against a broad panel of protein kinase crystal structures (e.g., EGFR, VEGFR-2, PDGFR, Aurora kinases). This will help prioritize which kinases to screen biochemically.

  • Biochemical Assays: Utilize a commercially available kinase panel (e.g., DiscoverX, Eurofins) to screen the compounds at a fixed concentration (e.g., 1 µM) against hundreds of kinases.

  • IC50 Determination: For the "hits" identified in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each kinase. This will establish the potency and selectivity profile of the compounds.

Step 2: In Vitro Cellular Assays

Objective: To confirm the on-target activity of the compounds in a cellular context and to elucidate their mechanism of action.

Protocol: Cellular Target Engagement and Phenotypic Assays

  • Cell Line Selection: Choose cancer cell lines with known dependencies on the identified target kinases (e.g., NCI-H1975 for EGFR T790M mutant, A549 for wild-type EGFR, HUVECs for VEGFR-2).

  • Anti-Proliferative Assays: Treat the selected cell lines with a range of compound concentrations for 48-72 hours. Assess cell viability using assays such as MTT or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition).

  • Target Phosphorylation Analysis (Western Blot): a. Treat cells with the compound for a short duration (e.g., 1-4 hours). b. Lyse the cells and separate proteins by SDS-PAGE. c. Probe with antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR, p-VEGFR-2) and the total protein as a loading control. A reduction in the phosphorylated form indicates on-target activity.

  • Cell Cycle and Apoptosis Analysis (Flow Cytometry): a. Treat cells with the compound for 24-48 hours. b. For cell cycle analysis, fix the cells, stain with propidium iodide, and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. c. For apoptosis analysis, stain cells with Annexin V and propidium iodide to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Step 3: In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of lead compounds in animal models.

Protocol: Xenograft Tumor Models

  • Model Establishment: Implant human cancer cells (selected from in vitro studies) subcutaneously into immunocompromised mice.

  • Dosing and Monitoring: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the compound (e.g., daily via oral gavage) and monitor tumor volume and body weight regularly.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor samples to assess target inhibition in vivo via Western blot or immunohistochemistry for the phosphorylated target.

Conclusion and Future Directions

Derivatives of this compound represent a promising starting point for the development of novel targeted therapies. While EGFR remains the primary and most validated target, the chemical tractability of the quinazoline scaffold offers exciting opportunities to explore a wider range of anti-cancer targets, including VEGFR-2 and other protein kinases. By employing a systematic and rigorous approach to target identification and validation, as outlined in this guide, researchers can efficiently advance the most promising compounds towards clinical development, ultimately contributing to the arsenal of precision medicines for cancer treatment.

References

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). PubMed.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (n.d.). National Institutes of Health.
  • Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). PubMed.
  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024).
  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (n.d.). MDPI.
  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (n.d.). Eco-Vector Journals Portal.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (n.d.). Semantic Scholar.
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). ResearchGate.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • Protein kinase inhibitory activity of quinazolines for cancer therapy. (n.d.). ResearchGate.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (n.d.). Semantic Scholar.
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. (2023). Smolecule.
  • 4-Chloro-6-ethoxy-7-methoxyquinazoline. (n.d.). Benchchem.
  • What is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline? (n.d.). Guidechem.
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. (n.d.). Cayman Chemical.
  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (n.d.). Google Patents.
  • The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. (n.d.).
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Synthetic Intermediate. (n.d.). MedChemExpress.

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Methodological & Application

Synthesis protocol for 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in medicinal chemistry and drug development. Quinazoline derivatives are a critical structural motif, known for their broad range of biological activities, including as kinase inhibitors for anticancer therapies. This protocol details a robust two-stage synthetic pathway, beginning with the formation of the quinazolinone core via cyclization, followed by a high-efficiency chlorination step. The methodology is grounded in established chemical principles, providing researchers with a reliable and reproducible procedure. We offer in-depth explanations for critical process parameters, ensuring both scientific integrity and practical applicability for professionals in drug discovery and organic synthesis.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These heterocyclic compounds exhibit a wide array of physiological activities, including anti-inflammatory, anti-hypertensive, and notably, anti-tumor properties.[2] The substitution pattern on the quinazoline core is critical for modulating biological activity. Specifically, 4-substituted quinazolines are pivotal intermediates in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[2][3]

The target molecule, this compound (Molecular Formula: C₁₃H₁₄Cl₂N₂O₃, Molecular Weight: 317.17), serves as a versatile building block.[4][5] The chlorine atom at the C4 position is an excellent leaving group, readily displaced by nucleophiles such as amines, enabling the synthesis of diverse libraries of bioactive compounds.[6] This protocol outlines a logical and field-proven pathway to access this valuable intermediate.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, a common and effective strategy for producing 4-chloroquinazoline derivatives.[7]

  • Stage 1: Formation of the Quinazolinone Intermediate. This involves the construction of the core heterocyclic ring system to yield 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one . This is achieved through the cyclization of a suitably substituted anthranilic acid derivative with a one-carbon source.

  • Stage 2: Aromatic Chlorination. The quinazolinone intermediate is then converted to the final product by replacing the hydroxyl group at the C4 position with a chlorine atom. This transformation is accomplished using a potent chlorinating agent.

Workflow of the Synthetic Pathway

The following diagram illustrates the high-level workflow from the key starting material to the final product.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination A 2-Amino-4-(2-chloroethoxy)- 5-(2-methoxyethoxy)benzoic Acid B 7-(2-chloroethoxy)-6-(2-methoxyethoxy) quinazolin-4(3H)-one A->B Cyclization (Formamide) C 4-Chloro-7-(2-chloroethoxy)- 6-(2-methoxyethoxy)quinazoline B->C Chlorination (SOCl2 / DMF)

Figure 1: High-level overview of the two-stage synthesis protocol.

Experimental Protocols & Methodologies

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
2-Amino-4-(2-chloroethoxy)-5-(2-methoxyethoxy)benzoic Acid≥97% PurityCustom Synthesis/Specialty SupplierKey starting material.
Formamide (HCONH₂)Anhydrous, ≥99.5%Sigma-Aldrich, AcrosUsed as both reactant and solvent.
Thionyl Chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich, Alfa AesarHighly corrosive and moisture-sensitive.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, FisherUsed as a catalyst in the chlorination step.
Dichloromethane (DCM)HPLC GradeFisher ScientificFor extraction.
TolueneAnhydrousSigma-AldrichFor azeotropic removal of excess SOCl₂.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor neutralization wash.
Brine (Saturated NaCl solution)ACS ReagentVWRFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificFor drying organic phase.
Diethyl EtherACS ReagentVWRFor product precipitation/crystallization.
Stage 1: Synthesis of 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one

This crucial step involves the formation of the heterocyclic quinazolinone core from an anthranilic acid derivative. The use of formamide serves as both the solvent and the source of the C2 carbon atom of the quinazoline ring.[7]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-(2-chloroethoxy)-5-(2-methoxyethoxy)benzoic acid (e.g., 10.0 g, 1.0 eq).

  • Addition of Formamide: Add formamide (e.g., 100 mL) to the flask.

  • Cyclization Reaction: Heat the reaction mixture to 160-170 °C with vigorous stirring. Maintain this temperature for 4-6 hours.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be Dichloromethane:Methanol (95:5).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Pour the cooled reaction mixture into ice-cold water (e.g., 200 mL) and stir for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide, followed by a small amount of cold diethyl ether.

  • Drying: Dry the isolated solid under vacuum at 60 °C to a constant weight to yield the intermediate, 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one, typically as an off-white to pale yellow solid.

Stage 2: Synthesis of this compound

This step converts the quinazolinone to the desired 4-chloro derivative. Thionyl chloride is used as the chlorinating agent, and a catalytic amount of DMF facilitates the reaction.[8][9] The mechanism involves the formation of a Vilsmeier-Haack type intermediate, which is highly reactive towards chlorination.

Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add the quinazolinone intermediate from Stage 1 (e.g., 8.0 g, 1.0 eq).

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (e.g., 80 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add a few drops of anhydrous N,N-dimethylformamide (DMF) (e.g., 0.2 mL) dropwise to the suspension.

  • Chlorination Reaction: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 5-6 hours. The initial suspension should become a clear solution as the reaction progresses.[8]

  • Removal of Excess Reagent: After completion (monitored by TLC), cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

    • Trustworthiness Check: To ensure complete removal of thionyl chloride, add anhydrous toluene (e.g., 2 x 25 mL) and evaporate it under reduced pressure (azeotropic removal).[8]

  • Work-up and Extraction: Dissolve the resulting residue in dichloromethane (DCM, e.g., 200 mL). Carefully pour the DCM solution into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃, e.g., 150 mL) to neutralize any remaining acid.

    • Caution: This neutralization is exothermic and will release CO₂ gas. Perform slowly with adequate venting.

  • Phase Separation and Washing: Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).[8]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the final product, this compound, as a white to off-white solid.

Rationale and Self-Validation

  • Causality in Experimental Choices: The choice of thionyl chloride with catalytic DMF is a standard and highly effective method for the chlorination of quinazolinones and related heterocycles.[8][9] DMF acts as a catalyst by forming the reactive Vilsmeier reagent with SOCl₂, which accelerates the conversion of the lactam functionality into a more reactive intermediate susceptible to chloride attack.

  • Self-Validating Protocol: The success of each stage validates the previous one. The formation of a solid precipitate in Stage 1 that is largely insoluble in water but soluble in organic solvents during the Stage 2 work-up is a strong indicator of the successful formation of the quinazolinone. The complete dissolution of this intermediate in thionyl chloride during Stage 2, followed by the isolation of a new compound with a different TLC retention factor, confirms the chlorination reaction. Final validation should always be performed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the final product.

Chemical Reaction Scheme

The following diagram details the chemical transformation occurring in Stage 2.

Figure 2: Chemical equation for the chlorination of the quinazolinone intermediate.

References

  • Organic Chemistry Portal. Quinazoline synthesis. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Online] Available at: [Link]

  • Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • gsrs. 4-CHLORO-6-(2-CHLOROETHOXY)-7-(2-METHOXYETHOXY)QUINAZOLINE. [Online] Available at: [Link]

  • ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Online] Available at: [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. EP2348020A1 - Preparation process of erlotinib.
  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

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Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution on 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Power of SNAr

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are integral to a multitude of therapeutic agents, demonstrating a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[4][5] Many of these vital compounds are synthesized through the functionalization of the quinazoline core, with the nucleophilic aromatic substitution (SNAr) reaction on 4-chloroquinazolines serving as a particularly powerful and versatile strategy.[1] This reaction allows for the direct introduction of diverse functionalities at the C4 position, a key modification in the development of potent kinase inhibitors like gefitinib, erlotinib, and lapatinib, which are approved for cancer therapy.[1][4][6]

This guide provides an in-depth exploration of the SNAr reaction on 4-chloroquinazolines, offering mechanistic insights, practical protocols, and expert advice for researchers in synthetic and medicinal chemistry. Our focus is on explaining the causality behind experimental choices to empower scientists to optimize their synthetic routes and troubleshoot effectively.

The Mechanism: An Addition-Elimination Pathway

The SNAr reaction on 4-chloroquinazolines proceeds through a well-established two-step addition-elimination mechanism.[7][8][9] Unlike a concerted SN2 reaction, which is sterically hindered at an sp2-hybridized carbon, the SNAr pathway involves the formation of a stabilized intermediate.[8]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinazoline ring. The inherent electron-withdrawing nature of the pyrimidine ring's nitrogen atoms significantly activates this position towards nucleophilic attack. This initial addition breaks the aromaticity of the quinazoline system and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized across the heterocyclic ring, with significant density on the electronegative nitrogen atoms, which stabilizes the intermediate.

Step 2: Elimination of the Leaving Group and Aromaticity Restoration In the second, typically rapid step, the leaving group (in this case, a chloride ion) is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the quinazoline ring, driving the reaction to completion and yielding the 4-substituted product. The first step, the nucleophilic attack, is generally the rate-determining step of the reaction.[7]

Caption: The SNAr Addition-Elimination Mechanism on 4-Chloroquinazoline.

Key Reaction Parameters and Optimization

The success and efficiency of the SNAr reaction depend on a careful selection of several key parameters. Understanding their interplay is crucial for optimizing reaction conditions.

The Nucleophile: Scope and Reactivity

A wide range of nucleophiles can be employed in this reaction, making it a highly versatile tool for generating diverse quinazoline libraries.

  • Nitrogen Nucleophiles (Amines): This is the most common class of nucleophiles used.

    • Anilines: The reaction of 4-chloroquinazolines with substituted anilines is fundamental to the synthesis of numerous EGFR inhibitors.[1][5] Electron-donating groups on the aniline generally increase its nucleophilicity and accelerate the reaction. Conversely, anilines with strong electron-withdrawing groups may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve good yields.[1][10] Steric hindrance from ortho-substituents on the aniline can also slow the reaction rate.[1]

    • Aliphatic Amines: Primary and secondary aliphatic amines are typically more nucleophilic than anilines and react readily with 4-chloroquinazolines, often at room temperature or with gentle heating.[10]

  • Oxygen Nucleophiles (Phenols & Alcohols): The substitution with phenols or alcohols generally requires a base (e.g., K2CO3, NaH) to deprotonate the hydroxyl group, forming the more potent phenoxide or alkoxide nucleophile.

  • Sulfur Nucleophiles (Thiols): Thiols are excellent nucleophiles and typically react efficiently with 4-chloroquinazolines. A base is often used to generate the thiolate anion, which significantly enhances reactivity.

The Solvent: A Critical Choice

The choice of solvent is critical as it must solubilize the reactants and facilitate the reaction. High-polarity, aprotic solvents are often preferred as they can stabilize the charged Meisenheimer complex.

  • Common Solvents: Isopropanol (IPA), ethanol, acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used. Isopropanol is a common choice for reactions with anilines, often allowing the product to precipitate upon cooling, simplifying purification.[11]

  • Green Solvents: To align with more sustainable practices, protocols using water or ionic liquids have been developed, often in conjunction with microwave heating.[1][12]

The Base: Facilitating the Reaction

A base is often included, particularly when the nucleophile is an amine or alcohol. Its primary role is to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[13]

  • Inorganic Bases: K2CO3, Cs2CO3, and NaOAc are common choices.

  • Organic Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used as they are non-nucleophilic and act solely as proton scavengers.[13]

  • Base-Free Conditions: In some cases, particularly with highly reactive amines, the reaction can be run without an added base by using an excess of the amine nucleophile, which serves a dual role as both reactant and acid scavenger.[13] A base-free protocol using a THF/water solvent system under microwave irradiation has also been reported as an environmentally friendly alternative.[1]

Temperature and Reaction Time: The Role of Microwave Irradiation

Reaction temperatures can range from ambient to reflux, depending on the reactivity of the substrates. While many reactions proceed efficiently with conventional heating over several hours, microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes.[1][14][15] Microwave irradiation promotes rapid and efficient heating, which is particularly advantageous for reactions involving less reactive nucleophiles or sterically hindered substrates.[1]

Application Spotlight: Synthesis of Gefitinib

The synthesis of Gefitinib (Iressa®), an EGFR inhibitor used to treat non-small-cell lung cancer, is a classic application of the SNAr reaction on a 4-chloroquinazoline intermediate.[6][16] In a key step, a substituted 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline. This reaction highlights the industrial importance and robustness of this synthetic strategy.[11]

Parameter Typical Condition Rationale / Causality
Electrophile 6,7-disubstituted-4-chloroquinazolineThe quinazoline core is the key pharmacophore.
Nucleophile 3-chloro-4-fluoroanilineThe aniline moiety is crucial for binding to the ATP pocket of the EGFR kinase domain.[5]
Solvent Isopropanol (IPA)Good solubility for reactants; product often crystallizes upon completion, simplifying isolation.[11]
Temperature RefluxProvides sufficient thermal energy to overcome the activation barrier for less nucleophilic anilines.
Base Often run with catalytic acid or base, or neat.Neutralizes the HCl byproduct to prevent side reactions and deactivation of the nucleophile.[11][13]

Experimental Protocols

The following are generalized, step-by-step protocols for the synthesis of a 4-anilinoquinazoline derivative. Researchers should adapt these based on the specific reactivity of their substrates.

Protocol 1: Conventional Heating
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-chloroquinazoline (1.0 eq).

  • Reagent Addition: Add the solvent (e.g., isopropanol, 5-10 mL per mmol of chloroquinazoline). Add the substituted aniline (1.1 - 1.2 eq). If required, add a base such as DIPEA (1.5 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis
  • Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.1 eq).

  • Reagent Addition: Add the solvent (e.g., THF/H2O 1:1, or isopropanol, 2-4 mL).[1] Seal the vial with a cap.

  • Reaction: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 10-30 minutes.[1]

  • Workup & Isolation: After cooling to room temperature, the product can be isolated. If a precipitate forms, it can be collected by filtration and washed with a cold solvent. Otherwise, the solvent is removed in vacuo and the crude product is purified by chromatography.

Workflow start Start: Assemble Reactants (4-Chloroquinazoline, Nucleophile, Solvent, Base) reaction_choice Heating Method? start->reaction_choice conventional Conventional Heating (Reflux, 2-12h) reaction_choice->conventional Conventional microwave Microwave Irradiation (100-120°C, 10-30 min) reaction_choice->microwave Microwave monitoring Reaction Complete? (TLC / LC-MS) conventional->monitoring microwave->monitoring monitoring->reaction_choice No workup Workup (Cooling, Filtration or Evaporation) monitoring->workup Yes purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, MS, Purity) purification->analysis end_node Final Product analysis->end_node

Caption: General experimental workflow for SNAr on 4-chloroquinazolines.

Conclusion

The nucleophilic aromatic substitution on 4-chloroquinazolines is an indispensable reaction in modern drug discovery and development. Its reliability, versatility, and the high value of its products, particularly in oncology, ensure its continued importance. By understanding the underlying mechanism and the critical influence of nucleophile choice, solvent, base, and temperature, researchers can effectively harness this reaction to construct complex and biologically active molecules. The adoption of modern techniques like microwave-assisted synthesis further enhances the efficiency and sustainability of this powerful synthetic tool.

References

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  • Rodríguez Enciso, D. A. et al. (2023). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Organic Synthesis, 20(5), 546-559. [Link]

  • Cho, S. Y. et al. (2000). synthesis of substituted quinazolin-4(3h)-ones and. Semantic Scholar. [Link]

  • Lima, L. M. et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Asghari, S. et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 749929. [Link]

  • Lima, L. M. et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Barros, F. W. A. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Archives. [Link]

  • Sci-Hub. (2020). SNAr Reaction of Aminooxetanes with Quinazolines: Synthesis of Imidazo[1,2-c]quinazolines. Sci-Hub. [Link]

  • Charushin, V. N. et al. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Semantic Scholar. [Link]

  • Polyzos, A. et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(17), 3955-3959. [Link]

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Application Notes and Protocols: The Strategic Use of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its rigid, heterocyclic structure provides an excellent framework for presenting functional groups in a precise three-dimensional orientation, enabling potent and selective interactions with biological targets. Among these, the 4-anilinoquinazoline series has emerged as a cornerstone in the development of tyrosine kinase inhibitors (TKIs), particularly those targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are key players in cell proliferation and survival, and their dysregulation is a hallmark of many cancers.

This document provides a detailed guide to the application of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline , a critical intermediate in the synthesis of next-generation TKIs such as the dual EGFR/HER2 inhibitor, Lapatinib. We will explore the rationale behind its design, provide detailed protocols for its use, and discuss the structure-activity relationships that make it a valuable tool in drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C15H16Cl2N2O3
Molecular Weight 343.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138-142 °C
Solubility Soluble in dichloromethane, chloroform, and methanol.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Precautions: this compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

The Strategic Importance of the Substitution Pattern

The specific substitution pattern of this compound is not arbitrary; it is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties.

  • The 4-Chloro Position: This is the key reactive site for nucleophilic aromatic substitution (SNAr). The chlorine atom is an excellent leaving group, allowing for the facile introduction of the desired aniline moiety, which is crucial for binding to the hinge region of the kinase domain.

  • The 6-Methoxyethoxy and 7-(2-Chloroethoxy) Groups: These groups project into the solvent-exposed region of the ATP-binding pocket. Their size and polarity are critical for enhancing solubility and providing additional interactions that can improve the overall binding affinity and selectivity of the final inhibitor. The 2-chloroethoxy group also offers a potential handle for further modification or for the introduction of a reactive group for covalent inhibition, although in the case of Lapatinib, it is the aniline substituent that provides the key interaction.

Synthetic Protocol: Synthesis of Lapatinib from this compound

This protocol outlines the key SNAr reaction to form the core of Lapatinib.

Materials and Reagents:
  • This compound

  • 3-Amino-N-(3-fluorobenzyl)furan-2-carboxamide

  • Isopropanol

  • Diisopropylethylamine (DIPEA)

  • Nitrogen gas supply

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous isopropanol.

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of 3-Amino-N-(3-fluorobenzyl)furan-2-carboxamide followed by the dropwise addition of 1.5 equivalents of DIPEA. The DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain this temperature for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC. A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product should be observed.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold isopropanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane and methanol to afford the desired product, Lapatinib, as a solid.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Dissolve Quinazoline in Isopropanol B Add Aniline & DIPEA A->B Under N2 C Reflux at 82°C for 12-18h B->C D Monitor by TLC C->D Periodic Sampling D->C Incomplete E Cool to Room Temperature D->E Complete F Isolate Crude Product E->F G Purify by Column Chromatography F->G H Lapatinib G->H

Caption: Workflow for the synthesis of Lapatinib.

Mechanism of Action: How Lapatinib Inhibits EGFR and HER2

Lapatinib is a reversible, ATP-competitive inhibitor of both EGFR and HER2 tyrosine kinases. The 4-anilinoquinazoline core is essential for this activity.

  • Hinge Binding: The quinazoline nitrogen at position 1 (N1) forms a critical hydrogen bond with the backbone amide of a methionine residue in the hinge region of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket.

  • Hydrophobic Interactions: The aniline and furan rings occupy the hydrophobic pocket where the adenine ring of ATP would normally bind.

  • Solvent-Exposed Region: The methoxyethoxy and chloroethoxy groups at positions 6 and 7, respectively, extend towards the solvent-exposed region, contributing to the overall binding affinity and selectivity profile of the inhibitor.

Signaling Pathway Inhibition Diagram:

G cluster_membrane Cell Membrane cluster_drug Inhibition cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome EGFR EGFR/HER2 Receptor P Phosphorylation EGFR->P Ligand Binding Lapatinib Lapatinib Lapatinib->EGFR Binds to ATP Pocket ATP ATP ATP->P Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Outcome Reduced Proliferation & Survival Downstream->Outcome

Caption: Inhibition of EGFR/HER2 signaling by Lapatinib.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully orchestrated substitution pattern provides the ideal starting point for the synthesis of potent and selective kinase inhibitors. The protocols outlined herein provide a robust framework for the utilization of this key building block in both academic research and industrial drug development. As the quest for novel kinase inhibitors continues, the principles embodied in the design and application of this quinazoline derivative will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135413551, this compound" PubChem, [Link].

  • AdooQ BioScience. "4-Chloro-6-(2-methoxyethoxy)-7-(2-chloroethoxy)quinazoline" Adooq.com, [Link].

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets.[1][2] Its most prominent success lies in the development of targeted anticancer agents, particularly inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[3] Marketed drugs like Gefitinib and Erlotinib feature a 4-anilinoquinazoline core, which competes with ATP for binding in the kinase domain, thereby inhibiting downstream signaling pathways crucial for tumor growth and proliferation.[2][4]

This guide focuses on a specific, highly functionalized starting material: 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline . This scaffold is strategically designed for extensive Structure-Activity Relationship (SAR) exploration. Its key features include:

  • The C4-Chloro Group: An electrophilic center highly activated for regioselective Nucleophilic Aromatic Substitution (SNAr), serving as the primary point for diversification.[5][6]

  • C6 and C7 Ether Substituents: The 6-(2-methoxyethoxy) and 7-(2-chloroethoxy) groups are designed to occupy the solvent-exposed region of the ATP-binding pocket, influencing solubility, pharmacokinetic properties, and potentially forming additional hydrogen bonds.[7][8] The terminal chloride on the C7-ethoxy chain also presents a secondary site for derivatization.

This document provides a comprehensive overview of the rationale and detailed protocols for the derivatization of this advanced intermediate to generate a chemical library for SAR studies, aiming to identify novel and potent kinase inhibitors.

The Core Chemical Transformation: Nucleophilic Aromatic Substitution (SNAr)

The derivatization of the 4-chloroquinazoline core hinges on the SNAr reaction. The electron-withdrawing nature of the fused pyrimidine ring and its nitrogen atoms renders the C4 position exceptionally electron-deficient and thus susceptible to attack by nucleophiles.[5][9]

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (typically an amine) attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores aromaticity and yields the final product. DFT calculations have confirmed that the C4 position is more electrophilic and has a lower activation energy for nucleophilic attack compared to the C2 position, ensuring high regioselectivity.[10]

SNAr_Mechanism cluster_intermediate Intermediate Quin 4-Chloroquinazoline (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quin->Meisenheimer Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2) Product 4-Aminoquinazoline Derivative Meisenheimer->Product Elimination of Cl- LeavingGroup Chloride Ion (Leaving Group) Meisenheimer->LeavingGroup

Caption: General mechanism for the SNAr derivatization of 4-chloroquinazolines.

Application Note 1: Synthesis of a 4-Anilinoquinazoline Library

The introduction of substituted anilines at the C4 position is the most validated strategy for generating potent EGFR and other kinase inhibitors.[11][12][13] The aniline moiety projects into a key region of the kinase active site, and its substituents can be tailored to enhance potency and selectivity.

Protocol 1.1: General Procedure for SNAr with Substituted Anilines

Objective: To synthesize a diverse set of 4-anilinoquinazoline derivatives by reacting the starting material with various anilines.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline, etc.) (1.1 - 1.5 eq)

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Optional Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Reaction Vessel: Round-bottom flask with reflux condenser and magnetic stirrer

  • Purification: Silica gel for column chromatography, Ethyl Acetate (EtOAc), Hexanes

Procedure:

  • Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the selected substituted aniline (1.1 eq).

  • Solvent Addition: Add isopropanol to the flask to achieve a concentration of approximately 0.1 M.

    • Expert Insight: Isopropanol is an excellent solvent for this reaction as it has a suitable boiling point for reflux, is polar enough to dissolve the reactants, and generally leads to clean product precipitation upon cooling.[14][15] For less reactive anilines, a higher boiling point solvent like DMF or n-butanol may be required.

  • Reaction: Heat the mixture to reflux (approx. 82°C for IPA) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-12 hours).

    • Trustworthiness Note: The reaction often forms HCl as a byproduct. While many anilines are basic enough to proceed without an external base, adding a non-nucleophilic base like DIPEA can accelerate the reaction and prevent the formation of aniline hydrochloride salts, which are less reactive.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Often, the product hydrochloride salt will precipitate.

  • Isolation: Filter the precipitate and wash with cold isopropanol or diethyl ether to remove unreacted starting materials.

  • Purification (if necessary): If the product is not clean by LC-MS, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution, extract with a suitable organic solvent (e.g., EtOAc or DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: SAR Insights for Anilino Substituents

The following table outlines representative aniline substitutions and their generally observed impact on kinase inhibitory activity, particularly against EGFR. This serves as a strategic guide for library design.

EntryAniline Substituent (R)Rationale / Typical SAR ObservationTarget Kinase Example
13-EthynylThe small, rigid ethynyl group can occupy a hydrophobic pocket and form key interactions. This is a bioisostere for the group found in Erlotinib.[16]EGFR
23-Chloro, 4-FluoroHalogen atoms can increase binding affinity through halogen bonding and improve metabolic stability. This combination is found in Lapatinib.[4]EGFR, HER2
33-CyanoAn electron-withdrawing group that can act as a hydrogen bond acceptor.Various Kinases
44-MorpholinoA bulky, basic group that can enhance solubility and target the solvent-exposed region of the active site.PI3K, mTOR
53-AminopyrazoleA heterocyclic ring that can form alternative hydrogen bonding patterns and improve selectivity.[8]RIPK2/3

Application Note 2: Secondary Derivatization of the C7-Side Chain

The 7-(2-chloroethoxy) group provides a secondary handle for chemical modification, allowing for the introduction of new functionalities after the primary C4-substitution has been completed. This is a powerful strategy for modulating physicochemical properties like solubility and cell permeability, or for creating dual-binding or covalent inhibitors.

Protocol 2.1: Nucleophilic Substitution with Amines on the C7-Side Chain

Objective: To replace the terminal chloride on the C7-ethoxy side chain with a cyclic amine (e.g., morpholine) to improve aqueous solubility and pharmacokinetic profile.

Materials:

  • 4-(Substituted-anilino)-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (1.0 eq)

  • Cyclic Amine (e.g., Morpholine, Piperidine) (5.0 - 10.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Catalyst: Sodium Iodide (NaI) (0.1 eq, optional)

Procedure:

  • Setup: In a sealed vial, dissolve the C4-substituted quinazoline (1.0 eq) in DMF.

  • Reagent Addition: Add potassium carbonate (3.0 eq) and the desired cyclic amine (5.0 eq, used in excess as both nucleophile and solvent).

    • Expert Insight: A catalytic amount of NaI can be added to facilitate the reaction via the Finkelstein reaction, where the more reactive iodide transiently replaces the chloride, accelerating the substitution.

  • Reaction: Seal the vial and heat the mixture to 80-100°C for 6-18 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to yield the final derivative.

  • Characterization: Confirm the structure and purity via NMR and HRMS.

Overall Workflow for SAR-Driven Drug Discovery

The synthesis of the chemical library is the first step in a larger drug discovery workflow. The subsequent biological evaluation is critical to establishing the SAR and identifying lead compounds.

SAR_Workflow cluster_chem Chemical Synthesis & Analysis cluster_bio Biological Evaluation cluster_analysis Data Analysis & Iteration Start Starting Material 4-Cl-Quinazoline Intermediate Lib_Synth Library Synthesis (Protocols 1.1 & 2.1) Start->Lib_Synth Purify Purification & QC (Chromatography, LC-MS) Lib_Synth->Purify Charact Structural Confirmation (NMR, HRMS) Purify->Charact Kinase_Assay In Vitro Kinase Assay (e.g., EGFR IC50) Charact->Kinase_Assay Screen Library Cell_Assay Cell-Based Assay (e.g., MTT on A549 cells) Kinase_Assay->Cell_Assay Confirm Cellular Activity SAR_Analysis SAR Analysis Identify Key Moieties Cell_Assay->SAR_Analysis Generate Data Lead_Opt Lead Optimization (Iterative Design) SAR_Analysis->Lead_Opt Lead_Opt->Lib_Synth Synthesize Next-Gen Compounds

Caption: Integrated workflow from chemical synthesis to SAR analysis and lead optimization.

References

  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline deriv
  • Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands. PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ScienceDirect.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. PubMed.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen.
  • Reaction of 4-chloroquinazolines (C) with different amines leading to...
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • 2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol. Smolecule.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio.
  • Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. PubMed.

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The Lynchpin of Modern Oncology Therapeutics: Application Notes for the Quinazoline-Based Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold in Targeted Cancer Therapy

The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, a structural motif that has repeatedly proven its ability to bind to critical biological targets.[1] In the realm of oncology, quinazoline derivatives have become the cornerstone of a class of targeted therapies known as Tyrosine Kinase Inhibitors (TKIs). These small molecules have revolutionized the treatment of specific cancers, most notably non-small cell lung cancer (NSCLC), by selectively inhibiting the signaling pathways that drive tumor growth and proliferation.[2][3]

At the heart of the synthesis of many of these life-saving drugs is the intermediate, 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (CAS No: 183322-20-5). This molecule, while not an active pharmaceutical ingredient (API) itself, is a critical building block, providing the core structure upon which the final drug's specificity and potency are built. This guide provides an in-depth exploration of this intermediate, detailing its application, the chemical principles governing its reactivity, and robust protocols for its use in the synthesis of next-generation EGFR inhibitors.

Compound Profile and Physicochemical Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 183322-20-5[4]
Molecular Formula C₁₃H₁₄Cl₂N₂O₃[4][5]
Molecular Weight 317.17 g/mol [4][5]
Appearance White to off-white solid powder[6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)[6]

The Core Mechanism: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The utility of 4-chloro-quinazoline intermediates is anchored in a fundamental reaction: Nucleophilic Aromatic Substitution (SNAr). The quinazoline scaffold is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electron deficiency is most pronounced at the C2 and C4 positions, rendering them electrophilic and thus susceptible to attack by nucleophiles.

Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C4-position is significantly more electron-deficient and has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2-position.[7] This makes the C4-position the primary site for nucleophilic attack, leading to a highly regioselective reaction.[7][8] The chlorine atom at this position is an excellent leaving group, facilitating the substitution reaction.

This predictable reactivity is the key to its role as a drug intermediate. It allows for the precise and efficient coupling of the quinazoline core with various substituted anilines, which are crucial for tuning the final drug's binding affinity and selectivity for the target kinase.

Caption: General workflow for the SNAr reaction.

Application in the Synthesis of EGFR Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth and proliferation.[3] In many cancers, EGFR is mutated or overexpressed, leading to uncontrolled cell division.[9] Quinazoline-based TKIs are designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and halting the downstream signaling cascade.[10]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation TKI Quinazoline TKI (e.g., Erlotinib, Afatinib) TKI->EGFR Blocks ATP Binding ATP ATP ADP ADP ATP->ADP Kinase Activity Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and TKI inhibition.

The 4-chloroquinazoline intermediate is central to synthesizing several FDA-approved EGFR inhibitors. While the exact side chains at the C6 and C7 positions vary to optimize properties like solubility and target engagement, the core synthetic strategy remains the same.

  • Erlotinib (Tarceva®): Used to treat NSCLC and pancreatic cancer. Its synthesis involves the reaction of a 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.

  • Afatinib (Gilotrif®): An irreversible inhibitor used for NSCLC with specific EGFR mutations. Its synthesis utilizes a 4-chloro-6-nitro-7-fluoroquinazoline intermediate, which undergoes sequential nucleophilic substitutions.[11][12]

  • Dacomitinib (Vizimpro®): Another irreversible inhibitor for metastatic NSCLC with EGFR mutations. Its synthesis can proceed from a 4-chloro-6-amino-7-methoxyquinazoline intermediate.[13]

Experimental Protocols: Synthesis of 4-Anilinoquinazoline Derivatives

The following protocols provide a generalized framework for the nucleophilic aromatic substitution reaction. Researchers should optimize conditions based on the specific reactivity of the aniline nucleophile.

Protocol 1: Conventional Heating

This method is a robust and widely used approach for the synthesis of 4-anilinoquinazolines.

Materials:

  • 4-Chloro-quinazoline intermediate (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Solvent: Isopropanol (IPA) or n-Butanol

  • Optional base: Pyridine or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloro-quinazoline intermediate (1.0 eq) and the substituted aniline (1.1 eq).

  • Solvent Addition: Add isopropanol to the flask (approx. 10-15 mL per gram of chloroquinazoline). The mixture should be stirrable.

  • Reaction: Heat the mixture to reflux (approx. 82°C for IPA) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold isopropanol to remove residual starting materials and impurities.

    • Dry the product under vacuum to yield the 4-anilinoquinazoline derivative.

  • Purification (if necessary): If the product is not of sufficient purity, it can be recrystallized from a suitable solvent (e.g., ethanol, acetonitrile) or purified by column chromatography on silica gel.

Causality and Insights:

  • Solvent Choice: Isopropanol is a common choice due to its appropriate boiling point, ability to dissolve the reactants, and the tendency for the product to precipitate upon cooling, simplifying isolation.[14]

  • Equivalents of Aniline: A slight excess of the aniline is used to ensure the complete consumption of the more valuable chloroquinazoline intermediate.

  • Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like DIPEA can accelerate the reaction by neutralizing the HCl byproduct. Pyridine can also act as a basic catalyst.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the SNAr reaction, often leading to higher yields and shorter reaction times.[15]

Materials:

  • 4-Chloro-quinazoline intermediate (1.0 eq)

  • Substituted aniline (1.2 - 1.5 eq)

  • Solvent: THF/H₂O mixture, DMF, or NMP

  • Microwave vial and microwave reactor

Procedure:

  • Setup: In a dedicated microwave vial, combine the 4-chloro-quinazoline intermediate (1.0 eq) and the desired aniline (1.5 eq).

  • Solvent Addition: Add a suitable solvent (e.g., a 1:1 mixture of THF/water).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 10-30 minutes).

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product can be isolated by precipitation (by adding water) followed by filtration, or by extraction after removing the solvent under reduced pressure.

Causality and Insights:

  • Microwave Effect: Microwave energy directly heats the polar solvent and reactants, leading to rapid and uniform heating that dramatically increases the reaction rate compared to conventional heating.

  • Solvent-Free Conditions: For some highly reactive anilines, this reaction can be performed solvent-free, offering a greener chemistry approach.

Protocol_Workflow Start Start Combine Combine 4-Chloroquinazoline & Aniline in Flask/Vial Start->Combine AddSolvent Add Solvent (e.g., Isopropanol) Combine->AddSolvent Heating Heating Method AddSolvent->Heating Conventional Reflux (4-8 hours) Heating->Conventional Conventional Microwave Microwave Irradiation (10-30 mins) Heating->Microwave Microwave Monitor Monitor Reaction (TLC / HPLC) Conventional->Monitor Microwave->Monitor Workup Work-up & Isolation (Cooling, Filtration) Monitor->Workup Reaction Complete Purify Purification (Optional) (Recrystallization / Chromatography) Workup->Purify Purify->Workup Needs More Purification PureProduct Pure 4-Anilinoquinazoline Product Purify->PureProduct Purity OK End End PureProduct->End

Caption: Decision workflow for the synthesis of 4-anilinoquinazolines.

Conclusion and Future Outlook

This compound and its structural analogs are more than mere chemical reagents; they are foundational elements in the production of vital cancer medications.[11] Their value is derived from the predictable and highly regioselective reactivity of the C4-position, which enables the efficient construction of the 4-anilinoquinazoline pharmacophore. Understanding the principles of the SNAr reaction and mastering the protocols for its execution are essential skills for researchers in medicinal chemistry and drug development. As the quest for more selective and potent kinase inhibitors continues, the demand for versatile and high-purity quinazoline intermediates will undoubtedly grow, solidifying their role as lynchpins in the synthesis of targeted therapeutics.

References

  • Kumar, P., Dhande, P., Mazlee, M. T. F., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports, 1(1), 3-12. Retrieved from [Link]

  • Brieflands. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Retrieved from [Link]

  • Hassan, R. A., Emam, S. H., Hwang, D., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2413. Retrieved from [Link]

  • gsrs. (n.d.). 4-CHLORO-6-(2-CHLOROETHOXY)-7-(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288759A - Method for preparing dacomitinib.
  • ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic process of antitumor drug dacomitinib. Retrieved from [Link]

  • Quimica Organica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 760695. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,7-dichloro-6-nitroquinazoline (IV). Reagents and.... Retrieved from [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2024). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1039-1048. Retrieved from [Link]

  • PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Introduction: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] In normal physiology, the binding of ligands like Epidermal Growth Factor (EGF) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular proliferation, survival, and differentiation.[3][4][5]

In many types of cancer, including non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer, EGFR signaling is dysregulated through receptor overexpression, gene amplification, or activating mutations.[1][4] This aberrant signaling leads to uncontrolled cell growth and tumor progression, making EGFR an attractive and validated target for cancer therapy.[2][6] Small molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the EGFR kinase domain have emerged as a cornerstone of targeted cancer treatment.[7]

EGFR Signaling Pathway Overview

The diagram below illustrates the primary signaling cascades activated by EGFR, which are frequently hyperactive in cancer.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription label_mapk MAPK Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR label_pi3k PI3K/AKT Pathway mTOR->Transcription label_outcome Cell Proliferation, Survival, Metastasis

Caption: EGFR signaling activates MAPK and PI3K/AKT pathways.

The Quinazoline Scaffold: A Privileged Core for EGFR Inhibition

The 4-anilinoquinazoline core has emerged as a highly favorable and privileged scaffold in the design of EGFR inhibitors.[8][9][10] Its structure effectively mimics the purine ring of ATP, allowing it to fit snugly into the ATP-binding pocket of the EGFR kinase domain.

Key structural features contributing to its efficacy include:

  • Hinge Binding: The N-1 nitrogen of the quinazoline ring forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met793) in the hinge region of the kinase, anchoring the inhibitor in place.[11]

  • Structural Rigidity: The planar and rigid nature of the fused ring system enhances binding stability.[12]

  • Tunable Substitutions: The quinazoline core allows for substitutions at multiple positions (primarily C4, C6, and C7), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[13]

First and second-generation FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib are all built upon this fundamental quinazoline structure.[9][10]

General Synthetic Strategies for the Quinazoline Core

The construction of the quinazoline ring system is a foundational step. Two prevalent and versatile methods starting from anthranilic acid derivatives are highlighted below.

Strategy A: Niementowski Quinazoline Synthesis

This classic method involves the cyclocondensation of an anthranilic acid with an amide, most commonly formamide, under thermal conditions.[14][15] It provides a direct route to the quinazolin-4-one precursor.

Strategy B: Benzoxazinone Intermediate Route

A widely used alternative involves the initial acylation of anthranilic acid (e.g., with acetic anhydride or chloroacetyl chloride), followed by cyclodehydration to form a reactive 2-substituted benzoxazin-4-one intermediate.[15][16] This intermediate is then treated with an appropriate amine or ammonia source to yield the desired quinazolin-4-one. This two-step approach often allows for greater diversity in the substituent at the 2-position.

General_Synthesis cluster_A Strategy A cluster_B Strategy B Anthranilic_A Anthranilic Acid Quinazolinone_A Quinazolin-4-one Anthranilic_A->Quinazolinone_A Heat (Niementowski) Formamide Formamide Anthranilic_B Anthranilic Acid Benzoxazinone Benzoxazin-4-one Intermediate Anthranilic_B->Benzoxazinone Acylation & Cyclization Acyl_Chloride Acylating Agent (e.g., Ac₂O) Quinazolinone_B Substituted Quinazolin-4-one Benzoxazinone->Quinazolinone_B Amination Amine Amine / NH₃

Caption: General synthetic routes to the quinazolin-4-one core.

Detailed Synthetic Protocols for Key EGFR Inhibitors

The pivotal step in converting the quinazolin-4-one precursor into a potent 4-anilinoquinazoline inhibitor is the activation of the 4-position, typically by chlorination, followed by a nucleophilic aromatic substitution (SNAr) reaction with the desired substituted aniline.

Protocol 1: Synthesis of Gefitinib

Gefitinib is a first-generation EGFR-TKI used primarily in NSCLC treatment.[17] Its synthesis involves the construction of a 6,7-dimethoxyquinazolin-4-one core, followed by chlorination and coupling with 3-chloro-4-fluoroaniline. Several routes exist; a modern, efficient approach is detailed here.[17][18]

Gefitinib_Synth Start 6,7-Dimethoxy- quinazolin-4-one Intermediate1 4-Chloro-6,7-dimethoxy- quinazoline Start->Intermediate1 SOCl₂ or POCl₃ (Chlorination) Gefitinib_Base Gefitinib Base Intermediate1->Gefitinib_Base Isopropanol, Heat (SNAr Reaction) Aniline 3-Chloro-4-fluoroaniline Final_Step O-Alkylation with (3-chloropropyl)morpholine Gefitinib_Final Gefitinib Start_Alt 2,4-Dichloro-6,7- dimethoxyquinazoline Intermediate_Alt N-(3-chloro-4-fluorophenyl)- 2-chloro-6,7-dimethoxy- quinazolin-4-amine Gefitinib_Alt Gefitinib Start_Gef 6,7-Dimethoxy- quinazolin-4-one Chlorinated_Gef 4-Chloro-6,7-dimethoxy- quinazoline Aniline_Gef 3-Chloro-4-fluoroaniline Coupled_Gef Coupled Intermediate Morpholine_Gef 4-(3-Chloropropyl)morpholine Final_Gefitinib Gefitinib Precursor_Gef Gefitinib Precursor (6,7-dimethoxyquinazolin-4-one) Step1_Gef Chlorination Precursor_Gef->Step1_Gef Intermediate_Gef 4-Chloro-quinazoline Intermediate Step1_Gef->Intermediate_Gef Step2_Gef SNAr Coupling Intermediate_Gef->Step2_Gef Final_Gef Gefitinib Step2_Gef->Final_Gef

Caption: Key synthetic transformations for Gefitinib.

Step-by-Step Protocol:

  • Chlorination of 6,7-dimethoxyquinazolin-4-one:

    • To a suspension of 6,7-dimethoxyquinazolin-4-one (1.0 equiv) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂, 2.0-3.0 equiv) or phosphoryl chloride (POCl₃) at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-110 °C) and maintain for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Rationale: Thionyl chloride converts the 4-keto group into a highly reactive 4-chloro group, which is an excellent leaving group for the subsequent SNAr reaction. DMF acts as a catalyst.

    • Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4-chloro-6,7-dimethoxyquinazoline is often carried forward without extensive purification.

  • SNAr Coupling with 3-chloro-4-fluoroaniline:

    • Dissolve the crude 4-chloro intermediate from the previous step in a suitable solvent, such as isopropanol or acetonitrile.

    • Add 3-chloro-4-fluoroaniline (1.0-1.2 equiv).[17]

    • Heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours.[19] A solid product will typically precipitate out of the solution.

    • Rationale: The aniline nitrogen acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring and displacing the chloride ion. Isopropanol is a common solvent that facilitates the reaction and precipitation of the product.

    • After completion, cool the reaction mixture to room temperature or in an ice bath.

    • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield the Gefitinib free base.

(Note: The synthesis of the morpholine side chain can be performed at various stages of the synthesis, often starting from materials like 3-hydroxy-4-methoxybenzoate to build the full framework before the final coupling).[20]

Protocol 2: Synthesis of Erlotinib

Erlotinib is another first-generation TKI, structurally similar to Gefitinib but featuring 6,7-bis(2-methoxyethoxy) side chains and a 3-ethynylaniline group.[21]

Erlotinib_Synth Precursor_Erl 6,7-bis(2-methoxyethoxy) quinazolin-4-one Step1_Erl Chlorination (SOCl₂) Precursor_Erl->Step1_Erl Intermediate_Erl 4-Chloro-6,7-bis(2-methoxyethoxy) quinazoline Step1_Erl->Intermediate_Erl Step2_Erl SNAr Coupling Intermediate_Erl->Step2_Erl Isopropanol, Heat Aniline_Erl 3-Ethynylaniline Final_Erl Erlotinib Step2_Erl->Final_Erl

Caption: Key synthetic transformations for Erlotinib.

Step-by-Step Protocol:

  • Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4-one:

    • This step is analogous to the Gefitinib synthesis. Suspend the quinazolinone starting material (1.0 equiv) in thionyl chloride with a catalytic amount of DMF.[22]

    • Heat the suspension to reflux (approx. 80 °C) for 3 hours.[22]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under vacuum to remove excess SOCl₂.

    • The resulting tan solid, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, is used directly in the next step.[22]

  • SNAr Coupling with 3-ethynylaniline:

    • Suspend the crude 4-chloro intermediate (1.0 equiv) in isopropanol.

    • Add 3-ethynylaniline (1.0 equiv) to the suspension.[23]

    • Heat the mixture to reflux (approx. 85 °C) for 6 hours under a nitrogen atmosphere.[22][23]

    • Rationale: The alkyne group on the aniline is a key feature of Erlotinib, contributing to its binding profile. The reaction mechanism is identical to that in the Gefitinib synthesis.

    • Cool the reaction mixture in an ice bath and stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by filtration, wash thoroughly with cold isopropanol, and dry to afford Erlotinib as the free base. For the hydrochloride salt, the base can be dissolved in a suitable solvent and treated with HCl.[21]

Protocol 3: Synthesis of Lapatinib

Lapatinib is a dual inhibitor of both EGFR and HER2. Its synthesis is more complex, often involving a Suzuki coupling reaction to introduce the furan-containing side chain.[24][25]

Lapatinib_Synth Precursor_Lap N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl) -6-iodoquinazolin-4-amine Step1_Lap Suzuki Coupling Precursor_Lap->Step1_Lap Boronic_Acid 5-Formylfuran-2-ylboronic acid Intermediate_Lap Aldehyde Intermediate Step1_Lap->Intermediate_Lap Step2_Lap Reductive Amination Intermediate_Lap->Step2_Lap Amine_Lap 2-(Methylsulfonyl)ethanamine Final_Lap Lapatinib Step2_Lap->Final_Lap

Caption: Key synthetic transformations for Lapatinib.

Step-by-Step Protocol:

  • Suzuki Coupling:

    • To a solution of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1.0 equiv) in a solvent mixture like DME/water, add 5-formylfuran-2-ylboronic acid (1.2 equiv) and a base such as sodium carbonate (Na₂CO₃, 3.0 equiv).

    • Degas the mixture with nitrogen or argon.

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C (0.05 equiv).[24]

    • Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction. Here, it couples the furan ring (from the boronic acid) to the C6 position of the quinazoline ring, replacing the iodine atom.

    • Heat the reaction to reflux (approx. 85-90 °C) for 12-16 hours, monitoring by LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude aldehyde intermediate is purified by column chromatography or recrystallization.

  • Reductive Amination:

    • Dissolve the aldehyde intermediate (1.0 equiv) from the previous step in a solvent like methanol or dichloromethane.

    • Add 2-(methylsulfonyl)ethanamine (1.1 equiv) followed by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).[26]

    • Rationale: This reaction first forms an imine between the aldehyde and the primary amine, which is then immediately reduced in situ by the mild reducing agent to form the final secondary amine linkage.

    • Stir the reaction at room temperature for 4-8 hours.

    • Quench the reaction with aqueous sodium bicarbonate solution and extract the product with an organic solvent.

    • The crude Lapatinib base is purified and can be converted to the ditosylate salt by treatment with p-toluenesulfonic acid.[27]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective quinazoline inhibitors has been guided by extensive SAR studies.[8]

Position/MoietyRole and Common SubstitutionsImpact on Activity
Quinazoline N-1 Hinge-Binding Anchor (Hydrogen bond donor to Met793)Essential for potent inhibitory activity.[11]
C4-Anilino Group Occupies ATP-binding pocket. Substitutions on the aniline ring fine-tune selectivity and potency.Small, meta-position electron-withdrawing groups (e.g., -Cl, -Br, -C≡CH) are generally favorable.[28][29]
C6, C7 Positions Solubilizing/Potency-Enhancing Groups. Interact with the solvent-exposed region.Small alkoxy groups (e.g., -OCH₃ in Gefitinib) or longer, flexible chains (e.g., -O(CH₂)₂OCH₃ in Erlotinib) enhance potency and solubility.[28]
C6 Substituent Covalent Warhead (Irreversible Inhibitors) Michael acceptors like acrylamide can be installed to form a covalent bond with Cys797 (seen in second-generation inhibitors like Afatinib).

Caption: Key regions of the 4-anilinoquinazoline scaffold for SAR.

Analytical Characterization Workflow

The identity, purity, and structure of the synthesized inhibitors must be rigorously confirmed. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

Characterization_Workflow Crude Crude Product (Post-Workup) Purification Purification (Column Chromatography or Recrystallization) Crude->Purification Purity Purity Check (HPLC / LC-MS) Purification->Purity Structure Structural Elucidation (¹H NMR, ¹³C NMR, HRMS) Purity->Structure Final Pure, Characterized EGFR Inhibitor Structure->Final

Caption: Standard workflow for inhibitor purification and characterization.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and monitor reaction progress. A high-purity sample should show a single major peak.[30]

  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the synthesized compound, providing strong evidence of its identity.[30][31]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unequivocally determining the chemical structure. The chemical shifts, integration, and coupling patterns of the peaks provide a detailed map of the molecule's protons and carbons, confirming that the desired synthesis was successful.[32][33]

References

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  • Khan J., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]

  • Normanno N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. [Link]

  • Nazarov O.B., et al. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Abdel-Maksoud M.S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. ResearchGate. [Link]

  • Haryadi W., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. [Link]

  • Xu Z., et al. (2016). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. NIH. [Link]

  • Barghi L., et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. PMC - NIH. [Link]

  • Seshacharyulu P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central. [Link]

  • Lo H.W. (2010). EGFR signaling pathway in breast cancers. ResearchGate. [Link]

  • Ismail M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. [Link]

  • Karapetyan G., et al. (2022). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Chemistry-Methods. [Link]

  • Liu Y.J., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Singh S., et al. (2024). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Unknown. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Unknown Source. [Link]

  • Ming L., You J., Ji R. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC - NIH. [Link]

  • Glavač N., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Ismail M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • Al-Qawasmeh R.A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

  • Unknown. (2013). Synthetic method of lapatinib.
  • Unknown. (2016). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... ResearchGate. [Link]

  • Ismail M., et al. (2023). Chemical structures of first-generation quinazoline-based EGFR inhibitors approved in therapy and under clinical trial. ResearchGate. [Link]

  • Unknown. (2021). Structure activity relationship map of target compounds. ResearchGate. [Link]

  • Xu Z., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers. [Link]

  • Unknown. (2010). Practical synthesis of lapatinib. ResearchGate. [Link]

  • Bhusare S., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Unknown. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. [Link]

  • Unknown. (2015). Gefitinib. New Drug Approvals. [Link]

  • Unknown. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

  • Wang L., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC - NIH. [Link]

  • Liu J., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. [Link]

  • Maskrey T.S., et al. (2019). A New Synthesis of Gefitinib. Thieme Synlett. [Link]

  • Bhusare S., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Unknown. (2012). Process for the synthesis of erlotinib by quinazoline-thione route. ResearchGate. [Link]

  • Sorkh-Laleh M., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]

  • Ismail M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]

  • Barghi L., et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. ResearchGate. [Link]

  • Unknown. (2014). Process for the preparation of lapatinib.
  • Giraudeau P., et al. (2015). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. [Link]

  • Unknown. (2024). Small Molecule Structure Characterisation. La Trobe University. [Link]

  • Unknown. (2017). a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Liu J., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Online. [Link]

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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Aminoquinazolines via Nucleophilic Aromatic Substitution of 4-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-aminoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors like Gefitinib and Erlotinib.[1][2] This guide provides a detailed examination of the laboratory procedure for coupling primary and secondary amines to 4-chloroquinazoline. We will delve into the mechanistic underpinnings of the reaction, offer two robust experimental protocols (classical thermal and microwave-assisted), and discuss key parameters for reaction optimization, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this pivotal synthetic transformation.

The Chemistry of Amine Coupling to 4-Chloroquinazoline

The primary pathway for the reaction between an amine and 4-chloroquinazoline is a Nucleophilic Aromatic Substitution (SNAr) . This reaction is highly efficient due to the electron-deficient nature of the quinazoline ring system.

The SNAr Mechanism

The quinazoline core contains two nitrogen atoms which are electron-withdrawing. This property significantly activates the C4 position towards nucleophilic attack, making the chlorine atom a good leaving group. The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient C4 carbon of the quinazoline ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final 4-aminoquinazoline product and a chloride salt.

The overall transformation is driven by the formation of a stable aromatic product and the departure of a good leaving group.

SNAr_Mechanism Figure 1: S N Ar Mechanism for Amine Coupling cluster_reactants cluster_intermediate cluster_products R1 4-Chloroquinazoline INT Meisenheimer-like Intermediate R1->INT Addition plus1 + R2 Amine (R-NH2) R2->INT P1 4-Aminoquinazoline INT->P1 Elimination (-Cl⁻) P2 HCl plus2 +

Caption: Figure 1: SNAr Mechanism for Amine Coupling.

Influence of Amine Nucleophilicity

The rate and success of the coupling reaction are heavily influenced by the electronic properties of the amine.

  • Electron-Rich Amines: Aliphatic amines and anilines bearing electron-donating groups (e.g., -OCH₃, -CH₃) are strong nucleophiles and react readily with 4-chloroquinazoline, often under mild conditions with shorter reaction times.[3]

  • Electron-Poor Amines: Anilines with electron-withdrawing groups (e.g., -NO₂, -CF₃) are weaker nucleophiles. These substrates typically require more forcing conditions, such as higher temperatures, longer reaction times, or the use of microwave irradiation to achieve good yields.[3]

Experimental Protocols

Two common and effective protocols are presented below. The classical method is suitable for any standard laboratory, while the microwave-assisted method offers significant advantages in speed and efficiency.[4][5][6]

Protocol 1: Classical Thermal Synthesis

This method relies on conventional heating under reflux and is a reliable procedure for a wide range of amines.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (e.g., 500 mg, 3.04 mmol, 1.0 eq.).

  • Add the desired amine (1.0 - 1.2 eq.) to the flask.

  • Add a suitable solvent, such as 2-propanol or ethanol (approx. 30 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to reflux (typically 80-85°C for 2-propanol) and maintain for 4-12 hours.[4] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the 4-chloroquinazoline starting material), allow the mixture to cool to room temperature.

  • Proceed to the Workup and Purification steps described in Section 3.

Protocol 2: Microwave-Assisted Synthesis (Rapid Method)

Microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes and improving yields.[3][4]

Step-by-Step Procedure:

  • In a dedicated microwave reaction vial equipped with a small magnetic stir bar, add 4-chloroquinazoline (e.g., 500 mg, 3.04 mmol, 1.0 eq.).

  • Add the desired amine (1.0 - 1.2 eq.).

  • Add 2-propanol or acetonitrile (approx. 15-20 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture with a set temperature of 100-160°C for 10-30 minutes.[1][4] The optimal time and temperature will depend on the reactivity of the amine.

  • After irradiation is complete, allow the vial to cool to a safe handling temperature (<50°C).

  • Proceed to the Workup and Purification steps described in Section 3.

Materials and Reagents
Reagent/MaterialPurposeMolar Mass ( g/mol )Example Quantity (3.04 mmol scale)
4-ChloroquinazolineElectrophile164.59500 mg
Amine (e.g., Aniline)Nucleophile93.13283 mg (1.0 eq.)
2-PropanolSolvent60.1030 mL
Ethyl AcetateEluent for TLC/Column-As needed
HexanesEluent for TLC/Column-As needed
Silica GelStationary Phase-As needed
Equipment
  • Round-bottom flasks or microwave reaction vials

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath (for classical method)

  • Scientific microwave reactor (for microwave method)

  • Reflux condenser

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel on aluminum backing) and developing chamber

  • UV lamp (254 nm) for TLC visualization

  • Glass column for chromatography

Reaction Monitoring, Workup, and Purification

Proper monitoring and purification are critical to obtaining a high-purity final product.

Workflow Figure 2: General Experimental Workflow A 1. Combine Reactants (4-Chloroquinazoline, Amine, Solvent) B 2. Reaction (Classical Heating or Microwave) A->B C 3. Monitor by TLC B->C C->B Reaction Incomplete D 4. Cool to RT & Remove Solvent C->D Reaction Complete E 5. Aqueous Workup (Wash with Water/Brine) D->E F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: Figure 2: General Experimental Workflow.

Thin-Layer Chromatography (TLC) Monitoring
  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Procedure: Spot the reaction mixture alongside the 4-chloroquinazoline starting material on a TLC plate. The product, being more polar, will typically have a lower Rf value than the starting material.

  • Visualization: View the plate under a UV lamp at 254 nm. The reaction is complete when the spot corresponding to the starting material has disappeared.

Aqueous Workup
  • After cooling the reaction mixture, remove the solvent under reduced pressure using a rotary evaporator.[4]

  • To the resulting residue, add deionized water and stir or sonicate to break up any solids.

  • Filter the solid product using a Büchner funnel, washing thoroughly with water to remove any inorganic salts (like amine hydrochlorides).

  • Dry the crude product under vacuum.

Purification
  • Column Chromatography: For most products, purification via silica gel column chromatography is effective.[4] A gradient of ethyl acetate in hexanes is typically used to elute the product.

  • Recrystallization: If the crude product is a solid with high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective alternative for purification.

Characterization

The identity and purity of the final 4-aminoquinazoline product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

Adherence to safety protocols is mandatory. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

  • 4-Chloroquinazoline: This compound is toxic if swallowed and causes skin and serious eye irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7][9]

  • Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Solvents: Organic solvents like 2-propanol and ethyl acetate are flammable. Keep away from ignition sources.

  • Microwave Reactor: Only use a microwave reactor designed for chemical synthesis. Never heat a sealed vial without proper pressure and temperature monitoring.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete Poorly reactive (electron-poor) amine.Switch to microwave synthesis, increase temperature, or prolong reaction time.
Insufficient temperature.Ensure proper reflux is achieved or increase the set temperature in the microwave.
Multiple spots on TLC Side reactions or decomposition.Lower the reaction temperature. Ensure an inert atmosphere if substrates are sensitive.
Low isolated yield Product is soluble in the aqueous wash.Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) before discarding.
Inefficient purification.Optimize the eluent system for column chromatography.

References

  • Al-Tel, T. H. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272–278. Available at: [Link]

  • Al-Tel, T. H. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. Available at: [Link]

  • Yoon, Y., et al. (2004). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters, 6(24), 4583–4586. Available at: [Link]

  • Singh, P., & Kumar, A. (2018). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 44. Available at: [Link]

  • da Cruz, E. F., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 1488–1497. Available at: [Link]

  • Yoon, Y. J., et al. (2004). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters. Available at: [Link]

  • Wahyuni, F. S., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 23(1), 58-66. Available at: [Link]

  • YE Lianbao, et al. (2012). Synthesis of the related substances of gefitinib. Journal of China Pharmaceutical University. Available at: [Link]

  • ResearchGate (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. Available at: [Link]

  • ResearchGate (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Available at: [Link]

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Application Notes: Strategic Use of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern drug discovery, offering an efficient and intelligent alternative to traditional high-throughput screening (HTS).[1][2] By screening libraries of low-molecular-weight fragments, FBDD identifies weak but high-quality binding events, providing fertile starting points for optimization into potent, selective, and novel lead compounds.[1][2][3] Within this paradigm, the quinazoline scaffold is recognized as a "privileged" structure, forming the core of numerous approved drugs, particularly protein kinase inhibitors.[4][5]

This document provides detailed application notes and protocols for the strategic use of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (CAS: 183322-18-1) in FBDD campaigns, primarily targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR). While this compound is widely known as a key intermediate in the synthesis of EGFR inhibitors like Erlotinib[6][7][8], its inherent structural and chemical features make it an exemplary scaffold for fragment elaboration strategies. We will explore its role not as a primary screening fragment, but as a reactive core for growing identified fragments into more potent, drug-like molecules.

The Quinazoline Scaffold: A Privileged Core for Kinase Inhibition

The quinazoline ring system is a bicyclic aromatic heterocycle that serves as an excellent framework for kinase inhibitors.[5][9] Its rigidity orients substituents in a well-defined three-dimensional space, facilitating precise interactions with the ATP-binding pocket of kinases.[5] Key features include:

  • Hydrogen Bonding: The nitrogen atoms in the quinazoline ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.[4]

  • Synthetic Tractability: The chemistry of quinazolines is well-established, allowing for systematic modification at multiple positions to optimize potency and selectivity.[10][11][12]

  • Proven Clinical Success: The quinazoline core is central to several FDA-approved EGFR inhibitors, including Gefitinib and Erlotinib, validating its clinical utility.[11][13]

Role of this compound in FBDD

This specific derivative is not a typical "fragment" by the 'Rule of Three' (MW < 300 Da).[14] Its molecular weight is approximately 312.75 g/mol .[8] Therefore, its primary role in FBDD is not as a screening hit itself, but as a reactive and versatile core scaffold for the "fragment growing" or "linking" phase that follows primary fragment identification.

The critical feature is the chlorine atom at the 4-position. This position is highly activated towards nucleophilic aromatic substitution, allowing for the covalent attachment of other molecules, such as validated fragment hits possessing a nucleophilic handle (e.g., an aniline group).[8][13][15] The substituents at the 6- and 7-positions are designed to occupy the solvent-exposed region of the kinase ATP pocket, often enhancing solubility and providing additional interaction points.[5]

FBDD Workflow Integration

The integration of this quinazoline scaffold into an FBDD workflow is a structure-guided process aimed at developing a potent inhibitor for a target kinase (e.g., EGFR).

Figure 1: FBDD workflow using the quinazoline as a reactive scaffold.

Detailed Experimental Protocols

The following protocols outline a hypothetical FBDD campaign targeting a protein kinase, using the title compound as a core scaffold for hit-to-lead development.

Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

Objective: To identify low-molecular-weight fragments that bind to the target kinase. SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions typical of fragments.[16][17]

Materials:

  • Purified, active target kinase (e.g., EGFR kinase domain), >95% purity.

  • SPR instrument (e.g., Biacore T200).

  • Sensor Chip CM5.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Fragment library (N ≈ 1000 compounds) dissolved in 100% DMSO.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

Methodology:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with Running Buffer.

    • Activate the carboxylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target kinase (diluted to 20 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level (e.g., 8000-10000 Response Units, RU) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract nonspecific binding and bulk refractive index effects.[18]

  • Fragment Screening:

    • Prepare fragment screening plates by diluting fragment DMSO stocks into Running Buffer to a final concentration of 200 µM with 2% DMSO. Ensure the final DMSO concentration is identical in all samples and the running buffer.[16]

    • Perform a primary screen by injecting each fragment solution over the reference and target flow cells for 60 seconds at a flow rate of 30 µL/min.

    • Follow with a 120-second dissociation phase using Running Buffer.

    • Regenerate the surface between injections if necessary, using a mild solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5). Test regeneration conditions thoroughly to ensure the protein surface remains active.

  • Data Analysis & Hit Triage:

    • Subtract the reference flow cell signal from the target flow cell signal for each injection.

    • Identify initial hits as fragments that produce a stable, concentration-dependent response significantly above the noise level (e.g., > 20 RU).

    • Confirm hits by re-testing in a dose-response format (e.g., 50-800 µM) to verify binding and estimate the dissociation constant (KD).

    • Prioritize hits based on ligand efficiency (LE), a measure of binding energy per heavy atom.[19]

Protocol 2: Structural Validation by X-ray Crystallography (Crystal Soaking)

Objective: To determine the three-dimensional binding mode of a validated fragment hit, providing the rational basis for chemical elaboration.[20]

Materials:

  • Apo-crystals of the target kinase.

  • Validated fragment hit from SPR screen.

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol).

  • Soaking solution: Reservoir solution containing the fragment at high concentration (e.g., 1-10 mM, limited by solubility) and 5-10% DMSO.

Methodology:

  • Crystal Soaking:

    • Using a crystal loop, transfer a single, well-formed apo-crystal of the target kinase from its growth drop into a 2 µL drop of the soaking solution.[17] Soaking is often preferred over co-crystallization for initial fragment screening due to its higher throughput.[21]

    • Incubate the crystal in the soaking solution for a period ranging from 30 minutes to 24 hours. The optimal time depends on the crystal packing and fragment properties and must be empirically determined.

    • Briefly transfer the soaked crystal into a drop of cryoprotectant solution (typically <30 seconds) to prevent ice formation during freezing.

    • Flash-cool the crystal by plunging it into liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps (2mFo-DFc and mFo-DFc) to unambiguously identify the bound fragment and define its orientation and interactions within the protein's binding site.

Protocol 3: Synthetic Elaboration via Nucleophilic Substitution

Objective: To covalently link a validated fragment hit (containing a nucleophilic group) to the 4-position of the quinazoline scaffold, "growing" the fragment into a more potent lead compound.

Example Reaction: Coupling of an m-aminophenol fragment hit with this compound.

Figure 2: Synthetic elaboration of a fragment hit. (Note: Images are placeholders)

Materials:

  • This compound (1.0 eq).

  • Validated fragment hit, e.g., 3-aminophenol (1.1 eq).

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF).

  • Optional base: Diisopropylethylamine (DIPEA) (1.2 eq).

Methodology:

  • Dissolve this compound and the aminophenol fragment in isopropanol.

  • Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[22][23]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired elaborated compound.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 4: Cell-Based EGFR Phosphorylation Assay

Objective: To evaluate the functional activity of the newly synthesized lead compound by measuring its ability to inhibit EGFR autophosphorylation in a cellular context.

Materials:

  • A431 human epidermoid carcinoma cells (which overexpress EGFR).[24]

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Synthesized lead compound and reference inhibitor (e.g., Erlotinib) dissolved in DMSO.

  • Human Epidermal Growth Factor (EGF).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Anti-phospho-EGFR (pY1068) and Anti-total-EGFR.

  • Western Blotting or ELISA detection system.

Methodology:

  • Cell Culture and Treatment:

    • Seed A431 cells in 96-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-18 hours in serum-free media.

    • Prepare serial dilutions of the test compound and reference inhibitor in serum-free media.

    • Pre-treat the cells with the compounds for 2 hours at 37°C.

  • EGFR Stimulation and Cell Lysis:

    • Stimulate EGFR activity by adding EGF to a final concentration of 100 ng/mL for 10 minutes at 37°C. Include a non-stimulated control.

    • Immediately aspirate the media and lyse the cells by adding ice-cold Lysis Buffer.

  • Detection of Phosphorylation (ELISA Method):

    • Use a sandwich ELISA kit for phospho-EGFR. Coat plates with a capture antibody for total EGFR.

    • Add cell lysates to the wells and incubate to allow EGFR capture.

    • Wash the wells and add a detection antibody specific for the phosphorylated tyrosine residue (e.g., pY1068). This antibody is typically conjugated to an enzyme like HRP.[25]

    • Wash again and add a colorimetric substrate (e.g., TMB). Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR amount or total protein concentration.

    • Plot the normalized signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce EGFR phosphorylation by 50%.[5]

Data Presentation and Interpretation

Table 1: Physicochemical Properties and FBDD Metrics
CompoundMW ( g/mol )clogPHBDHBAKD (SPR)LE
Fragment Hit (e.g., 3-aminophenol) 109.130.4522500 µM0.42
Quinazoline Scaffold 312.751.8006--
Elaborated Lead 403.862.501885 nM0.45

HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors; LE: Ligand Efficiency = (-1.36 * pKD) / (Heavy Atom Count)

Interpretation: The initial fragment hit shows weak affinity but good ligand efficiency, a hallmark of a quality starting point.[26] The synthetic elaboration, guided by structural data, successfully translates this efficiency into a potent lead compound with a significant improvement in affinity (from micromolar to nanomolar) while maintaining a favorable LE value. This demonstrates the power of the scaffold-based fragment growing strategy.

Conclusion

This compound is more than a simple synthetic intermediate; it is a powerful tool for medicinal chemists employing fragment-based strategies. Its highly reactive 4-chloro position provides a direct and reliable anchor point for growing validated fragment hits into potent lead compounds. By integrating biophysical screening, structural biology, and targeted synthesis around this privileged quinazoline core, research teams can accelerate the hit-to-lead process, efficiently navigating chemical space to develop novel kinase inhibitors for therapeutic intervention.

References

  • Benchchem. (n.d.). Application of Quinazoline-7-carbonitrile in Fragment-Based Drug Design: Application Notes and Protocols.
  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • PubMed. (n.d.). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery.
  • National Institutes of Health (NIH). (n.d.). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • National Institutes of Health (NIH). (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • (n.d.). The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis.
  • National Institutes of Health (NIH). (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
  • ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance.
  • PubMed Central (PMC). (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design.
  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • National Institutes of Health (NIH). (n.d.). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery.
  • ACS Publications. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold.
  • PubMed Central (PMC). (n.d.). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses.
  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery.
  • (n.d.). Chapter 7. Fragment-Based Drug Discovery.
  • PubMed Central (PMC). (n.d.). Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors.
  • (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • MedChemExpress. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Synthetic Intermediate.
  • (2025, October 13). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design.
  • Genome Context. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.
  • PubMed Central (PMC). (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.
  • PubMed Central (PMC). (2017, April 22). Synthesis and anticancer activity of new quinazoline derivatives.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Guidechem. (n.d.). What is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline?.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • ResearchGate. (n.d.). Quinazoline-based scaffolds used to design our target compounds.
  • PubMed Central (PMC). (n.d.). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents.
  • Benchchem. (n.d.). 4-Chloro-6-ethoxy-7-methoxyquinazoline.
  • ResearchGate. (2025, December 21). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in situ X-ray crystallographic screening are shown.
  • DiVA portal. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology.
  • Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • ResearchGate. (n.d.). Both co-crystallization and soaking strategies are possible for high....
  • (n.d.). strategies for high-throughput ligand screening - automated co-crystallisation and soaking.
  • DOI. (n.d.). Purification, crystallization and drug screening of the IRAK pseudokinases.
  • PubChem. (n.d.). 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (C14H17ClN2O4).
  • PubMed Central (PMC). (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

Sources

Application Note: Synthesis of Focused Compound Libraries from a 4-Chloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[3][4] This broad utility stems from the scaffold's rigid conformation, which allows for the precise spatial orientation of substituents to enable potent and selective interactions with diverse biological targets.[1] Several FDA-approved drugs, such as the kinase inhibitors Gefitinib and Erlotinib, feature the quinazoline core, underscoring its clinical significance.[5][6]

The 4-chloroquinazoline derivative is a key intermediate in the synthesis of these compound libraries. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing molecular diversity. This application note provides a comprehensive guide for researchers, detailing the synthesis of the 4-chloroquinazoline core and subsequent strategies for library diversification through modern synthetic methodologies.

Core Synthesis: Preparation of the 4-Chloroquinazoline Intermediate

The most common and reliable route to the 4-chloroquinazoline scaffold begins with substituted anthranilic acids, proceeding through a 4(3H)-quinazolinone intermediate. This two-step process is robust and amenable to a wide range of starting materials.

Step 1: Synthesis of 4(3H)-Quinazolinone

The initial step involves the cyclization of an anthranilic acid derivative to form the quinazolinone ring. The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, is a classic method.[7] However, for library synthesis, a more direct approach using formamidine acetate in formamide is often preferred for its efficiency.[8]

Protocol 2.1: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid

  • Materials and Reagents:

    • Substituted Anthranilic Acid (1.0 eq)

    • Formamidine Acetate (3.0 eq)

    • Formamide

    • High-temperature reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Equipment:

    • Heating mantle or oil bath

    • Magnetic stirrer

    • Standard laboratory glassware

  • Procedure:

    • Combine the substituted anthranilic acid and formamidine acetate in a round-bottom flask.

    • Add formamide to the flask to create a stirrable slurry.

    • Heat the reaction mixture to 160 °C and maintain for 4 hours with vigorous stirring.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Add water to the reaction mixture to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 4(3H)-quinazolinone.

Step 2: Chlorination to 4-Chloroquinazoline

The 4(3H)-quinazolinone is then converted to the highly reactive 4-chloroquinazoline intermediate via chlorination. Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation.[8]

Protocol 2.2: Synthesis of 4-Chloroquinazoline

  • Materials and Reagents:

    • 4(3H)-Quinazolinone (1.0 eq)

    • Thionyl Chloride (SOCl₂) (5-10 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Equipment:

    • Fume hood

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

    • Suspend the 4(3H)-quinazolinone in thionyl chloride in a round-bottom flask.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Heat the mixture to reflux (approximately 76 °C) and maintain for 4 hours.[8]

    • After the reaction is complete (as monitored by TLC or LC-MS), carefully remove the excess thionyl chloride by distillation or under reduced pressure.

    • The crude 4-chloroquinazoline can often be used directly in the next step or purified by recrystallization or column chromatography.

Strategies for Library Diversification at the C4 Position

The C4-chloro substituent is the primary site for introducing diversity into the quinazoline scaffold. Its reactivity allows for a wide range of C-N and C-C bond-forming reactions.

C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

The most prevalent method for diversifying the 4-chloroquinazoline scaffold is through nucleophilic aromatic substitution (SNAr) with primary or secondary amines. This reaction is typically high-yielding and tolerant of a wide variety of functional groups on the incoming amine. The reaction proceeds via a Meisenheimer intermediate, and the rate can be influenced by the electronic properties of both the quinazoline and the amine.[9] Microwave irradiation can significantly accelerate these reactions, reducing reaction times from hours to minutes.[7][10][11]

Protocol 3.1: Microwave-Assisted C4-Amination

  • Materials and Reagents:

    • 4-Chloroquinazoline (1.0 eq)

    • Substituted Amine (1.1 - 1.5 eq)

    • Solvent (e.g., EtOH, i-PrOH, DMF, or DMSO)

    • Base (optional, e.g., DIPEA, K₂CO₃, especially for amine hydrochlorides)

  • Equipment:

    • Microwave reactor

    • Microwave-safe reaction vials with stir bars

  • Procedure:

    • In a microwave vial, combine the 4-chloroquinazoline, the desired amine, and the solvent.

    • If using an amine salt, add an appropriate base.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (typically 120-180 °C) for a specified time (usually 10-30 minutes).[12]

    • After cooling, the product can be isolated by precipitation with water, extraction, or directly purified by preparative HPLC.

Table 1: Representative Conditions for C4-Amination

Amine TypeSolventTemperature (°C)Time (min)Typical Yield (%)
Primary Aliphatici-PrOH1201585-95
Secondary AliphaticDMF1402080-90
Substituted AnilinesDMSO15020-3070-90[13][12]
C4-Arylation/Alkylation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds at the C4 position, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.

The Suzuki-Miyaura coupling reaction between the 4-chloroquinazoline and a boronic acid or ester is a highly efficient method for creating 4-arylquinazolines.[14] This reaction offers broad functional group tolerance and uses readily available reagents.[15]

Protocol 3.2.1: Suzuki-Miyaura Coupling

  • Materials and Reagents:

    • 4-Chloroquinazoline (1.0 eq)

    • Arylboronic Acid (1.2-1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent System (e.g., Dioxane/H₂O, DMF/Ethanol)[14]

  • Equipment:

    • Reaction flask with reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a reaction flask, add the 4-chloroquinazoline, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent system.

    • Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

The Sonogashira coupling enables the synthesis of 4-alkynylquinazolines by reacting the 4-chloroquinazoline with a terminal alkyne.[14] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[16][17]

Protocol 3.2.2: Sonogashira Coupling

  • Materials and Reagents:

    • 4-Chloroquinazoline (1.0 eq)

    • Terminal Alkyne (1.2-1.5 eq)

    • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) Iodide (CuI) (1-5 mol%)

    • Base (e.g., Et₃N, DIPEA)

    • Solvent (e.g., DMF, THF)

  • Equipment:

    • Reaction flask

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the 4-chloroquinazoline, palladium catalyst, and CuI in the solvent.

    • Add the terminal alkyne followed by the base.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Work-up typically involves filtering off the amine salt, followed by extraction and purification by column chromatography.

Library Purification and Characterization

The purification and characterization of compound libraries are critical to ensure the quality and integrity of the data generated from subsequent biological screening.

  • Purification: For library synthesis, high-throughput purification techniques are essential. Reverse-phase preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice for purifying diverse compound libraries.

  • Characterization: Each compound in the library should be characterized to confirm its identity and purity.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides rapid confirmation of the molecular weight of the desired product and an estimate of its purity.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the compound. For library compounds, acquiring a full set of NMR data may be time-consuming, but it is essential for representative examples and for final compounds of high interest.[18][19][20]

Visual Summaries of Synthetic Workflows

Overall Synthetic Strategy

G cluster_0 Core Synthesis cluster_1 Library Diversification A Anthranilic Acid Derivatives B 4(3H)-Quinazolinone Intermediate A->B Cyclization (Formamidine Acetate) C 4-Chloroquinazoline Scaffold B->C Chlorination (SOCl₂) D Diversified Quinazoline Library C->D C4-Amination (SNAr) C4-Arylation (Suzuki) C4-Alkynylation (Sonogashira)

Caption: General workflow for quinazoline library synthesis.

C4-Position Diversification Pathways

G Start 4-Chloroquinazoline Prod_Amine 4-Aminoquinazoline Start->Prod_Amine SNAr (Base, Heat/MW) Prod_Aryl 4-Arylquinazoline Start->Prod_Aryl Suzuki Coupling (Pd Catalyst, Base) Prod_Alkynyl 4-Alkynylquinazoline Start->Prod_Alkynyl Sonogashira Coupling (Pd/Cu Catalyst, Base) Amine R¹R²NH (Primary/Secondary Amine) Amine->Prod_Amine Boronic R³-B(OH)₂ (Arylboronic Acid) Boronic->Prod_Aryl Alkyne H-C≡C-R⁴ (Terminal Alkyne) Alkyne->Prod_Alkynyl

Caption: Key C4 diversification reactions from the 4-chloro intermediate.

Conclusion

The 4-chloroquinazoline scaffold is a powerful and versatile platform for the construction of focused compound libraries for drug discovery. The synthetic routes outlined in this application note, particularly the robust SNAr and palladium-catalyzed cross-coupling reactions, provide medicinal chemists with a reliable toolkit to generate novel analogs. The amenability of these reactions to modern techniques like microwave-assisted synthesis allows for the rapid exploration of chemical space, accelerating the identification of new bioactive molecules. Careful purification and characterization are paramount to ensuring the quality of the resulting library and the reliability of subsequent screening data.

References

  • Al-Obaid, A. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Jilani, J. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(23), 8285. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. PubMed, 10(10), 903-17. [Link]

  • Jilani, J. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ResearchGate. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Al-Obaid, A. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed, 8, 580086. [Link]

  • Unknown Author. (2024). Quinazoline a scaffold with antimicrobial and anticonvulsant activity. World of Molecules. [Link]

  • Khan, I., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8448. [Link]

  • da Silva, A. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2978. [Link]

  • Mhaske, S. B., & Argade, N. P. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(12), 1640. [Link]

  • Sharma, U., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Molecular Diversity. [Link]

  • Sánchez, D. A., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(21), 6021. [Link]

  • Sharma, P., et al. (2017). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Cogent Chemistry, 3(1), 1335372. [Link]

  • Raja, N., et al. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Lemoine, A., et al. (2012). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • Unknown Author. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. [a]. ResearchGate. [Link]

  • Pathare, R. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]

  • Unknown Author. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2). [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 27(19), 6667. [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. [Link]

  • Liu, Y., et al. (2012). Privileged structure-based quinazolinone natural product-templated libraries: identification of novel tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 55(21), 9313-9325. [Link]

  • Gao, S. S., et al. (2022). Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. Nature Communications, 13(1), 6470. [Link]

  • Schneider, T., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(11), 1279. [Link]

  • Wang, Z., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Journal of Hazardous Materials, 475, 134731. [Link]

  • Faghih, Z., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 13(1), 10188. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and aiming to optimize reaction yields and purity. As a crucial building block in the development of targeted therapies, particularly kinase inhibitors, achieving a high-yielding and robust synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol based on established methodologies for analogous quinazoline systems.

Synthesis Overview: The Chlorination Pathway

The target compound, this compound, is typically synthesized via the chlorination of its corresponding quinazolinone precursor, 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one. This transformation is a critical step that activates the C4 position for subsequent nucleophilic aromatic substitution (SNAr) reactions.[2] The efficiency of this chlorination directly impacts the overall yield and cost-effectiveness of the multi-step synthesis of the final active pharmaceutical ingredient (API).

The general transformation is illustrated below:

Synthesis_Pathway Precursor 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one Reagents Chlorinating Agent (e.g., SOCl₂, POCl₃) Precursor->Reagents Product This compound Reagents->Product Chlorination

Caption: Key chlorination step in the synthesis pathway.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis, providing explanations grounded in chemical principles.

Q1: What is the most effective chlorinating agent for converting the quinazolinone to the 4-chloroquinazoline?

A: While several chlorinating agents like phosphorus oxychloride (POCl₃) and oxalyl chloride can be used, thionyl chloride (SOCl₂) is often reported to be superior for analogous systems, providing higher yields.[3][4] In some experimental setups, using POCl₃ or phosphorus pentachloride (PCl₅) resulted in yields of only 44%, whereas employing thionyl chloride as both the reagent and solvent boosted the yield to over 90%.[5] The choice of reagent can be influenced by scale, solvent compatibility, and downstream purification requirements.

Q2: What is the role of N,N-dimethylformamide (DMF) when used with thionyl chloride or oxalyl chloride?

A: DMF acts as a catalyst in these reactions. It reacts with the chlorinating agent (e.g., SOCl₂) to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻. This reagent is a more potent electrophile than thionyl chloride itself, facilitating a more efficient conversion of the quinazolinone's amide group into the corresponding chloro-imidoyl chloride intermediate, which then cyclizes and aromatizes to the 4-chloroquinazoline product.[6]

Q3: How critical is moisture control during the reaction and work-up?

A: Moisture control is absolutely critical. The 4-chloroquinazoline product is highly susceptible to hydrolysis.[3] Any presence of water during the reaction or, more commonly, during the work-up can hydrolyze the product back to the starting quinazolinone, significantly reducing the isolated yield. All glassware should be thoroughly dried, and anhydrous solvents should be used. During the work-up, it is crucial to avoid prolonged contact with aqueous phases.

Q4: My reaction appears to be incomplete, with significant starting material remaining. What are the likely causes?

A: An incomplete reaction can stem from several factors:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of the chlorinating agent is used. Often, a large excess is employed, especially when the reagent (like SOCl₂) also serves as the solvent.[6]

  • Inadequate Temperature or Time: These reactions typically require heating (reflux) for several hours to proceed to completion.[6][7] Monitor the reaction by a suitable method (e.g., TLC or LC-MS) to determine the optimal reaction time.

  • Poor Reagent Quality: The chlorinating agent may have degraded due to improper storage. Use a fresh or properly stored bottle of the reagent.

  • Solubility Issues: The starting quinazolinone may not be fully soluble in the chosen solvent, limiting its reactivity. Using the chlorinating agent as the solvent (e.g., neat SOCl₂) can circumvent this issue.[5]

Q5: What are the best practices for the post-reaction work-up to maximize yield and purity?

A: A carefully executed work-up is essential.

  • Removal of Excess Reagent: The excess chlorinating agent (e.g., SOCl₂ or POCl₃) must be thoroughly removed under reduced pressure.[3]

  • Azeotropic Removal: To ensure complete removal of the last traces of the chlorinating agent, azeotroping with a high-boiling inert solvent like toluene is highly recommended. This involves adding toluene to the crude residue and evaporating it under vacuum; this process is often repeated 2-3 times.[6]

  • Controlled Quenching: The residue should be carefully quenched. A common method is to dissolve the residue in an inert solvent like dichloromethane (DCM) and slowly add it to a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or wash the organic solution with it.[6] This neutralizes any remaining acidic byproducts without causing rapid hydrolysis of the product.

  • Drying and Concentration: The organic layer should be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem / ObservationPotential Cause(s)Recommended Solution(s) & Rationale
Low or No Yield 1. Ineffective chlorinating agent. 2. Insufficient reaction temperature or time. 3. Presence of moisture. 4. Deactivated or poor-quality reagents.1. Switch to Thionyl Chloride (SOCl₂): As documented for similar quinazolines, SOCl₂ often provides superior yields compared to POCl₃.[5] 2. Increase Temperature/Time: Ensure the reaction is heated to reflux (typically 80-120°C depending on the solvent) for a sufficient period (e.g., 3-8 hours). Monitor progress via TLC/LC-MS.[3][6] 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 4. Use Fresh Reagents: Open a new bottle of the chlorinating agent and catalytic DMF.
Product Hydrolyzes Back to Starting Material During Work-up 1. Prolonged exposure to aqueous media. 2. Quenching procedure is too harsh (e.g., using strong base or high temperature). 3. Incomplete removal of the chlorinating agent, which reacts exothermically with water.1. Minimize Contact with Water: Perform aqueous washes quickly and at a low temperature (e.g., using an ice bath). 2. Use Mild Base: Quench with saturated NaHCO₃ or a phosphate buffer instead of stronger bases like NaOH. 3. Thoroughly Remove Reagent: Before work-up, ensure all excess chlorinating agent is removed by vacuum, followed by azeotroping with toluene.[6]
Isolated Product is Dark/Oily and Impure 1. Reaction temperature was too high, causing decomposition. 2. Incomplete removal of acidic byproducts. 3. Presence of colored impurities from starting materials or side reactions.1. Optimize Temperature: While reflux is needed, excessive heat can cause charring. Find the minimum temperature for a complete reaction. 2. Thorough Washing: Ensure the organic phase is washed sufficiently with NaHCO₃ solution and brine to remove all acidic impurities.[6] 3. Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) or by trituration with a non-polar solvent like diethyl ether to precipitate the product as a solid.
Difficulty Isolating a Solid Product 1. Presence of residual solvent (e.g., DMF, toluene). 2. The product has oiled out due to impurities.1. High-Vacuum Drying: Dry the crude material under a high vacuum for an extended period to remove all residual solvents. 2. Trituration/Recrystallization: Attempt to induce crystallization by triturating the oil with a small amount of a non-polar solvent (e.g., hexane or ether). If that fails, dissolve the oil in a minimum amount of a good solvent (like DCM) and add a poor solvent (like hexane) dropwise until turbidity persists, then cool to crystallize.

Optimized Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is adapted from high-yielding procedures for structurally similar 6,7-disubstituted quinazolinones.[5][6]

Materials:

  • 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Toluene

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the starting quinazolinone (1.0 eq).

  • Addition of Reagents: Add thionyl chloride (10-20 volumes, serving as both reagent and solvent). Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 5-8 hours. Monitor the reaction's completion by TLC or LC-MS (disappearance of the starting material spot).

  • Removal of Thionyl Chloride: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Azeotropic Removal: Add toluene (10 volumes) to the residue and concentrate again under reduced pressure. Repeat this step two more times to ensure all traces of SOCl₂ are removed. The residue should be a solid or a thick oil.

  • Work-up:

    • Cool the residue in an ice bath.

    • Dissolve the residue in anhydrous dichloromethane (20 volumes).

    • Slowly and carefully wash the DCM solution with cold, saturated NaHCO₃ solution (2 x 15 volumes). Caution: CO₂ evolution may occur.

    • Wash the organic layer with brine (1 x 15 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can be used directly or purified further if necessary.

Comparative Data on Chlorination Methods

The following table summarizes conditions used for the chlorination of analogous quinazolinone precursors, highlighting the impact of different reagents on yield.

PrecursorChlorinating AgentSolventConditionsYieldReference
6,7-dimethoxy-quinazolin-4-oneThionyl ChlorideThionyl ChlorideReflux, 6h (cat. DMF)98%[6]
6,7-dimethoxy-quinazolin-4-onePOCl₃ or PCl₅VariesNot specified~44%[5]
6,7-bis(2-methoxyethoxy)-quinazolin-4-onePOCl₃ / TriethylamineToluene70-80°C, 3hNot specified[3]
6,7-bis(2-methoxyethoxy)-quinazolin-4-oneOxalyl ChlorideChloroformNot specified (cat. DMF)Not specified[4]

References

  • The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Process for the preparation of lapatinib. (2014). Google Patents.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2021). Molecules, 26(16), 4984. Retrieved from [Link]

  • Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (2013). Google Patents.
  • Practical synthesis of lapatinib. (2014). ResearchGate. Retrieved from [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (2007). Google Patents.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. (2021). RSC Advances, 11(32), 19857-19870. Retrieved from [Link]

  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. (2023). Journal of the Indian Chemical Society, 100(10), 101150. Retrieved from [Link]

  • Quinazoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation process of erlotinib. (2011). Google Patents.

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Technical Support Center: Purification of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (CAS No. 183322-20-5). This key intermediate is crucial in various synthetic pathways, and achieving high purity is paramount for the success of subsequent reactions and the integrity of final products. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities typically arise from the synthetic route used to produce the quinazoline core. These can include:

  • Unreacted Starting Materials: The precursor, often a 6,7-disubstituted-quinazolin-4(3H)-one, may persist if the chlorination reaction is incomplete.

  • Hydrolysis Byproducts: The 4-chloro group is highly susceptible to hydrolysis, especially in the presence of water during workup, which reverts the compound back to the corresponding quinazolin-4-one. It is critical to avoid water during the post-reaction workup to prevent degradation[1].

  • Over-chlorinated Species: Depending on the chlorinating agent (e.g., POCl₃, SOCl₂), side reactions can lead to undesired chlorination on other parts of the molecule, although this is less common for this specific substrate.

  • Residual Solvents and Reagents: Solvents like toluene or N,N-dimethylformamide (DMF) and excess chlorinating agents or their byproducts can be carried through from the reaction.

Q2: What are the primary recommended purification techniques for this compound?

For multi-gram quantities, a two-stage approach is often most effective.

  • Recrystallization: This is an excellent initial step for removing baseline impurities and unreacted starting materials, especially if the crude product is already of moderate purity (>85%). It is simple and cost-effective[2].

  • Column Chromatography: For complex mixtures or to achieve higher purity, flash column chromatography over silica gel is the standard method. It provides superior separation of compounds with different polarities[2][3].

  • Preparative HPLC: To achieve the highest level of purity (>99.5%), necessary for pharmaceutical applications, preparative reverse-phase HPLC is the method of choice[2][4].

Q3: What are the key solubility characteristics of this compound?

This compound is a solid, typically off-white to pale yellow[5]. Based on its structure and data for similar quinazoline derivatives, its solubility profile is as follows:

  • Good Solubility: Soluble in chlorinated solvents (Dichloromethane, Chloroform), Ethyl Acetate, and polar aprotic solvents like DMSO and DMF[1][5].

  • Moderate Solubility: Sparingly soluble in alcohols like Methanol and Ethanol, particularly at room temperature.

  • Poor Solubility: It has poor solubility in water and non-polar solvents like hexanes or petroleum ether[1].

This solubility profile is critical for selecting appropriate solvents for both recrystallization and column chromatography.

Purification Strategy Workflow

The choice of purification strategy depends on the initial purity of the crude material and the final purity required. The following workflow provides a general decision-making framework.

G start Crude Product (Purity Analysis by TLC/LCMS) recrystallization Primary Purification: Recrystallization start->recrystallization >85% Purity & Crystalline Solid chromatography Primary Purification: Column Chromatography start->chromatography <85% Purity or Oily/Amorphous Solid prep_hplc Secondary/Final Purification: Preparative HPLC recrystallization->prep_hplc Highest Purity Required (>99.5%) end_product Pure Product (>99% Purity) recrystallization->end_product Purity Goal Met chromatography->prep_hplc Highest Purity Required (>99.5%) chromatography->end_product Purity Goal Met prep_hplc->end_product

Caption: Decision workflow for selecting the appropriate purification strategy.

Troubleshooting Guide: Recrystallization

Recrystallization purifies solids based on solubility differences. An ideal solvent dissolves the compound completely at its boiling point but only sparingly at low temperatures[2].

Q: How do I select the best solvent for recrystallization? A: Conduct a small-scale solvent screening. Place a few milligrams of your crude product in several test tubes and add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like ethyl acetate/hexane). Heat the tubes to observe dissolution and then cool to room temperature and in an ice bath to observe crystal formation. The best solvent will provide a high yield of clean crystals upon cooling[2][6].

Solvent SystemRationale & Expected OutcomePotential Issues
Isopropanol (IPA) Moderately polar protic solvent. Often provides a good solubility differential for quinazoline derivatives.May require a large volume; solubility might still be significant at 0 °C, reducing yield.
Ethyl Acetate Moderately polar aprotic solvent. Good for compounds that are too soluble in alcohols.Lower boiling point may not provide a wide enough temperature gradient for efficient crystallization.
Ethyl Acetate / Hexane A mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until turbidity appears. Reheat to clarify and cool slowly.Oiling out can occur if the solvent ratio is incorrect or cooling is too rapid.
Acetone A polar aprotic solvent.Its low boiling point and high volatility can make it difficult to handle during hot filtration.

Q: My compound "oils out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated with impurities.

  • Causality: This often happens if the compound's melting point is lower than the solvent's boiling point or if impurities are inhibiting the formation of a crystal lattice[2].

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more of the primary solvent to reduce saturation.

    • Allow the solution to cool much more slowly. An insulated container (e.g., a beaker wrapped in glass wool) can promote slow cooling and crystal growth.

    • If the problem persists, the impurity level is likely too high. A preliminary purification by column chromatography is recommended before attempting recrystallization again[2].

Q: No crystals are forming even after cooling in an ice bath. What is the cause? A: This is usually due to either using too much solvent or the solution being supersaturated.

  • Causality: Excessive solvent prevents the concentration from reaching the point of crystallization. Supersaturation means the solution lacks nucleation sites to initiate crystal growth.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites[6]. Adding a "seed crystal" of the pure compound, if available, is also highly effective.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then attempt to cool it again[2].

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through[4].

Q: My compound is streaking or tailing on the TLC plate and column. How can I fix this? A: This is a classic problem for basic compounds like quinazolines on acidic silica gel.

  • Causality: The basic nitrogen atom in the quinazoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, interaction leads to poor peak shape and reduced separation efficiency[3].

  • Solution:

    • Deactivate the Silica: Add a small amount of a basic modifier, typically 0.5-1% triethylamine (Et₃N) , to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column with minimal interaction, resulting in sharp, symmetrical peaks.

    • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.

Q: I'm having trouble finding a solvent system that gives good separation on the TLC plate. What's a good starting point? A: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a standard choice for quinazoline derivatives[4].

  • Methodology: Use Thin Layer Chromatography (TLC) to develop your solvent system. Aim for an Rf value of 0.25 - 0.35 for your target compound, as this generally provides the best separation during column chromatography.

Eluent System (Hexane:Ethyl Acetate)Typical Application
9:1 to 4:1 Elution of non-polar impurities.
3:2 to 1:1 Elution of the target compound, this compound.
1:2 to 0:1 Elution of highly polar impurities (e.g., the hydrolyzed quinazolin-4-one byproduct).

Q: My purified fractions are clean by TLC, but my final yield is very low. Where did my compound go? A: Low yield can result from several factors during chromatography.

  • Causality:

    • Irreversible Adsorption: As mentioned, strong interaction with acidic silica can cause some material to remain permanently bound to the column[3].

    • Improper Sample Loading: Loading the sample in a solvent that is too polar can cause the band to spread widely at the top of the column, leading to poor separation and cross-contamination of fractions.

    • Column Overloading: Using too much crude material for the amount of silica will exceed the column's separation capacity.

  • Solution:

    • Always use the triethylamine modifier in your eluent to prevent irreversible adsorption.

    • Load your sample using a "dry loading" technique. Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the initial band is sharp and narrow[2].

    • As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.

Column Chromatography Troubleshooting Workflow

G start Problem Encountered During Chromatography streaking Problem: Peak Tailing or Streaking start->streaking poor_sep Problem: Poor Separation (Overlapping Bands) start->poor_sep low_yield Problem: Low Yield start->low_yield add_tea Solution: Add 0.5-1% Triethylamine to Eluent streaking->add_tea Cause: Acidic Silica optimize_tlc Solution: Optimize Eluent with TLC (Aim for Rf 0.25-0.35) poor_sep->optimize_tlc Cause: Suboptimal Eluent check_loading Solution: Check for Column Overloading (Use 50-100x Silica) poor_sep->check_loading Cause: Overloading low_yield->add_tea Cause: Irreversible Adsorption dry_load Solution: Use Dry Loading Technique low_yield->dry_load Cause: Poor Sample Loading use_alumina Alternative: Use Neutral Alumina Stationary Phase add_tea->use_alumina If problem persists

Caption: A troubleshooting guide for common column chromatography issues.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid with gentle heating and stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add hot hexane dropwise until a faint, persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few more drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (97-100 °C)[5].

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate)[2]. Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles. Add a thin layer of sand on top.

  • Sample Loading (Dry Loading): Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 2-3 g) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully layer this powder onto the sand at the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) as guided by your initial TLC analysis. For example, start with 9:1 Hexane:EtOAc, move to 3:2, and then to 1:1 to elute your target compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Chloroquinazoline-6-carbonitrile Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Quinoline Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
  • Saeed, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • CAS. (n.d.). 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline. Common Chemistry. Retrieved January 7, 2026, from [Link]

Sources

Quinazoline Synthesis Technical Support Center: A Guide to Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinazoline and its derivatives. Quinazolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. However, their synthesis is not without its challenges, often leading to a variety of side reactions that can impact yield, purity, and scalability.

This document provides in-depth, field-proven insights into common issues encountered during quinazoline synthesis, with a focus on understanding the causality behind these problems and offering practical, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific problems you might be encountering in your experiments in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Quinazoline

Q: I'm performing a Niementowski reaction between anthranilic acid and a primary amide, but I'm getting a very low yield of my target quinazolinone. What are the likely causes and how can I improve it?

A: Low yields in the Niementowski synthesis are a common hurdle and can often be traced back to several key factors related to reaction conditions and starting material quality.[1]

Causality & Troubleshooting Steps:

  • Incomplete Reaction: The thermal condensation in a classical Niementowski synthesis often requires high temperatures (130–150°C) and prolonged reaction times to drive the reaction to completion.[2]

    • Solution: Carefully monitor your reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it. A gradual increase in temperature might also be beneficial, but be cautious of potential decomposition.

  • Suboptimal Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway.

    • Solution: While the classical Niementowski reaction is often run neat, using a high-boiling polar aprotic solvent like DMF or DMSO can improve the solubility of reactants and facilitate the desired cyclization.[3]

  • Poor Quality of Starting Materials: Impurities in your anthranilic acid or amide can interfere with the reaction.

    • Solution: Ensure your starting materials are pure and dry. Recrystallize or purify them if necessary.

  • Microwave-Assisted Synthesis as an Alternative: Conventional heating can sometimes be inefficient.

    • Solution: Consider switching to microwave-assisted organic synthesis (MAOS). MAOS can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[4][5]

Issue 2: Isolation of an Unexpected Benzoxazinone Byproduct

Q: Instead of my expected 2-substituted-4(3H)-quinazolinone, my main product appears to be a 2-substituted-4H-3,1-benzoxazin-4-one. Why is this happening and how can I favor the formation of the quinazolinone?

A: The formation of a benzoxazinone is a very common side reaction, or in some cases, an intermediate that fails to convert to the desired product.[6] This typically occurs when synthesizing quinazolinones from anthranilic acid and an acylating agent (like an acid chloride or anhydride) followed by treatment with an amine source.

Mechanism of Benzoxazinone Formation:

The reaction of anthranilic acid with an acylating agent can lead to the formation of an N-acylanthranilic acid. This intermediate can then undergo intramolecular cyclization via dehydration to form the benzoxazinone.[7][8]

benzoxazinone_formation anthranilic_acid Anthranilic Acid n_acyl N-Acylanthranilic Acid Intermediate anthranilic_acid->n_acyl Acylation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->n_acyl benzoxazinone 4H-3,1-Benzoxazin-4-one n_acyl->benzoxazinone Intramolecular Cyclization (-H2O)

Caption: Formation of a benzoxazinone intermediate.

Troubleshooting Strategies:

  • Controlling the Reaction Sequence: The key is to facilitate the reaction of the intermediate with the amine before it cyclizes to the benzoxazinone.

    • One-Pot vs. Two-Step Synthesis: If you are performing a one-pot synthesis, ensure your amine source (e.g., ammonium acetate for the parent quinazolinone) is present from the start or added in a timely manner. In a two-step synthesis, the isolated benzoxazinone can be converted to the quinazolinone by reacting it with the desired amine.[9]

  • Optimizing Reaction Conditions:

    • Temperature: Higher temperatures generally favor the conversion of the benzoxazinone to the quinazolinone in the presence of an amine.

    • Amine Stoichiometry: Use a sufficient excess of the amine to drive the equilibrium towards the quinazolinone product.

Protocol for Conversion of Benzoxazinone to Quinazolinone:

  • Reaction Setup: In a round-bottom flask, dissolve the isolated 2-substituted-4H-3,1-benzoxazin-4-one in a suitable solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like DMF).

  • Amine Addition: Add the desired primary amine or ammonia source (e.g., ammonium acetate, aqueous ammonia). An excess of the amine is often beneficial.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC until the benzoxazinone is consumed.

  • Work-up and Purification: After cooling, the product can typically be precipitated by adding water. The crude product can then be purified by recrystallization or column chromatography.[6]

Issue 3: Formation of Dimerization or Polymerization Products

Q: I'm observing high molecular weight impurities in my mass spectrum, suggesting dimerization or polymerization of my starting materials. What could be causing this?

A: Dimerization of anthranilic acid derivatives can occur under certain conditions, particularly at high temperatures and in the presence of activating agents.[10] This can lead to the formation of complex mixtures and significantly reduce the yield of the desired monomeric quinazoline.

Potential Causes and Solutions:

  • High Temperatures: Excessive heat can promote intermolecular reactions.

    • Solution: Optimize the reaction temperature. Run a series of small-scale experiments at different temperatures to find the optimal balance between reaction rate and side product formation.

  • Concentration Effects: High concentrations of starting materials can favor intermolecular reactions over the desired intramolecular cyclization.

    • Solution: Try running the reaction at a lower concentration. This can be particularly effective in syntheses that involve a cyclization step.

  • Reactive Intermediates: Certain reaction conditions can generate highly reactive intermediates that are prone to self-condensation.

    • Solution: Re-evaluate your choice of reagents and catalysts. Milder conditions or alternative synthetic routes might be necessary to avoid the formation of these reactive species.

Issue 4: Incomplete Cyclization in Aza-Wittig Type Syntheses

Q: I am attempting a synthesis of a quinazoline derivative via an intramolecular Aza-Wittig reaction, but I am isolating the linear iminophosphorane intermediate. What is preventing the final cyclization?

A: The Aza-Wittig reaction is a powerful tool for the synthesis of N-heterocycles, including quinazolines.[11] The reaction involves the formation of an iminophosphorane from an azide and a phosphine, which then reacts with an intramolecular carbonyl group to form the heterocyclic ring.[12] Failure to cyclize can be due to several factors.

aza_wittig_troubleshooting cluster_staudinger Staudinger Reaction cluster_aza_wittig Intramolecular Aza-Wittig start Azido-carbonyl Starting Material iminophosphorane Iminophosphorane Intermediate start->iminophosphorane phosphine Triphenylphosphine phosphine->iminophosphorane quinazoline Quinazoline Product iminophosphorane->quinazoline Cyclization trouble Incomplete Cyclization iminophosphorane->trouble

Caption: Troubleshooting incomplete cyclization in Aza-Wittig synthesis.

Troubleshooting Steps:

  • Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the intramolecular cyclization.

    • Solution: If possible, redesign your starting material to reduce steric hindrance. Alternatively, prolonged heating at higher temperatures might provide enough energy to overcome the steric barrier.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can deactivate the carbonyl group, making it less electrophilic and less reactive towards the iminophosphorane.

    • Solution: Consider using a more electron-rich analogue of your starting material if your overall synthetic strategy allows.

  • Reaction Conditions: The solvent and temperature can play a crucial role in the cyclization step.

    • Solution: Experiment with different high-boiling solvents such as toluene, xylene, or DMF. Ensure the reaction is heated for a sufficient amount of time at a temperature high enough to promote cyclization.

Data Summary and Purification Strategies

The successful synthesis of quinazolines often requires careful optimization of reaction parameters. The following table provides a general guide to troubleshooting based on the observed outcome.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, suboptimal temperature, incorrect solvent polarity.Extend reaction time, optimize temperature, screen different solvents (e.g., DMF, DMSO).[1][3]
Benzoxazinone Byproduct Premature cyclization of N-acylanthranilic acid intermediate.Ensure sufficient amine is present, consider a two-step approach, optimize temperature.[6]
Dimerization Products High reaction temperature, high concentration.Lower reaction temperature, run the reaction at a higher dilution.
Incomplete Cyclization Steric hindrance, deactivating electronic effects, suboptimal conditions.Increase reaction temperature and time, use a higher-boiling solvent, redesign substrate if possible.[11]

Purification of Quinazoline Derivatives:

Purification can be challenging due to the similar polarities of the desired product and certain byproducts.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying quinazoline derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) can be a highly effective method for removing minor impurities.[13]

  • Acid-Base Extraction: For quinazoline derivatives with basic nitrogen atoms, an acid-base extraction can be employed to separate them from neutral or acidic impurities.[6]

References

  • Hassan, M. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(10), 1339-1350.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. BenchChem.
  • Al-Suaily, M. A., & Al-Ansi, T. Y. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4945.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.
  • BenchChem Technical Support Team. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • Singh, U. P., & Singh, R. P. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5737.
  • Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1754-1757.
  • BenchChem Technical Support Team. (2025).
  • Rajput, S., & Mishra, A. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 43.
  • Ghorbani-Vaghei, R., & Malaekeh, P. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ARKIVOC, 2004(5), 134-140.
  • He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 91.
  • Kumar, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 936301.
  • Dakhil, O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Chemical and Pharmaceutical Research, 9(10), 1-15.
  • Kumar, A., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-531.
  • Adimule, V., et al. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research, 7(4), 62-70.
  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 2.
  • He, L., et al. (2013). Quinazoline derivatives: Synthesis and bioactivities. Chemistry Central Journal, 7(1), 91.
  • Chem-Station. (2015). Aza-Wittig Reaction.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis. In Wikipedia. Retrieved from [Link]

  • Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(10), 1339-1350.
  • Al-Dhfyan, A. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2022, 1-17.
  • Patil, S. A., et al. (2015). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science and Technology, 4(5), 314-320.
  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 2.
  • Sharma, P., & Kumar, A. (2021). A Review on 4(3H)-quinazolinone synthesis.
  • Varnavas, A., et al. (2000). Synthesis of new anthranilic acid dimer derivatives and their evaluation on CCK receptors. Il Farmaco, 55(5), 369-375.
  • Al-Tel, T. H. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 15(8), 103975.
  • Patkar, S. B., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4).
  • Mohareb, R. M., & Halim, M. A. (2018). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Acta Chimica Slovenica, 65(3), 555-567.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4(3H)
  • Al-Otaibi, M. A., et al. (2022). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 6(2), 1-12.
  • Guda, M. R., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569.
  • Rajput, S., & Mishra, A. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 43.
  • El-Sayed, M. A. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 829.
  • El-Hashash, M. A., et al. (2011). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Organic and Medicinal Chemistry Letters, 1(1), 1-10.
  • El-Hashash, M. A., et al. (2000). Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. Indian Journal of Chemistry - Section B, 39B(6), 434-439.

Sources

Optimizing reaction conditions for nucleophilic substitution on quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions on quinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the complexities of quinazoline chemistry and achieve optimal results in your synthetic endeavors.

Introduction: The Quinazoline Core in Modern Chemistry

The quinazoline scaffold is a privileged heterocyclic motif found in numerous bioactive compounds and approved pharmaceuticals, valued for its wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline functionalization, allowing for the introduction of diverse substituents at key positions, most notably C4 and C2.[4][5] However, the success of these reactions is highly sensitive to a multitude of parameters. This guide will provide a systematic approach to optimizing these conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during nucleophilic substitution on quinazolines.

Q1: Why is my nucleophilic substitution on 2,4-dichloroquinazoline not regioselective? I'm getting a mixture of products.

This is a common challenge. The C4 position of the quinazoline ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[6][7] This inherent reactivity difference is the basis for achieving regioselectivity. If you are observing a loss of selectivity, consider the following:

  • Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a mixture of isomers.[5] Try running your reaction at a lower temperature.

  • Reaction Time: Prolonged reaction times, even at lower temperatures, can also lead to the formation of the disubstituted product. Monitor your reaction closely by TLC or LC-MS to determine the optimal endpoint for monosubstitution.

  • Nucleophile Strength: Highly reactive nucleophiles may exhibit reduced selectivity. If possible, consider using a less reactive nucleophile or a protected version that can be deprotected in a subsequent step.

Q2: My yield is consistently low. What are the most likely causes?

Low yields in quinazoline synthesis and substitution can often be traced back to a few key factors:[8]

  • Inappropriate Solvent Choice: The polarity of your solvent is critical. Polar aprotic solvents like DMF and DMSO are often preferred as they can help to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[8][9] Non-polar solvents may lead to poor solubility of reactants and intermediates, hindering the reaction.[8]

  • Incorrect Base Strength: Many nucleophilic substitution reactions on quinazolines require a base to facilitate the reaction, often by deprotonating the nucleophile or neutralizing acid byproducts.[10] If the base is too weak, the reaction may not proceed to completion.[8] Conversely, a base that is too strong could lead to unwanted side reactions.

  • Poor Reactant Solubility: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent system.[8]

  • Atmosphere Control: Some reactions are sensitive to moisture and oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and improve yields.[11]

Q3: I'm observing the formation of a quinazolinone byproduct. How can I prevent this?

The formation of a quinazolinone is typically due to hydrolysis of your halo-quinazoline starting material or product by residual water.[12] To mitigate this:

  • Use Anhydrous Conditions: Thoroughly dry all glassware before use and employ anhydrous solvents.

  • Inert Atmosphere: Running the reaction under a dry, inert atmosphere like nitrogen or argon will help to exclude atmospheric moisture.[12]

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, problem-oriented approach to troubleshooting your nucleophilic substitution reactions.

Problem 1: Low or No Product Formation

When faced with a reaction that is not proceeding as expected, a systematic evaluation of the reaction parameters is essential.

start Low Yield Issue solvent Is the solvent appropriate? (Polar aprotic?) start->solvent base Is the base strength optimal? solvent->base Yes solubility Are all reactants soluble? solvent->solubility No, change solvent temp Is the reaction temperature adequate? base->temp Yes fail Consult further literature for alternative routes base->fail No, screen bases nucleophile Is the nucleophile stable under the reaction conditions? temp->nucleophile Yes temp->fail No, optimize temperature solubility->solvent No, change solvent solubility->base Yes success Reaction Optimized nucleophile->success Yes nucleophile->fail No, consider protecting groups or alternative nucleophiles start Start: 4-Chloroquinazoline + Amine dissolve Dissolve in polar aprotic solvent start->dissolve add_base Add non-nucleophilic base (e.g., DIPEA) dissolve->add_base heat Heat and monitor (TLC/LC-MS) add_base->heat workup Aqueous workup and extraction heat->workup purify Column chromatography workup->purify product Product: 4-Aminoquinazoline purify->product

Sources

Technical Support Center: Stability and Degradation of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries about the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound at 2-8°C.[1] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[2] For solutions, especially in solvents like DMSO, instability can be a concern, and it is often advisable to prepare fresh solutions for immediate use or conduct specific stability studies for your intended storage conditions.[3][4]

Q2: What are the primary factors that can cause the degradation of this quinazoline derivative?

A2: The degradation of this compound is primarily influenced by factors common to many quinazoline-based compounds:

  • pH: Quinazoline derivatives can be susceptible to hydrolysis, particularly in acidic or alkaline conditions.[5][6] The chloro substituent at the 4-position is a key reactive site.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation in quinoline and quinazoline compounds.[5][6]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7][8]

  • Oxidation: While some quinazoline derivatives are stable under oxidative conditions, it remains a potential degradation pathway to consider.[5]

Q3: I've observed a color change in my sample. What could be the cause?

A3: A color change, often to a yellow or brownish hue, is a common indicator of degradation in quinoline and quinazoline compounds.[6] This is frequently a result of photodegradation or oxidation.[6] If you observe a color change, it is a strong indication that the integrity of your compound may be compromised, and you should consider preparing a fresh sample.

Q4: How can I minimize the degradation of my this compound solutions?

A4: To enhance the stability of your solutions, consider the following:

  • pH Control: If working in aqueous media, use buffers to maintain a pH where the compound is most stable. This often requires experimental determination.[6]

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[6]

  • Temperature Control: Store stock solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation.[6]

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues you may encounter during your experiments.

Observed Issue Potential Causes Troubleshooting Steps & Explanations
Appearance of unexpected peaks in HPLC analysis of a freshly prepared sample. 1. Impurities in the starting material. 2. On-column degradation. 3. Reaction with the mobile phase.1. Verify Purity: Obtain the Certificate of Analysis (CoA) for the batch of the compound you are using. If possible, run a quick purity check using an alternative analytical method. 2. Optimize HPLC Method: Investigate the possibility of on-column degradation by altering the mobile phase composition, pH, or the column temperature. A less acidic or basic mobile phase and a lower column temperature may mitigate this. 3. Mobile Phase Compatibility: Ensure the mobile phase components are compatible with the compound. Avoid highly reactive additives unless necessary and validated.
Loss of compound potency or inconsistent results in biological assays over time. 1. Degradation in stock solution. 2. Freeze-thaw instability. 3. Adsorption to container surfaces.1. Perform a Stability Study: Analyze your stock solution by HPLC at regular intervals (e.g., daily or weekly) to quantify the parent compound and detect the emergence of degradation products. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes. 3. Container Material: Consider using low-adsorption microplates or tubes, especially for highly dilute solutions. Polypropylene is often a good choice.
Formation of a precipitate in the solution upon storage. 1. Poor solubility in the chosen solvent. 2. Degradation product with lower solubility. 3. Change in pH or temperature affecting solubility.1. Verify Solubility: Consult literature or perform solubility tests in various solvents to ensure you are working within the solubility limits. The compound is reported to be soluble in DMSO and N,N-dimethylformamide but has poor water solubility.[9] 2. Characterize Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Control Storage Conditions: Maintain consistent temperature and pH during storage to prevent precipitation.

III. Key Degradation Pathways and Mechanistic Insights

Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and interpreting analytical data.

Hydrolytic Degradation

The 4-chloro substituent on the quinazoline ring is an electrophilic center, making it susceptible to nucleophilic attack by water (hydrolysis). This reaction is often catalyzed by acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the nitrogen atoms of the quinazoline ring can be protonated, further activating the C4 position towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, hydroxide ions can directly attack the C4 position, leading to the displacement of the chloride ion.

The primary degradation product of hydrolysis is likely the corresponding 4-hydroxyquinazoline derivative.

Photodegradation

Quinazoline compounds can absorb UV light, which can excite the molecule to a higher energy state. This excited state can then undergo various reactions, leading to degradation. Photolytic degradation can result in a complex mixture of products, often involving oxidation and rearrangement reactions.[5]

Thermal Degradation

High temperatures provide the necessary activation energy for various degradation reactions. For a molecule with ether linkages like this compound, thermal stress could potentially lead to the cleavage of these ether bonds.[10] The presence of chloro substituents can also influence the thermal stability of heterocyclic compounds.[7]

Visualization of Potential Degradation

G parent This compound hydrolysis_prod 4-Hydroxy-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline parent->hydrolysis_prod Hydrolysis (Acid/Base) photo_prods Complex Mixture of Photodegradation Products parent->photo_prods Photodegradation (UV/Light) thermal_prods Ether Cleavage and Other Thermal Degradants parent->thermal_prods Thermal Stress

Caption: Potential degradation pathways for this compound.

IV. Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[11]

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV/PDA detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C.[5] Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.[5] Sample at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[6] Sample at various time points.

    • Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[6] Sample at various time points.

    • Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source providing both UV and visible light, as per ICH Q1B guidelines.[6][11] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. A PDA detector is useful for assessing peak purity.

Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidative Oxidative (3% H₂O₂, RT) prep->oxidative thermal Thermal (Solid & Solution, 80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo hplc HPLC-PDA Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Experimental workflow for a forced degradation study.

V. References

  • Chen, Y., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(52), 31235-31242. Retrieved from [Link]

  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1384(1), 125-128. Retrieved from [Link]

  • Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 817-828. Retrieved from [Link]

  • Wozniak, D., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 15(1), 334. Retrieved from [Link]

  • Gola, A., et al. (2001). Theoretical study of the thermal decomposition of several β-chloroalkoxy radicals. Physical Chemistry Chemical Physics, 3(2), 175-178. Retrieved from [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. Retrieved from [Link]

  • Wozniak, D., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(1), 295. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]

  • Bentham Science. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • GSRS. (n.d.). 4-CHLORO-6-(2-CHLOROETHOXY)-7-(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

  • Chen, Y., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(52), 31235-31242. Retrieved from [Link]

  • Militaru, G., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4195. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathway of 6, 7-bis (2-methoxyethoxy) quinazolin-4-amine.... Retrieved from [Link]

  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2450-2458. Retrieved from [Link]

  • ACS Publications. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Retrieved from [Link]

  • Shen, X., et al. (2016). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 88(16), 8096-8104. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Retrieved from

  • Glass, J. D., et al. (1998). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. The Journal of Organic Chemistry, 63(24), 8632-8638. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (C14H17ClN2O4). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 7-(2-methoxy-ethoxy)-quinazoline. Retrieved from [Link]

  • Google Patents. (n.d.). US5214144A - Process for the preparation of 4-haloquinazolines. Retrieved from

  • BioProcess International. (2023). Degradation of Biopharmaceuticals During Cleaning Processes: Comparing Two Different Analytical Methods for Assessment with Bispecific Antibodies. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • EPA. (n.d.). Degradate 3-OH-Quinoxyfen. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 4-Chloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloroquinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their synthesis from bench-scale to larger, scalable production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this critical chemical transformation.

Introduction: The Challenge of Scaling 4-Chloroquinazoline Synthesis

4-Chloroquinazoline is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors used in oncology, such as gefitinib and erlotinib.[1][2] The most common laboratory-scale synthesis involves the deoxychlorination of the readily available quinazolin-4(3H)-one (the tautomer of 4-hydroxyquinazoline). While this reaction appears straightforward on paper, its scale-up is fraught with challenges related to reagent handling, reaction control, product instability, and purification. This guide provides practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-chloroquinazoline on a larger scale?

The most prevalent and scalable method is the chlorination of quinazolin-4(3H)-one using either phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4][5] Often, a catalytic amount of an N,N-dialkylformamide, such as N,N-dimethylformamide (DMF), is used to accelerate the reaction via the in-situ formation of a Vilsmeier-Haack reagent.[6][7]

Reagent SystemTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux, often used as both reagent and solvent.Effective for a wide range of substrates.Highly corrosive and toxic; generates viscous phosphoric acid byproducts, complicating work-up.
SOCl₂ / cat. DMF Reflux, SOCl₂ can be used in excess as a solvent.Volatile byproducts (SO₂ and HCl) are easily removed; generally, a cleaner reaction.Can be less reactive for deactivated quinazolinones; requires careful control of DMF addition.
POCl₃ / PCl₅ Fused on a water bath or heated.PCl₅ can enhance reactivity for difficult substrates.Generates solid byproducts; highly corrosive mixture.
Q2: Why am I recovering my starting quinazolin-4(3H)-one after the work-up?

This is the most frequently encountered problem and is almost always due to the hydrolytic instability of the 4-chloroquinazoline product.[8] The C4 position of the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack. During a typical aqueous work-up (e.g., quenching with ice/water and neutralizing with a base like NaHCO₃ or NH₄OH), the 4-chloro group is rapidly hydrolyzed back to the 4-hydroxy group, regenerating the starting material.

Q3: What is the role of DMF in the chlorination reaction?

DMF reacts with POCl₃ or SOCl₂ to form a Vilsmeier-Haack reagent, which is a chloromethyleneiminium salt.[9][10][11] This reagent is a more potent electrophile than POCl₃ or SOCl₂ alone and is the actual species that activates the quinazolinone for chlorination.[7][12] While stoichiometric amounts can be used, in a large excess of the chlorinating agent, only a catalytic amount of DMF is necessary.[6]

Q4: How should I handle and store 4-chloroquinazoline?

4-Chloroquinazoline is a moisture-sensitive solid.[13] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[13] Exposure to atmospheric moisture can lead to hydrolysis back to quinazolin-4(3H)-one.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LCMS analysis of the crude product shows primarily starting material.

  • The isolated mass of the product is significantly lower than the theoretical yield.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion due to insufficient temperature or reaction time. Deactivated quinazolinones (those with electron-withdrawing groups) are particularly sluggish.

    • Solution:

      • Ensure the reaction is heated to a sufficient temperature (typically reflux).[14] Monitor the reaction progress by quenching a small aliquot in an alcohol (e.g., n-butanol) to form the more stable 4-alkoxyquinazoline, which can be analyzed by LCMS or GC without decomposition.[6]

      • Increase the reaction time. Some reactions may require several hours (4-8h) to go to completion.[3][15]

      • For particularly unreactive substrates, consider adding phosphorus pentachloride (PCl₅) along with POCl₃ to increase the chlorinating potential.[3]

  • Product Decomposition During Work-up:

    • Causality: As detailed in FAQ 2, the product is highly susceptible to hydrolysis. Quenching the reaction mixture by pouring it onto ice and neutralizing with aqueous base is a common cause of failure on a larger scale.[8]

    • Solution:

      • Aprotic Work-up: After the reaction is complete, remove the excess POCl₃ or SOCl₂ under reduced pressure. Co-evaporate with an inert, high-boiling solvent like toluene or chlorobenzene to chase out the remaining traces.[6] The resulting crude solid or oil can then be triturated with a non-polar solvent like hexanes or diethyl ether to induce precipitation.

      • Precipitation/Filtration: A common procedure involves carefully pouring the cooled reaction mixture onto a vigorously stirred slurry of ice and water. The product should precipitate as a solid. It is crucial to filter this solid quickly and wash it with cold water, then immediately dry it under vacuum. Minimize the contact time with water.[8][15]

      • Extraction: If the product is soluble, after quenching, extract immediately with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sparingly with cold brine, dry over anhydrous sodium sulfate, and concentrate.

Problem 2: Formation of Tarry, Intractable Byproducts

Symptoms:

  • The reaction mixture becomes a dark, viscous tar.

  • Isolation of a clean product is difficult, even with chromatography.

Possible Causes & Solutions:

  • Excessive Reaction Temperature:

    • Causality: While heat is required, excessively high temperatures, especially with POCl₃, can lead to decomposition and polymerization of the starting material or product.[3]

    • Solution: Maintain a controlled reflux. For POCl₃ (b.p. 106 °C) and SOCl₂ (b.p. 76 °C), use a mantle with a temperature controller. Avoid aggressive, localized heating. A study on POCl₃ chlorination of quinazolones suggests that temperatures between 70-90 °C are optimal for the conversion of intermediates to the final product.[16]

  • Impure Starting Materials:

    • Causality: Impurities in the starting quinazolin-4(3H)-one can lead to side reactions under the harsh chlorinating conditions.

    • Solution: Ensure the starting material is pure and, critically, completely dry. Moisture can react with the chlorinating agents, reducing their efficacy and potentially catalyzing side reactions.

Problem 3: Difficulty with Purification

Symptoms:

  • The crude product contains multiple spots on TLC.

  • Recrystallization attempts result in product decomposition or low recovery.

Possible Causes & Solutions:

  • Residual Phosphoric Acids (from POCl₃):

    • Causality: The work-up of POCl₃ reactions generates phosphoric acid and its derivatives, which can be sticky and co-precipitate with the product, making it difficult to handle and purify.

    • Solution: After removing excess POCl₃, dissolve the residue in a suitable organic solvent (e.g., DCM) and carefully wash with cold, saturated sodium bicarbonate solution to neutralize and remove the acidic byproducts. Be aware of potential product hydrolysis during this step and perform the washes quickly.

  • Unsuitable Purification Method:

    • Causality: Silica gel column chromatography can be challenging for 4-chloroquinazoline due to its reactivity. The acidic nature of silica gel can lead to decomposition on the column.

    • Solution:

      • Recrystallization: If the crude product is sufficiently pure, recrystallization is the preferred method. Solvents like ethanol or ethyl acetate/hexane mixtures can be effective. Perform the recrystallization quickly and avoid prolonged heating.

      • Trituration: For removing minor impurities, suspending the crude solid in a solvent in which the product is poorly soluble (e.g., diethyl ether, pentane) and stirring vigorously can wash away impurities.[17]

      • Neutralized Silica Gel: If chromatography is unavoidable, use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent system) to minimize decomposition.

Key Experimental Protocols & Workflows

Protocol 1: Scalable Synthesis of 4-Chloroquinazoline using SOCl₂/DMF

This protocol is adapted from procedures that prioritize volatile byproducts for easier removal on scale.[6][14]

  • Setup: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and an addition funnel, charge quinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (5-10 eq) to the flask. Begin stirring to create a slurry.

  • Catalyst Addition: Slowly add N,N-dimethylformamide (DMF) (0.1-0.2 eq) via the addition funnel. The addition is often exothermic. Maintain the temperature below 40 °C during the addition.

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-6 hours. Monitor the reaction for completion (e.g., by quenched aliquot LCMS). The reaction mixture should become a clear, homogenous solution upon completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the excess SOCl₂.

    • Add toluene (2 x volume of SOCl₂ used) and concentrate again under reduced pressure to azeotropically remove residual SOCl₂.

    • The resulting crude solid is then triturated with cold diethyl ether, filtered, washed with fresh ether, and dried under high vacuum.

Workflow Diagrams
General Reaction Mechanism

The chlorination proceeds via the formation of a Vilsmeier reagent, which then activates the quinazolinone oxygen, followed by nucleophilic attack of chloride.

G cluster_0 Vilsmeier Formation cluster_1 Chlorination Pathway DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Quinazolinone Quinazolin-4(3H)-one O_Activated O-Activated Intermediate Quinazolinone->O_Activated + Vilsmeier Reagent Product 4-Chloroquinazoline O_Activated->Product + Cl⁻ Chloride Cl⁻ Chloride->Product

Caption: Vilsmeier reagent formation and subsequent chlorination pathway.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting a failed or low-yielding reaction.

G Start Low Yield / No Product Check_Completion Was reaction monitored to completion? Start->Check_Completion Check_Workup What work-up was used? Check_Completion->Check_Workup Yes Increase_Time_Temp Increase reaction time and/or temperature. Consider adding PCl₅. Check_Completion->Increase_Time_Temp No Aqueous_Workup Aqueous / Basic Check_Workup->Aqueous_Workup Aprotic_Workup Aprotic / Anhydrous Check_Workup->Aprotic_Workup Hydrolysis High probability of product hydrolysis. Aqueous_Workup->Hydrolysis Check_Purity Check starting material purity/dryness. Aprotic_Workup->Check_Purity Success Problem Solved Increase_Time_Temp->Success Switch_Workup Switch to aprotic work-up or rapid quench/filtration. Hydrolysis->Switch_Workup Switch_Workup->Success Purify_SM Recrystallize or dry starting material. Check_Purity->Purify_SM Impure/Wet Check_Purity->Success Pure/Dry Purify_SM->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... (2013). Growing Science Ltd. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Available at: [Link]

  • Synthesis of 4-chloroquinazoline - PrepChem.com. Available at: [Link]

  • US Patent 5214144A - Process for the preparation of 4-haloquinazolines.Google Patents.
  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). J Org Chem., 76(6), 1653-61. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). ResearchGate. Available at: [Link]

  • List of Reagents - Wordpress. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of chloroquinazolines (4a–c): Reaction conditions (i)... - ResearchGate. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein J Org Chem., 17, 2378–2387. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 23. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Arch Pharm (Weinheim), 346(6), 391-404. Available at: [Link]

  • 4-Chloroquinazoline, 97% | 700096-1G | SIGMA-ALDRICH | SLS Ireland. Available at: [Link]

  • 4-Chloroquinazoline, 97% | 700096-1G | SIGMA-ALDRICH | SLS. Available at: [Link]

  • 4-Chloroquinazoline | C8H5ClN2 | CID 78864 - PubChem - NIH. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available at: [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2023). Sci Rep, 13, 12696. Available at: [Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. Available at: [Link]

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Quinazoline Synthesis Technical Support Hub: A Guide to High-Purity Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of high-purity quinazoline intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of quinazoline chemistry. Quinazolines are a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Achieving high purity in their synthesis is paramount for downstream applications and ensuring the validity of biological data.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and refine your synthetic methodologies.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of quinazoline intermediates.

Q1: My quinazoline synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in quinazoline synthesis are a frequent challenge and can often be traced back to several key factors related to reaction conditions.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables. Some quinazoline syntheses, such as those employing Bischler cyclization, may necessitate high temperatures to proceed efficiently.[4] It is crucial to methodically optimize these parameters for your specific substrate and reaction type. Modern techniques like microwave-assisted synthesis have been shown to significantly improve yields and drastically reduce reaction times compared to conventional heating methods.[1][3][5]

  • Poor Reactant Solubility: If your starting materials are not fully soluble in the chosen solvent at the reaction temperature, the reaction kinetics will be slow, leading to incomplete conversion and low yields.[4] Ensure complete dissolution before proceeding or consider a different solvent system.

  • Inappropriate Solvent Polarity: The polarity of the solvent can fundamentally dictate the reaction pathway. In some cases, non-polar solvents can favor the formation of benzimidazole byproducts.[4] Switching to a polar aprotic solvent like DMF or DMSO, or a polar protic solvent such as ethanol, can steer the reaction towards the desired quinazoline product.[4][6]

  • Incorrect Base Strength or Type: Many quinazoline syntheses require a base to facilitate deprotonation and cyclization steps. If the base is not strong enough, the reaction may not proceed to completion.[4] The choice between an inorganic base (e.g., K₂CO₃) and an organic base (e.g., DABCO) depends on the specific mechanism and solubility of the reactants.[6]

Q2: I'm observing significant byproduct formation, particularly a benzimidazole derivative. How can I improve the selectivity for the quinazoline product?

A2: The formation of benzimidazoles is a known side reaction in certain quinazoline syntheses. This typically occurs when the reaction pathway for C(sp³)-C(sp²) bond formation competes with the desired C(sp²)-N bond formation. The choice of solvent is a critical factor in controlling this selectivity. Polar solvents have been shown to favor the C(sp²)-N bond formation required for quinazolines, while non-polar solvents may promote the formation of benzimidazoles.[4][6] Therefore, transitioning from a non-polar solvent like toluene to a more polar one like DMSO or DMF can significantly enhance the yield of your desired quinazoline intermediate.[4][6]

Q3: Are there any effective metal-free methods for synthesizing quinazolines to avoid potential metal contamination in my final product?

A3: Yes, there are several robust metal-free methods for quinazoline synthesis, which are particularly valuable in pharmaceutical development to avoid metal contamination. These methods often rely on the use of iodine-based reagents or organic catalysts. For instance, molecular iodine can catalyze the amination of a benzylic sp³ C-H bond in 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines to yield quinazolines under solvent-free conditions, using oxygen as the oxidant.[6] Another approach involves a base-promoted, metal-free [4 + 1 + 1] tandem cycloaddition of ortho-substituted nitroarenes, aldehydes, and ammonium salts, which can produce 2,4-substituted quinazolines in high yields.[6] Additionally, sustainable methods using water as a solvent in the presence of sodium hydroxide and molecular oxygen have been reported for the synthesis of quinazolines from α,α,α-trihalotoluenes and o-aminobenzylamines.[7]

Q4: What are the best practices for purifying my crude quinazoline intermediate to achieve high purity (>99%)?

A4: Achieving high purity often requires a multi-step approach, depending on the scale of your synthesis and the nature of the impurities.[8]

  • Recrystallization: This is an excellent initial purification step for solid compounds to remove baseline impurities. The key is to select a solvent or solvent system in which your quinazoline product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) is critical. A good starting point for moderately polar quinazolinones is a hexane/ethyl acetate system, while a dichloromethane/methanol system is often suitable for more polar derivatives.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or separating closely related analogs, preparative HPLC is the method of choice.[8] A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is commonly used for quinazolinone derivatives.[8]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues observed during quinazoline synthesis.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incorrect reaction temperature.[4] 2. Inactive or insufficient catalyst. 3. Poor quality of starting materials. 4. Inappropriate solvent choice leading to poor solubility.[4]1. Gradually increase the reaction temperature while monitoring the reaction by TLC.[4] 2. Use a fresh batch of catalyst or increase the catalyst loading. 3. Verify the purity of starting materials by NMR or other analytical techniques. 4. Switch to a solvent in which all reactants are fully soluble at the reaction temperature.[4]
Multiple Spots on TLC, Impure Product 1. Formation of side products (e.g., benzimidazoles).[4] 2. Incomplete reaction. 3. Decomposition of starting material or product.1. Change the solvent to a more polar one (e.g., from toluene to DMSO).[4][6] 2. Increase the reaction time or temperature. 3. Monitor the reaction at lower temperatures or for a shorter duration.
Formation of a Dark, Tar-like Substance 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities that catalyze polymerization.1. Lower the reaction temperature and monitor for product formation. 2. Purify the starting materials before use.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Product has similar polarity to impurities.1. Use a different solvent for extraction or precipitation. 2. Employ a different purification technique (e.g., switch from column chromatography to recrystallization or preparative HPLC).[8]

Experimental Protocols

High-Purity Synthesis of 2,4-Disubstituted Quinazolines via Microwave-Assisted Three-Component Reaction

This protocol is an adaptation of established methods for the synthesis of 2,4-disubstituted quinazolines, leveraging microwave irradiation for improved yields and shorter reaction times.[5][7]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Aromatic aldehyde (1.2 mmol)

  • Ammonium formate (2.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), and ammonium formate (2.0 mmol).

  • Add ethanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 15-30 minutes. Monitor the progress of the reaction by TLC.

  • After completion, allow the reaction vial to cool to room temperature.

  • Pour the reaction mixture into cold water (20 mL) to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain the high-purity 2,4-disubstituted quinazoline.

Visualizations

Reaction Mechanism: A Generalized Pathway for Quinazoline Synthesis

G cluster_0 Reactants cluster_1 Key Intermediates cluster_2 Final Product 2-aminobenzonitrile 2-aminobenzonitrile Imine_Intermediate Imine Intermediate 2-aminobenzonitrile->Imine_Intermediate Condensation Aldehyde Aldehyde Aldehyde->Imine_Intermediate Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Imine_Intermediate Pd Catalyst Cyclized_Intermediate Cyclized Intermediate Imine_Intermediate->Cyclized_Intermediate Suzuki Coupling & Intramolecular Cyclization Quinazoline Quinazoline Cyclized_Intermediate->Quinazoline Aromatization

Caption: A generalized workflow for a three-component quinazoline synthesis.

Troubleshooting Workflow for Low Yield in Quinazoline Synthesis

Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.

References

  • Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]

  • Al-dujaili, J. H., & Al-Zuhairi, A. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 579. Available from: [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Molecules, 25(1), 138. Available from: [Link]

  • Li, Y., Wang, W., Wang, C., Su, W., & Li, X. (2017). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry, 19(2), 422-426. Available from: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2019). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 24(19), 3581. Available from: [Link]

  • ResearchGate. Gabriel method for quinazoline synthesis. Available from: [Link]

  • ResearchGate. Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • National Institutes of Health. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available from: [Link]

  • National Institutes of Health. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available from: [Link]

  • YouTube. Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Available from: [Link]

  • Wikipedia. Quinazoline. Available from: [Link]

Sources

Validation & Comparative

Navigating the Spectrum: A Comparative Guide to 1H NMR Analysis of Substituted Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinazoline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Unambiguous structural characterization of novel quinazoline derivatives is therefore paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for this task. This guide provides an in-depth comparison of the ¹H NMR spectral features of substituted quinazolines, grounded in the fundamental principles of chemical structure and electronic effects. We will explore the causality behind spectral shifts, present a self-validating experimental protocol, and offer supporting data to empower researchers in their analytical endeavors.

Fundamentals: The Unsubstituted Quinazoline Core

The quinazoline heterocycle consists of a fused benzene and pyrimidine ring. Understanding the ¹H NMR spectrum of this parent core is the first step in analyzing its more complex derivatives. The protons on the quinazoline ring system are found in distinct electronic environments, leading to a characteristic pattern of signals in the aromatic region of the spectrum (typically δ 7.0-9.5 ppm).

The proton at the C2 position of the pyrimidine ring is the most deshielded, appearing furthest downfield, a direct consequence of the inductive effect of the two adjacent nitrogen atoms. The protons on the benzene ring (C5-C8) exhibit coupling patterns typical of a substituted benzene system.

Caption: Numbering of the unsubstituted quinazoline core.

The typical ¹H NMR chemical shifts for the unsubstituted quinazoline in a non-polar solvent like CDCl₃ are approximately:

  • H2: ~δ 9.27 ppm (singlet)

  • H4: ~δ 9.19 ppm (singlet)

  • H5: ~δ 8.16 ppm (doublet)

  • H6: ~δ 7.74 ppm (triplet)

  • H7: ~δ 7.96 ppm (triplet)

  • H8: ~δ 7.89 ppm (doublet)[1][2]

Comparative Analysis: The Influence of Substituents

The true analytical power of ¹H NMR is realized when comparing derivatives. The electronic properties of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—profoundly alter the electron density around the quinazoline core, leading to predictable shifts in the proton resonances.[3]

Substitution at the C2 Position

The C2 position is a common site for modification. A substituent here directly impacts the chemical shift of H4 and the protons of the benzene ring.

  • Electron-Donating Groups (e.g., -NH₂, -OCH₃): An EDG at C2 increases electron density in the ring system through resonance and inductive effects. This increased shielding causes the remaining protons, particularly H4 and those on the benzene ring, to shift upfield (to a lower δ value).

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl, Phenyl): An EWG at C2 decreases electron density, deshielding the remaining protons and causing them to shift downfield (to a higher δ value). The effect is most pronounced on the adjacent H4 proton.[3][4][5]

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for C2-Substituted Quinazolines in CDCl₃

Substituent at C2H4 (approx. δ)H5 (approx. δ)H8 (approx. δ)Reference
-H (unsubstituted)9.198.167.89[1][2]
-Phenyl9.477.938.09
-p-Methoxyphenyl (EDG)9.417.898.03[6]
-p-Chlorophenyl (EWG)9.447.938.06[6]
-p-Trifluoromethylphenyl (strong EWG)9.487.968.10[6]

As the data illustrates, an electron-donating methoxy group on the C2-phenyl substituent causes a slight upfield shift of the quinazoline protons compared to the unsubstituted phenyl ring. Conversely, electron-withdrawing chloro and trifluoromethyl groups cause progressive downfield shifts.

Substitution on the Benzene Ring (C5-C8)

Substituents on the benzene portion of the quinazoline core follow the established principles of electrophilic aromatic substitution, influencing the chemical shifts of the remaining aromatic protons.

  • Ortho/Para Directing Groups (EDGs like -OCH₃, -NH₂): These groups shield the ortho and para positions relative to their point of attachment. For example, a methoxy group at C6 would cause H5 and H7 to shift significantly upfield.

  • Meta Directing Groups (EWGs like -NO₂, -CN): These groups deshield the ortho and para positions. A nitro group at C6 would cause a notable downfield shift for H5 and H7.

The interplay of these electronic effects and the inherent coupling patterns (ortho, meta, para coupling) allows for precise determination of the substitution pattern.

A Self-Validating Experimental Protocol for ¹H NMR Analysis

The integrity of your spectral data is paramount. This protocol is designed as a self-validating system, where the rationale behind each step ensures data quality and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve Ensures sufficient concentration transfer 3. Transfer to NMR Tube dissolve->transfer Use clean, dry pipette insert 4. Insert Sample & Lock transfer->insert shim 5. Shim Magnetic Field insert->shim Solvent's deuterium signal provides field lock acquire 6. Acquire Spectrum shim->acquire Optimizes field homogeneity for sharp signals phase 7. Phasing & Baseline Correction acquire->phase reference 8. Chemical Shift Referencing phase->reference Set residual solvent peak or TMS to known value integrate 9. Integration & Peak Picking reference->integrate Determine proton ratios

Caption: A self-validating workflow for acquiring high-quality ¹H NMR spectra.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weighing: Accurately weigh 5-25 mg of your dried, purified quinazoline derivative.[7]

      • Causality: This mass ensures a sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time, without causing issues like peak broadening from oversaturation.[7]

    • Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ for non-polar compounds, DMSO-d₆ for polar compounds) in a clean vial.[8][9]

      • Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H spectrum. The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift during the experiment.[8] The choice of solvent is critical for sample solubility; an insoluble sample will yield no useful data.[7]

    • Transfer: Using a clean glass Pasteur pipette, transfer the solution to a clean, dry 5mm NMR tube.

      • Causality: Particulate matter (dust, undissolved solid) will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks. Filtering the sample if necessary is crucial.[7]

  • Data Acquisition:

    • Locking: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to stabilize the magnetic field.[8][10]

      • Trustworthiness: A stable lock is essential for the duration of the experiment to ensure that chemical shifts do not drift.

    • Shimming: The instrument will automatically adjust the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume.[10][11]

      • Trustworthiness: Proper shimming is the most critical step for obtaining sharp, well-resolved peaks, which is essential for accurate coupling constant measurements.

    • Acquisition Parameters: For a standard ¹H experiment, use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is usually adequate.[11][12]

      • Causality: The number of scans is increased for dilute samples to average out random noise. The relaxation delay allows the protons to return to their equilibrium state before the next pulse, ensuring accurate signal intensity.

  • Data Processing:

    • Referencing: Calibrate the chemical shift axis. This is most commonly done by setting the residual proton signal of the solvent to its known chemical shift value (e.g., CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm).[13]

      • Trustworthiness: This step provides a reliable and reproducible reference point, allowing for the comparison of data between different samples and different instruments.

    • Phasing and Baseline Correction: Adjust the phase of the spectrum so that all peaks are in positive absorption mode and correct the baseline to be flat.

      • Causality: Proper phasing and baseline correction are essential for accurate integration of the signals.

    • Integration: Integrate the area under each signal. The relative ratios of the integrals correspond to the relative number of protons giving rise to each signal.

      • Trustworthiness: Integration provides a quantitative check on the structure. For example, a signal corresponding to a methyl group (-CH₃) should integrate to 3 protons relative to a single aromatic proton.

Conclusion

The ¹H NMR spectrum of a substituted quinazoline is rich with structural information. By understanding the foundational spectrum of the parent core and applying the principles of electronic substituent effects, researchers can confidently assign substitution patterns. This comparative guide, coupled with the robust, self-validating experimental protocol, provides the necessary framework for obtaining and interpreting high-quality, reproducible ¹H NMR data, accelerating research and development in this vital area of medicinal chemistry.

References

  • Beaudry Group. (n.d.). Routine 1H NMR Guidelines. Retrieved from [Link]

  • Gołowicz, D. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Mamaev, V. P., et al. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds.
  • Mamaev, V. P., et al. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

  • Pacheco, C., & Sahu, D. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin). Penn State University. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Alfa Chemistry. (2024). Selection Guide on Deuterated Solvents for NMR. Labinsights. Retrieved from [Link]

  • UCHEM. (2024). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18.
  • Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra.
  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Supporting Information for relevant research article. (n.d.). Retrieved from [Link]

  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Joseph-Nathan, P., et al. (2007).
  • Poater, J., et al. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... [Image]. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinazoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 10 from 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Zhang, Y., et al. (2023).
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2025).

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Navigating the Maze of Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-chloroquinazoline, juxtaposed with key structural analogs to illuminate the subtle yet significant influences of substituent placement and core heterocyclic structure on fragmentation pathways.

The Foundation: Understanding Fragmentation in Mass Spectrometry

Electron ionization mass spectrometry initiates a cascade of events. A high-energy electron beam bombards a molecule, ejecting an electron to form a molecular ion (M+•). This radical cation is energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments and neutral species. The mass-to-charge ratio (m/z) of these fragments is detected, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are not random; they are governed by the inherent stability of the resulting ions and neutral losses, providing a roadmap to the molecule's original structure.

The Fragmentation Roadmap of 4-Chloroquinazoline: A Predictive Analysis

The fragmentation of 4-chloroquinazoline is predicted to be dominated by two key processes: the facile loss of the chlorine substituent at the 4-position and the characteristic ring cleavage of the quinazoline core.

A pivotal study on the fragmentation of quinazolines under electron impact revealed that substituents at the C(4) position are eliminated with preference over those at C(2). Furthermore, the fundamental fragmentation of the quinazoline ring itself proceeds through the sequential loss of two molecules of hydrogen cyanide (HCN).

Based on these principles, the expected fragmentation pathway for 4-chloroquinazoline is as follows:

  • Molecular Ion Formation : The initial event is the formation of the molecular ion at m/z 164 (for ³⁵Cl) and 166 (for ³⁷Cl), with the characteristic ~3:1 isotopic abundance ratio for a single chlorine atom.

  • Loss of Chlorine Radical : The most favorable initial fragmentation is the loss of a chlorine radical (•Cl) from the molecular ion, leading to the formation of the quinazolinyl cation at m/z 129. This is anticipated to be a prominent peak, likely the base peak, due to the stability of the resulting cation.

  • Sequential Loss of HCN : The quinazoline ring then undergoes its characteristic fragmentation. The ion at m/z 129 is expected to lose a molecule of HCN (27 Da), resulting in a fragment ion at m/z 102.

  • Second HCN Loss : Following the initial loss of HCN, a second molecule of HCN is expelled from the m/z 102 fragment, leading to the formation of the benzyne radical cation at m/z 75.

dot graph "Fragmentation_of_4_Chloroquinazoline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Comparative Fragmentation Analysis: Unveiling Structural Nuances

To fully appreciate the fragmentation pattern of 4-chloroquinazoline, it is instructive to compare it with structurally related molecules. This comparative approach highlights how subtle changes in the molecular framework can lead to distinct differences in the mass spectrum.

Quinazoline: The Parent Heterocycle

As the foundational structure, the mass spectrum of quinazoline provides a baseline for understanding the fragmentation of its derivatives. The primary fragmentation pathway involves the sequential loss of two HCN molecules from the molecular ion (m/z 130).

m/z Relative Intensity (%) Proposed Fragment Neutral Loss
130100[C₈H₆N₂]⁺• (Molecular Ion)-
10355[C₇H₅N]⁺•HCN
7630[C₆H₄]⁺•HCN

dot graph "Fragmentation_of_Quinazoline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

4-Chloroquinoline: The Isomeric Analogue

4-Chloroquinoline, an isomer of 4-chloroquinazoline, provides an excellent comparison to understand the influence of the nitrogen atom placement in the heterocyclic ring. Its fragmentation is also initiated by the loss of the chlorine atom, but the subsequent ring fragmentation differs. Instead of losing two HCN molecules, the quinoline ring typically loses HCN followed by C₂H₂.

m/z Relative Intensity (%) Proposed Fragment Neutral Loss
163/165100/33[C₉H₆ClN]⁺• (Molecular Ion)-
12885[C₉H₆N]⁺•Cl
10130[C₈H₅]⁺HCN
7520[C₆H₃]⁺C₂H₂

dot graph "Fragmentation_of_4_Chloroquinoline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

6-Chloro-2-methyl-3-amino-4(3H)-quinazolinone: A Functionalized Derivative

Comparing 4-chloroquinazoline to a more complex, functionalized quinazolinone derivative highlights the influence of both the core structure and additional substituents. The fragmentation of 6-chloro-2-methyl-3-amino-4(3H)-quinazolinone is more intricate, with multiple competing fragmentation pathways initiated by the loss of various small groups.

m/z Relative Intensity (%) Proposed Fragment Neutral Loss
211/213Moderate[C₉H₈ClN₃O]⁺• (Molecular Ion)-
196/198Strong[C₈H₅ClN₂O]⁺••CH₃
183/185Strong[C₈H₆ClN₂]⁺•CO
148Moderate[C₈H₅N₂]⁺Cl
119Moderate[C₇H₅N]⁺•HCN

Experimental Protocols

For the robust and reproducible acquisition of mass spectra for quinazoline derivatives, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve the 4-chloroquinazoline derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the peak corresponding to the 4-chloroquinazoline derivative in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways and the spectra of related compounds.

Conclusion: A Predictive and Comparative Framework

The mass spectrometry fragmentation of 4-chloroquinazolines is a predictable process governed by the lability of the C-Cl bond and the inherent stability of the quinazoline ring system. By understanding the primary fragmentation pathways—the preferential loss of the 4-chloro substituent followed by the sequential elimination of two HCN molecules—researchers can confidently interpret the mass spectra of novel derivatives.

The comparative analysis with quinazoline, 4-chloroquinoline, and a substituted quinazolinone underscores the diagnostic power of mass spectrometry. These comparisons reveal how the placement of heteroatoms and the nature of substituents direct the fragmentation cascades, providing a rich source of structural information. This guide serves as a foundational resource for scientists and drug development professionals, enabling the robust characterization of this important class of heterocyclic compounds and accelerating the pace of discovery.

References

  • Batterham, T. J., Crow, W. D., & miraculously, J. H. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic, 892-897. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Quinazoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. [Link]

A Researcher's Guide to Characterizing Novel Quinazoline-Based EGFR Inhibitors: A Comparative Analysis Framework Using Erlotinib as a Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the quinazoline scaffold represents a privileged structure in the design of potent kinase inhibitors. Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, stands as a testament to the clinical success of this chemical class. This guide provides a comprehensive framework for evaluating the biological activity of novel quinazoline derivatives, using the hypothetical compound 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline as an example, against the benchmark inhibitor, erlotinib.

This document is not a mere recitation of protocols; it is a strategic guide that delves into the scientific rationale behind experimental design, data interpretation, and the logical flow of a robust preclinical characterization cascade.

Introduction to the Compounds: Structure, Rationale, and Hypothesized Activity

Erlotinib , with its N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine structure, is a reversible inhibitor of the EGFR tyrosine kinase.[1] It competitively binds to the ATP-binding pocket of the EGFR, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[2] Its clinical efficacy is particularly pronounced in non-small cell lung cancers (NSCLC) harboring activating EGFR mutations.[2]

This compound is a novel quinazoline derivative. While direct biological data for this specific compound is not publicly available, its structural similarity to known EGFR inhibitors, including intermediates used in the synthesis of erlotinib, suggests a potential for EGFR-directed activity.[3] The 4-chloro substituent serves as a reactive site for the introduction of various amine groups, a common feature in many EGFR inhibitors.[4] The substitutions at the 6 and 7 positions are also known to be crucial for binding affinity to the ATP pocket of kinases.[4]

Table 1: Compound Structures and Key Features

CompoundChemical StructureKey Features
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine- Quinazoline core- Reversible inhibitor of EGFR tyrosine kinase- Clinically approved for NSCLC and pancreatic cancer
This compound This compound- Quinazoline core- 4-chloro substitution for potential derivatization- 6,7-alkoxy substitutions for potential kinase binding

The EGFR Signaling Pathway: The Target of Inhibition

Understanding the molecular context is paramount. The EGFR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for downstream signaling proteins that activate pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Erlotinib and potentially our novel quinazoline derivative, aim to block this initial phosphorylation event.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Autophosphorylation) EGFR->pEGFR Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS pEGFR->GRB2_SOS PI3K PI3K pEGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Erlotinib Erlotinib / Novel Quinazoline Erlotinib->pEGFR Inhibits

Caption: The EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors.

Experimental Framework for Comparative Biological Evaluation

A logical and stepwise approach is crucial for characterizing a novel inhibitor. The following experimental workflow is designed to first establish the biochemical potency of the compound and then to assess its effects in a cellular context.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 Cell_Viability Cell Viability Assay (e.g., MTT/XTT) Determine GI50 Kinase_Assay->Cell_Viability Proceed if potent Western_Blot Western Blot Analysis (EGFR Phosphorylation) Cell_Viability->Western_Blot Confirm on-target effect

Caption: A streamlined experimental workflow for characterizing a novel kinase inhibitor.

In Vitro Kinase Inhibition Assay: Gauging Direct Potency

The first critical step is to determine if the novel quinazoline derivative directly inhibits the enzymatic activity of EGFR. An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, provides a quantitative measure of the compound's potency in a cell-free system.

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to a decrease in kinase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Detailed Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a stock solution of this compound and erlotinib in 100% DMSO.

    • Prepare serial dilutions of the compounds in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

    • Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.

    • Prepare ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted compounds. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.

    • Add the EGFR enzyme to each well (except the blank).

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[2]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).[5]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay: Assessing Cellular Effects

A potent biochemical inhibitor must also demonstrate activity in a cellular context. Cell viability assays, such as the MTT or XTT assay, measure the cytotoxic or cytostatic effects of the compound on cancer cell lines that are dependent on EGFR signaling (e.g., A431, HCC827).

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[6] A reduction in metabolic activity in the presence of the inhibitor suggests a decrease in cell proliferation or an increase in cell death. The half-maximal growth inhibition (GI50) is determined.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed EGFR-dependent cancer cells (e.g., A431) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and erlotinib in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[6]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value.

Western Blot Analysis: Confirming On-Target Activity

To confirm that the observed effects on cell viability are due to the inhibition of EGFR signaling, it is essential to directly measure the phosphorylation status of EGFR in treated cells. Western blotting is the gold standard for this analysis.

Principle: This technique allows for the detection of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of EGFR (p-EGFR) and total EGFR, the on-target effect of the inhibitor can be visualized and quantified.

Detailed Protocol: Western Blot for EGFR Phosphorylation

  • Cell Treatment and Lysis:

    • Seed EGFR-dependent cells and grow them to approximately 80% confluency.

    • Serum-starve the cells for several hours to reduce basal EGFR phosphorylation.

    • Treat the cells with various concentrations of the novel quinazoline and erlotinib for a defined period. Include a vehicle control and a positive control (e.g., EGF stimulation).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[8]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-pEGFR Tyr1173).[9]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR or a loading control protein (e.g., actin or GAPDH).

    • Quantify the band intensities using densitometry software. A decrease in the p-EGFR/total EGFR ratio indicates on-target inhibition.

Comparative Data Summary and Interpretation

The data obtained from these experiments should be compiled into clear, comparative tables to facilitate a direct assessment of the novel quinazoline's performance against erlotinib.

Table 2: Hypothetical Comparative Biological Activity Data

CompoundEGFR IC50 (nM)A431 GI50 (nM)EGFR Phosphorylation Inhibition (at 100 nM)
Erlotinib 220>90%
This compound To be determinedTo be determinedTo be determined

Interpretation of Potential Outcomes:

  • Potent and On-Target: If the novel quinazoline exhibits a low nanomolar IC50, a corresponding low nanomolar GI50 in EGFR-dependent cells, and a clear reduction in EGFR phosphorylation, it would be considered a promising lead for further development.

  • Biochemically Potent, Cellulary Weak: A low IC50 but a high GI50 may indicate poor cell permeability, efflux by cellular transporters, or rapid metabolism.

  • Non-Specific Cytotoxicity: If the compound shows cellular activity but does not inhibit EGFR phosphorylation, its cytotoxic effects are likely off-target.

Conclusion: A Pathway to Discovery

This guide provides a robust and scientifically sound framework for the initial biological characterization of novel quinazoline-based compounds like this compound. By employing a systematic approach that progresses from biochemical potency to cellular efficacy and on-target validation, researchers can efficiently and accurately assess the potential of new chemical entities. The direct comparison with a well-characterized inhibitor such as erlotinib provides an essential benchmark for decision-making in the early stages of the drug discovery pipeline.

References

  • National Center for Biotechnology Information. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Available from: [Link]

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  • ResearchGate. How could I detect EGFR by western blot effectively?. Available from: [Link]

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A Comparative Analysis of Quinazoline-Based Kinase Inhibitors: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Quinazoline Scaffold - A Cornerstone of Kinase Inhibition

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a profoundly successful strategy. Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[1][2] Among the various chemical structures developed to target these enzymes, the quinazoline core has proven to be a particularly fruitful scaffold.[3][4][5] Its unique structure allows for high-affinity binding to the ATP-binding pocket of kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[1][4][6]

This guide provides a comparative analysis of prominent quinazoline-based EGFR inhibitors, tracing their evolution from first-generation reversible inhibitors to third-generation covalent inhibitors that overcome acquired resistance. We will delve into their mechanisms of action, comparative potency, and the experimental workflows used to characterize them, providing researchers and drug developers with a comprehensive understanding of this critical class of therapeutics.

The Evolution of EGFR Inhibition: A Generational Comparison

The clinical application of quinazoline-based EGFR inhibitors is a story of iterative improvement, with each new generation designed to overcome the limitations of the last. The primary focus has been on treating non-small cell lung cancer (NSCLC) driven by activating mutations in the EGFR gene.[7]

First-Generation Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib were the pioneers in this class, demonstrating that targeting specific molecular drivers could lead to dramatic clinical responses in patients with EGFR-mutant NSCLC.[7][8]

  • Mechanism of Action: Both are reversible inhibitors that compete with ATP for the binding site in the EGFR kinase domain.[1][2][8] This blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for cell proliferation and survival.[1][9][10]

  • Limitations and Acquired Resistance: While initially effective, patients almost invariably develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[7][11][12] This mutation was initially thought to cause steric hindrance, but it is now understood that it increases the affinity of the kinase for ATP, making it more difficult for reversible inhibitors to compete.[12][13]

Second-Generation Inhibitors: Lapatinib

Lapatinib represents a step forward, designed to have a broader and more durable effect.

  • Mechanism of Action: Lapatinib is a dual inhibitor of both EGFR and another member of the ErbB family, HER2.[14] Like the first-generation drugs, it is a reversible, ATP-competitive inhibitor. Its dual activity made it particularly relevant in breast cancer, where HER2 is a common driver.[14]

  • Limitations: Despite its dual-targeting nature, Lapatinib's efficacy in NSCLC was limited, and it did not effectively overcome T790M-mediated resistance.[12]

Third-Generation Inhibitors: Osimertinib

Osimertinib was specifically engineered to address the challenge of the T790M resistance mutation.

  • Mechanism of Action: Osimertinib is a third-generation, irreversible EGFR inhibitor.[9][15][16] It forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding site of the EGFR kinase.[9][16][17] This irreversible binding allows it to effectively inhibit the kinase activity even in the presence of the T790M mutation, which increases ATP affinity.[16]

  • Key Advantages: A crucial feature of Osimertinib is its selectivity for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions) over the wild-type (WT) receptor.[9][18] This selectivity translates into a better safety profile, as it minimizes side effects associated with inhibiting EGFR in healthy tissues.[9] Furthermore, it has shown excellent penetration of the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[9] Clinical trials, such as the FLAURA trial, have demonstrated the superior efficacy of osimertinib over first-generation inhibitors in terms of both progression-free and overall survival in patients with EGFR-mutated NSCLC.[19][20]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes publicly available IC50 data for key quinazoline-based inhibitors against various forms of EGFR and cell lines.

CompoundGenerationTarget(s)IC50 (nM) - Mutant EGFR (Cell-Free)IC50 (nM) - Wild-Type EGFR (Cell-Free)IC50 (nM) - H1975 Cell Line (L858R/T790M)
Gefitinib 1stEGFR~2-5 (L858R)~80 (A431 cells)[20]>5000
Erlotinib 1stEGFR~5~1000>5000
Lapatinib 2ndEGFR, HER2~10 (EGFR)~350>1000
Osimertinib 3rdMutant EGFR~1 (L858R/T790M)~490[20]~4.6[20]

Data compiled from various public sources. Actual values can vary based on experimental conditions.

Causality Insight: The dramatically lower IC50 value of Osimertinib against the T790M mutant EGFR is a direct result of its covalent binding mechanism, which overcomes the increased ATP affinity conferred by the mutation.[16] Its higher IC50 against wild-type EGFR demonstrates its designed selectivity, which is key to its improved therapeutic window.[9]

Visualizing the Mechanism of Action and Resistance

EGFR Signaling and Inhibition

The following diagram illustrates the EGFR signaling pathway and the points at which quinazoline-based inhibitors exert their effect.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Quinazoline Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Inhibits Autophosphorylation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Mechanism of T790M Resistance and Osimertinib Action

This diagram explains how the T790M mutation confers resistance to first-generation inhibitors and how third-generation inhibitors overcome it.

Resistance_Mechanism cluster_sensitive Sensitive (e.g., L858R mutation) cluster_resistant Resistant (L858R + T790M mutation) cluster_overcome Resistance Overcome (Osimertinib) ATP_S ATP Gefitinib_S Gefitinib (1st Gen) Pocket_S EGFR ATP Pocket (Low ATP Affinity) Gefitinib_S->Pocket_S Binds & Inhibits ATP_R ATP Pocket_R EGFR ATP Pocket (High ATP Affinity) ATP_R->Pocket_R Outcompetes Gefitinib Gefitinib_R Gefitinib Osimertinib Osimertinib (3rd Gen) Pocket_O EGFR ATP Pocket (Cys797 residue) Osimertinib->Pocket_O Forms Irreversible Covalent Bond

Caption: How T790M mutation confers resistance and how Osimertinib overcomes it.

Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity, the characterization of kinase inhibitors relies on robust, validated assays. Here we detail two fundamental, self-validating experimental workflows.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase and calculate its IC50 value.

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity. A luminescent signal is generated, which is inversely correlated with the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[21]

    • Prepare serial dilutions of the quinazoline inhibitor (e.g., Osimertinib) in kinase buffer with a final DMSO concentration ≤1%.

    • Dilute purified recombinant EGFR enzyme (wild-type or mutant) and a suitable peptide substrate in kinase buffer to desired concentrations.

    • Prepare an ATP solution at a concentration close to its Km value for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO for control).[21]

    • Add 2 µl of the diluted enzyme.[21]

    • Initiate the reaction by adding 2 µl of a substrate/ATP mixture.[21]

    • Incubate at room temperature for 60 minutes.[21]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes.[21]

    • Convert the ADP generated to ATP and produce a light signal by adding 10 µl of Kinase Detection Reagent. Incubate for 30 minutes.[21]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic curve to determine the IC50 value.

Causality Insight: Using a purified enzyme in a cell-free system isolates the interaction between the inhibitor and its direct target. This confirms that any observed effect in cells is likely due to on-target kinase inhibition, not other cellular mechanisms. The use of ATP at its Km concentration ensures a sensitive and competitive assay environment.

Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)

Objective: To measure the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[22][23] Viable cells with active mitochondria contain dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][24][25] The amount of formazan produced is proportional to the number of viable cells.[25]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., H1975 cells, which harbor the L858R/T790M mutations).

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[26]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[26]

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline inhibitor in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (e.g., 0.1% DMSO).[26]

    • Incubate the plate for 72 hours.[26]

  • Viability Measurement:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[24][27]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[24][25]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[25][27]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22][27]

  • Data Analysis:

    • Read the absorbance at 570-590 nm using a microplate reader.[22][25][27]

    • Calculate the percent viability for each treatment condition relative to the vehicle control.

    • Plot percent viability versus the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Workflow Visualization

Workflow cluster_biochem Biochemical Assay (IC50) cluster_cell Cell-Based Assay (GI50) A1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) A2 Perform Kinase Reaction in 384-well plate A1->A2 A3 Add ADP-Glo™ Reagents A2->A3 A4 Read Luminescence A3->A4 A5 Calculate IC50 A4->A5 B1 Seed Cancer Cells in 96-well plate B2 Treat with Inhibitor (72 hours) B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan B3->B4 B5 Read Absorbance B4->B5 B6 Calculate GI50 B5->B6

Caption: Standard experimental workflow for kinase inhibitor characterization.

Conclusion and Future Outlook

The journey of quinazoline-based kinase inhibitors from Gefitinib to Osimertinib exemplifies a paradigm of rational drug design in oncology. By understanding the molecular mechanisms of resistance, scientists have been able to develop next-generation therapies with significantly improved efficacy and safety. Osimertinib's success has firmly established it as the standard of care for first-line treatment of EGFR-mutant NSCLC.[19]

However, the challenge of acquired resistance continues. Resistance to third-generation inhibitors is now emerging, often through mutations at the C797 covalent binding site (C797S), which prevents irreversible binding.[17] This necessitates the development of fourth-generation inhibitors or combination strategies to target these new resistance mechanisms. The foundational quinazoline scaffold, with its proven track record and chemical tractability, will undoubtedly continue to be a critical starting point for designing the next wave of targeted cancer therapies.[5]

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A Comparative Guide to the Validation of an HPLC-UV Method for Quinazoline Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinazoline and its derivatives represent a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Ensuring the purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental requirement for drug safety and efficacy. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as the predominant analytical technique for this purpose, valued for its robustness, precision, and cost-effectiveness in quality control (QC) environments.

This guide provides an in-depth, experience-driven framework for the validation of an HPLC-UV method intended for quinazoline purity assessment. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind each step, comparing alternative approaches, and presenting the experimental data required to build a scientifically sound and defensible analytical method. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, the universally recognized standard for analytical method validation.[1][2][3]

Part 1: Method Development & System Selection Rationale

The objective of a purity method is to accurately quantify the main compound while separating it from all potential process-related impurities and degradation products. The choice of HPLC-UV is a deliberate one.

Why HPLC-UV over other techniques?

  • HPLC-UV: Offers a powerful combination of high-resolution separation (HPLC) and sensitive detection (UV) for chromophoric molecules like quinazoline. It is the workhorse of QC labs due to its reliability and excellent quantitative performance.[4][5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): While indispensable for identifying unknown impurities and providing structural information, LC-MS is often less robust and more complex for routine QC quantification.[6][7] Its response can be highly dependent on the ionization efficiency of each compound, making direct quantification challenging without specific reference standards for each impurity.[6][8] HPLC-UV, by contrast, provides a more uniform response for structurally similar compounds, making it ideal for "area percent" purity calculations.

  • GC (Gas Chromatography): Unsuitable for non-volatile and thermally labile molecules like many quinazoline derivatives.

In practice, a hybrid approach is often best: LC-MS is used during development to identify the impurities that the HPLC-UV method must be able to separate, but the final, validated QC method relies on the robustness of HPLC-UV.

Key Considerations for Initial Method Development:

  • Column Selection: A C18 (octadecylsilane) reversed-phase column is the universal starting point. Its non-polar stationary phase is highly effective at retaining and separating a wide range of organic molecules based on hydrophobicity. A typical dimension would be 4.6 mm x 150 mm with 3-5 µm particles.

  • Mobile Phase: A combination of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The choice of buffer (e.g., phosphate, formate) and its pH is critical. The pH should be set to a value where the quinazoline analyte is in a single ionic state (either fully protonated or deprotonated) to ensure sharp, symmetrical peaks.

  • Detection Wavelength: The UV wavelength should be selected at the absorbance maximum (λ-max) of the quinazoline molecule to ensure maximum sensitivity.[4] However, if impurities have significantly different UV spectra, a compromise wavelength or a photodiode array (PDA) detector that captures the entire spectrum may be necessary.

Part 2: The Validation Workflow: A Parameter-by-Parameter Guide

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[3] The following sections detail the core validation parameters as prescribed by ICH Q2(R1).

Specificity: The Foundation of a Purity Method

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][9] For a purity method, this is the single most important parameter. If the method cannot distinguish the main peak from its impurities, all other validation data is meaningless.

Experimental Protocol: Forced Degradation Study A forced degradation (or stress testing) study is the definitive way to demonstrate specificity.[10][11] The goal is to intentionally degrade the quinazoline sample to generate its likely degradation products.

  • Prepare Solutions: Prepare separate solutions of the quinazoline API at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the main peak.[12]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Neutralization: After the stress period, neutralize the acidic and basic samples before dilution and injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a PDA detector.

Data Interpretation & Acceptance Criteria:

  • The method is specific if the main quinazoline peak is resolved from all degradation product peaks (Resolution > 2).

  • Peak Purity analysis (using PDA software) should pass for the main peak in all chromatograms, demonstrating that no degradant is co-eluting.

  • A mass balance calculation should be performed, aiming for a recovery of 95-105% (sum of the main peak area and all impurity/degradant peak areas relative to the unstressed sample).[13]

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval over which this proportionality has been established with acceptable accuracy and precision.[9]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the quinazoline reference standard.

  • Create Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For a purity method, the range must cover from the Limit of Quantitation (LOQ) to 120% or 150% of the assay concentration. A typical range might be LOQ, 50%, 80%, 100%, and 120% of the target concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Plot and Analyze: Plot the average peak area versus concentration and perform a linear regression analysis.

Data Interpretation & Acceptance Criteria:

  • Correlation Coefficient (R²): Must be ≥ 0.999.

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should be visually close to the best-fit line. A plot of residuals should show a random distribution around zero.

Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For impurity quantification, it demonstrates the method's ability to correctly measure a known amount of impurity.

Experimental Protocol (Spike/Recovery):

  • Prepare Samples: Prepare a sample of the quinazoline API at the target concentration.

  • Spike with Impurities: Spike the API sample with known amounts of key impurities (if available) or the API itself at different concentration levels. Typical levels for an impurity method are the LOQ, 100%, and 150% of the specification limit for that impurity.

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculate Recovery: Calculate the percentage recovery of the spiked amount.

Data Interpretation & Acceptance Criteria:

  • % Recovery: Typically should be within 90.0% to 110.0% for low-level impurities.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of the method's reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of quinazoline at the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate RSD: Calculate the Relative Standard Deviation (%RSD) for the results from both repeatability and intermediate precision studies.

Data Interpretation & Acceptance Criteria:

  • %RSD: For the main assay, the %RSD should be ≤ 2.0%. For impurities, it should typically be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for a purity method, as it defines the lower limit of impurity reporting.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in the region where the analyte peak would elute.

  • Determine Signal: Prepare and inject a series of dilute solutions of the quinazoline standard.

  • Calculate Ratios:

    • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.

  • Confirm LOQ: The precision (%RSD) at the LOQ concentration should be confirmed to be acceptable (e.g., ≤ 10%).

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[14] This provides an indication of its reliability during normal usage and is critical for transferring the method between laboratories.

Experimental Protocol:

  • Vary Parameters: Deliberately vary key chromatographic parameters one at a time.

    • Mobile Phase pH: ± 0.2 units

    • Mobile Phase Organic Composition: ± 2% absolute

    • Column Temperature: ± 5 °C

    • Flow Rate: ± 10%

  • Analyze: For each condition, perform a system suitability test and analyze a sample.

  • Assess Impact: Evaluate the effect of the changes on system suitability parameters (e.g., resolution, retention time, peak asymmetry).

Data Interpretation & Acceptance Criteria:

  • The system suitability criteria must still be met under all robustness conditions.

  • Significant changes in retention time or resolution should be noted in the method document.

Part 3: The Self-Validating System: System Suitability Testing (SST)

Before any sample analysis, a System Suitability Test (SST) must be performed. This is not part of the formal validation but is a self-validating check to ensure the entire system (instrument, chemicals, column) is performing adequately on the day of analysis.[15][16][17]

Typical SST Protocol & Criteria:

  • Standard Injections: Make five replicate injections of a standard solution.

  • Resolution Standard: Inject a solution known to contain the main peak and a critical, closely eluting impurity.

  • Acceptance Criteria (Example):

    • Precision: %RSD of peak areas from 5 replicate injections ≤ 2.0%.[16]

    • Peak Asymmetry (Tailing Factor): ≤ 2.0.

    • Theoretical Plates (Efficiency): > 2000.

    • Resolution: > 2.0 between the main peak and the critical pair.

Part 4: Data Visualization & Comparison

Diagrams

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R1) cluster_routine Phase 3: Routine Use Dev Method Development (Column, Mobile Phase) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & IP) Acc->Prec LODQ LOD & LOQ (S/N Ratio) Prec->LODQ Robust Robustness LODQ->Robust SST System Suitability Test (Daily Check) Robust->SST Analysis Sample Purity Analysis SST->Analysis

Precision_Relationship cluster_repeat Same Day, Analyst, Instrument cluster_ip Different Day, Analyst, Instrument Overall Method Precision Repeat Repeatability (Intra-Assay) Repeat->Overall IP Intermediate Precision (Inter-Assay) IP->Overall

Tables

Table 1: Comparative HPLC Method Performance

ParameterMethod A (Isocratic)Method B (Gradient)Rationale for Comparison
Mobile Phase 60:40 Acetonitrile:Buffer20% to 80% Acetonitrile over 20 minIsocratic methods are simpler and more robust, but gradient methods offer superior resolution for complex samples with impurities of varying polarity.
Run Time 10 minutes30 minutesIsocratic methods are typically faster, increasing sample throughput.
Resolution (Critical Pair) 1.83.5The gradient method provides significantly better separation for complex impurity profiles, which is often necessary following forced degradation.
Best Use Case Routine QC of known, simple impurity profile.Stability studies, characterization of new batches, and analysis of complex degradation samples.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaHypothetical Result (Quinazoline Method)
Specificity Baseline resolution (R > 2.0) from all degradants. Peak purity must pass.Achieved. All peaks resolved. Mass balance = 98.7%.
Linearity (R²) ≥ 0.9990.9998
Range LOQ to 120% of assay concentration0.05% to 120% (0.05 µg/mL to 120 µg/mL)
Accuracy (% Recovery) 90.0% - 110.0% for impurities98.5% - 103.2%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
LOQ S/N ≥ 10, with acceptable precision0.05% (S/N = 11.2, RSD = 8.5%)
Robustness System suitability must pass under all varied conditions.All SST criteria met across all conditions.

Conclusion

The validation of an HPLC-UV method for quinazoline purity assessment is a systematic process that builds a foundation of trust in the analytical data. It is more than a box-checking exercise; it is a scientific investigation into the method's capabilities and limitations. By rigorously testing specificity through forced degradation, and meticulously documenting linearity, accuracy, precision, and robustness, researchers and drug developers can ensure that their analytical method is fit for purpose. The ultimate goal is a robust, reliable, and transferable method that guarantees the quality and purity of the final drug product, safeguarding patient health.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • USP and EP Criteria for System Suitability Parameters. Pharma Validation.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.

  • Quality Guidelines. International Council for Harmonisation.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. PharmaTech.

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed.

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP).

  • System Suitability in HPLC Analysis. Pharmaguideline.

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online.

  • Development and Validation of HPLC Assay of a New Molecule... Taylor & Francis Online.

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  • Will % impurity profile of HPLC-UV and LC-HRMS matches?. ResearchGate.

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin... MDPI.

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate.

  • A Generic HPLC/UV Platform Method for Cleaning Verification. American Pharmaceutical Review.

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. National Institutes of Health.

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  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.

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  • HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. PubMed.

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie.

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Efficacy comparison of different chlorinating agents for quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Chlorinating Agents for Quinazolinone Synthesis

Introduction: The Critical Role of Chlorination in Quinazolinone Synthesis

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have made them a focal point in drug discovery and development.[3][4] A key step in many synthetic routes to functionalized quinazolinones is the activation of a carboxylic acid or the conversion of a hydroxyl group to a chlorine atom, facilitating subsequent nucleophilic substitution and cyclization reactions. The choice of chlorinating agent for this transformation is a critical decision that significantly impacts reaction efficiency, product yield, purity, and the overall feasibility of the synthetic strategy.

This guide provides an in-depth, objective comparison of the performance of common chlorinating agents used in quinazolinone synthesis. By examining the mechanistic nuances, experimental outcomes, and practical considerations associated with each reagent, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic challenges.

Chlorinating Agents: A Head-to-Head Comparison

The selection of an appropriate chlorinating agent is dictated by factors such as the nature of the substrate, the desired reaction conditions (temperature, time), and the tolerance of other functional groups within the molecule. Here, we evaluate the efficacy of four widely used chlorinating agents: Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂), Phosphorus Oxychloride (POCl₃), and the Vilsmeier Reagent (in situ generated from POCl₃ and DMF).

Performance Comparison at a Glance
ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Oxychloride (POCl₃)Vilsmeier Reagent (POCl₃/DMF)
Typical Application Conversion of carboxylic acids to acyl chlorides; Dehydration/chlorination of quinazolinone precursors.[5]Milder conversion of carboxylic acids to acyl chlorides.[6]Chlorination of hydroxyl groups on the quinazolinone ring.[7][8]One-pot synthesis from anthranilic acid derivatives.[9][10]
Reaction Temperature Reflux (typically 40-80°C).[11]Room Temperature or below (0°C to 25°C).[12][13]High temperatures (reflux).[8]0°C to reflux.[9]
Reactivity Highly reactive, can be aggressive.[14]Milder and more selective.[11][13]Strong dehydrating and chlorinating agent.[15]Highly reactive electrophile.
Byproducts SO₂, HCl (gaseous).[11]CO, CO₂, HCl (gaseous).[11]Phosphoric acid derivatives.Dimethylformamide-derived salts.
Work-up Distillation or careful evaporation to remove excess reagent.[16]Simplified due to volatile byproducts.[11][12]Aqueous work-up to quench excess reagent.Aqueous work-up and extraction.
Safety Concerns Corrosive, toxic, reacts violently with water.[14]Toxic, corrosive; can form carcinogenic byproduct with DMF.[11]Corrosive and toxic.[14]Corrosive and toxic components.
Cost-Effectiveness Generally more economical.[12][17]More expensive.[13]Moderately priced.Components are readily available.
Thionyl Chloride (SOCl₂): The Workhorse Reagent

Thionyl chloride is a powerful and cost-effective chlorinating agent widely used for the conversion of carboxylic acids to their corresponding acyl chlorides, a key step in many quinazolinone syntheses.[5] It is also employed in the synthesis of prazosin, where it is used to replace hydroxyl groups with chlorine on the quinazolinone core.[18]

Mechanism of Action: The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (SNi mechanism) to yield the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[5]

Advantages:

  • High Reactivity: Its high reactivity ensures efficient conversion of a wide range of carboxylic acids.[14]

  • Cost-Effective: It is an economical choice for large-scale synthesis.[12]

  • Gaseous Byproducts: The formation of gaseous byproducts simplifies product purification.[11]

Limitations:

  • Harsh Conditions: Reactions often require elevated temperatures (reflux), which may not be suitable for heat-sensitive substrates.[12]

  • Lack of Selectivity: Its aggressive nature can lead to side reactions with other functional groups.[13]

  • Safety Hazards: Thionyl chloride is corrosive, toxic, and reacts violently with water, requiring careful handling in a well-ventilated fume hood.[14][16]

Oxalyl Chloride ((COCl)₂): The Milder Alternative

Oxalyl chloride is often considered a superior, albeit more expensive, alternative to thionyl chloride, particularly in fine chemical and pharmaceutical research.[12] It offers milder reaction conditions and greater selectivity.

Mechanism of Action: The reaction of a carboxylic acid with oxalyl chloride, typically catalyzed by a small amount of N,N-dimethylformamide (DMF), proceeds through the formation of a Vilsmeier-Haack type intermediate. This intermediate then reacts with the carboxylic acid to generate the acyl chloride, with carbon monoxide, carbon dioxide, and hydrogen chloride as the byproducts.

Advantages:

  • Mild Reaction Conditions: Reactions can often be carried out at room temperature or even lower, which is beneficial for thermally sensitive molecules.[11][12]

  • High Selectivity: It is more selective than thionyl chloride, reducing the likelihood of unwanted side reactions.[13]

  • Clean Byproducts: The gaseous byproducts are easily removed, simplifying the work-up procedure.[11]

Limitations:

  • Higher Cost: Oxalyl chloride is significantly more expensive than thionyl chloride.[13]

  • Safety Concern with DMF: The use of DMF as a catalyst can lead to the formation of the potent carcinogen, dimethylcarbamoyl chloride, necessitating stringent safety protocols.[11]

Phosphorus Oxychloride (POCl₃): The Dehydrating Chlorinator

Phosphorus oxychloride is a powerful reagent primarily used for the chlorination of hydroxyl groups on heterocyclic rings, such as converting a 4-hydroxy-quinazolinone to a 4-chloro-quinazoline.[7][8] It also plays a role as a dehydrating and cyclizing agent in certain synthetic routes.[15]

Mechanism of Action: The chlorination of a hydroxyl group with POCl₃ is believed to involve the initial formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the chlorinated product.[8]

Advantages:

  • Effective for Hydroxyl Group Chlorination: It is highly effective for the conversion of hydroxylated heterocycles to their chloro-derivatives.[8]

  • Dual Functionality: It can act as both a chlorinating and a dehydrating agent.[15]

Limitations:

  • Harsh Reaction Conditions: Reactions typically require high temperatures (refluxing in excess POCl₃).

  • Difficult Work-up: The work-up involves quenching the excess POCl₃ with ice water, which can be a vigorous and hazardous procedure.

  • Limited Scope: Its application is generally more specific compared to thionyl chloride or oxalyl chloride.

Vilsmeier Reagent (in situ from POCl₃ and DMF): The One-Pot Synthesizer

The Vilsmeier reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide, is a versatile tool for the one-pot synthesis of quinazolinones from anthranilic acid derivatives.[9][10] This method offers a streamlined approach to constructing the quinazolinone scaffold.

Mechanism of Action: The Vilsmeier reagent acts as a potent electrophile. In quinazolinone synthesis, it reacts with an anthranilic acid derivative to facilitate cyclization and the formation of the heterocyclic ring system.[19]

Advantages:

  • One-Pot Synthesis: Allows for the direct synthesis of quinazolinones from readily available starting materials in a single step.[9]

  • Good to Excellent Yields: This method often provides high yields of the desired products.[10]

Limitations:

  • Substrate Dependent: The success of the reaction can be dependent on the specific substituents on the anthranilic acid derivative.

  • Formation of Chlorinated Byproducts: The use of POCl₃ can sometimes lead to the formation of chlorinated quinoline byproducts.

Experimental Protocols

General Safety Precautions

All chlorinating agents discussed are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: Synthesis of 2-Phenyl-4(3H)-quinazolinone via Acyl Chloride Formation with Thionyl Chloride

This protocol involves the conversion of benzoic acid to benzoyl chloride using thionyl chloride, followed by reaction with 2-aminobenzamide.

Step 1: Synthesis of Benzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add benzoic acid (1.22 g, 10 mmol).

  • Carefully add thionyl chloride (2.2 mL, 30 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2 hours.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Synthesis of 2-Phenyl-4(3H)-quinazolinone

  • Dissolve 2-aminobenzamide (1.36 g, 10 mmol) in anhydrous pyridine (20 mL) in a separate flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the freshly prepared benzoyl chloride to the 2-aminobenzamide solution with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-phenyl-4(3H)-quinazolinone.

Protocol 2: One-Pot Synthesis of 3-Substituted Quinazolinones using the Vilsmeier Reagent

This protocol describes the synthesis of 3-substituted quinazolinones from anthranilic acid and a primary amine using the Vilsmeier reagent.[9]

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 mL, 12 mmol) to ice-cold N,N-dimethylformamide (10 mL) with stirring.

  • To this mixture, add anthranilic acid (1.37 g, 10 mmol) in portions, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add the desired primary amine (e.g., aniline, 0.93 g, 10 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80°C for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the precipitated solid, wash with water, and purify by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

Quinazolinone_Synthesis_Pathways cluster_Thionyl_Chloride Thionyl Chloride Pathway cluster_Vilsmeier Vilsmeier Reagent Pathway CarboxylicAcid Carboxylic Acid AcylChloride Acyl Chloride CarboxylicAcid->AcylChloride Reflux SOCl2 SOCl₂ SOCl2->AcylChloride Quinazolinone1 Quinazolinone AcylChloride->Quinazolinone1 Aminobenzamide 2-Aminobenzamide Aminobenzamide->Quinazolinone1 AnthranilicAcid Anthranilic Acid Vilsmeier_Intermediate Vilsmeier Intermediate AnthranilicAcid->Vilsmeier_Intermediate POCl3_DMF POCl₃ / DMF POCl3_DMF->Vilsmeier_Intermediate Quinazolinone2 Quinazolinone Vilsmeier_Intermediate->Quinazolinone2 PrimaryAmine Primary Amine PrimaryAmine->Quinazolinone2

Caption: Comparative workflows for quinazolinone synthesis.

Conclusion and Recommendations

The choice of a chlorinating agent for quinazolinone synthesis is a critical decision that balances reactivity, selectivity, cost, and safety.

  • Thionyl Chloride remains a viable and economical option for robust substrates and large-scale preparations where cost is a primary concern. However, its aggressive nature necessitates careful consideration of potential side reactions.

  • Oxalyl Chloride is the reagent of choice for syntheses involving delicate or thermally sensitive substrates, offering milder conditions and higher selectivity.[11][12] Its higher cost is often justified by improved yields and purity in research and pharmaceutical development settings.

  • Phosphorus Oxychloride is a specialized reagent, indispensable for the chlorination of hydroxylated quinazolinone cores. Its powerful dehydrating properties also lend it to specific cyclization reactions.

  • The Vilsmeier Reagent provides an elegant and efficient one-pot route to substituted quinazolinones, streamlining the synthetic process.

Ultimately, the optimal chlorinating agent will depend on the specific synthetic target and the priorities of the researcher. For exploratory and small-scale synthesis where purity and mild conditions are paramount, oxalyl chloride is often the superior choice. For process development and large-scale manufacturing, the cost-effectiveness of thionyl chloride makes it a compelling option, provided the substrate is sufficiently stable.

References

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  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubMed Central. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

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  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Retrieved from [Link]

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A Researcher's Guide to the Cross-Reactivity of Quinazoline-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The quinazoline scaffold has proven to be a remarkably effective chemical starting point for designing potent ATP-competitive kinase inhibitors.[1][2][3] Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) are cornerstone therapies for cancers driven by aberrant Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling.[2][4]

However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: cross-reactivity. An inhibitor designed for one kinase can inadvertently bind to and modulate the activity of dozens of others, leading to unexpected off-target effects.[5][6] These off-target activities can be beneficial, contributing to a drug's overall efficacy through polypharmacology, but they can also be detrimental, causing toxicity.[5][7]

This guide provides a comparative analysis of the cross-reactivity profiles of prominent quinazoline-derived kinase inhibitors. We will delve into the state-of-the-art methodologies used to assess selectivity, present comparative experimental data, and explore the structural underpinnings that dictate an inhibitor's specificity. Our goal is to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to select and utilize these powerful chemical tools effectively.

Part 1: Methodologies for Assessing Kinase Inhibitor Selectivity

Evaluating the selectivity of a kinase inhibitor is not a single experiment but a multi-faceted investigation. A robust assessment combines in vitro biochemical assays with cell-based methods to provide a comprehensive picture of a compound's activity. The choice of assay is critical, as each provides a different layer of information. For instance, a biochemical assay measures direct binding or enzymatic inhibition in a controlled, cell-free system, while a cellular assay confirms that the inhibitor can reach and engage its target within the complex milieu of a living cell.[8][9]

Large-Scale Kinome Profiling (Biochemical Assays)

The most common first step in selectivity profiling is to screen the inhibitor against a large panel of purified kinases.[10] This provides a broad, quantitative overview of the inhibitor's kinome-wide interaction landscape.

Principle: These assays typically measure the inhibitor's ability to compete with ATP for binding to the kinase's active site. The output is often an IC₅₀ (the concentration of inhibitor required to reduce kinase activity by 50%) or a Kd (dissociation constant), which reflects binding affinity.[8][10]

Experimental Protocol (General Radiometric Assay - e.g., HotSpot™):

  • Reaction Setup: In a multi-well plate, combine the purified kinase, a specific substrate peptide or protein, and a buffer containing radiolabeled ³³P-ATP.

  • Inhibitor Addition: Add the quinazoline inhibitor at a range of concentrations (e.g., 10-point dose-response) to the reaction wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Allow the kinase reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Reaction Quench & Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.[11]

  • Washing: Wash the membrane extensively to remove unincorporated ³³P-ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter. The signal is proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value for each kinase in the panel.

Causality Behind Choices:

  • Why Radiometric Assay? This method is a gold standard, directly measuring the catalytic transfer of phosphate, making it highly sensitive and reliable for detecting enzymatic inhibition.[11]

  • Why a Large Panel? Screening against hundreds of kinases (e.g., >300) is essential to uncover unexpected off-targets that would be missed with a smaller, focused panel.[10]

  • Why Measure IC₅₀? It provides a quantitative measure of potency that can be used to rank the affinity of the inhibitor for different kinases and compare selectivity profiles between compounds.

Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they don't confirm that an inhibitor can engage its target in a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring target engagement in a physiological context.[9][12][13]

Principle: The binding of a drug to its target protein typically increases the protein's thermal stability. When cells are heated, proteins unfold and aggregate. A drug-bound protein will be more stable and remain in solution at higher temperatures compared to its unbound state.[12][14]

Experimental Protocol (Isothermal Dose-Response CETSA):

  • Cell Treatment: Culture cells to confluency. Treat the cells with a range of inhibitor concentrations for a specific duration (e.g., 1 hour) at 37°C. Include a vehicle control.

  • Heating: Heat the cell suspensions at a predetermined temperature (the Tagg, or aggregation temperature, for the target protein) for 3 minutes, followed by immediate cooling on ice. This temperature is chosen to be on the slope of the protein's melting curve, where stabilization is most easily detected.

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of the target protein using a specific detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the inhibitor concentration to generate a dose-response curve, from which an EC₅₀ for target engagement can be determined.

Causality Behind Choices:

  • Why Intact Cells? This confirms the inhibitor is cell-permeable and can bind its target amidst cellular complexities like high ATP concentrations and protein crowding, which can affect inhibitor potency.[8][9]

  • Why Heating? Heat provides the energy challenge to denature proteins. The differential stability between the bound and unbound state is the core of the measurement.[12]

  • Why Isothermal Dose-Response? This format is ideal for quantifying the potency of target engagement in cells and is more amenable to higher throughput than generating a full melting curve for each concentration.[13]

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_lysis Processing Phase cluster_analysis Analysis Phase treat 1. Treat Cells with Inhibitor (Dose-Response) heat 2. Heat Shock (Isothermal Challenge) treat->heat lyse 3. Cell Lysis (Freeze-Thaw) heat->lyse centrifuge 4. Centrifugation (Separate Aggregates) lyse->centrifuge collect 5. Collect Supernatant (Soluble Fraction) centrifuge->collect quantify 6. Quantify Target Protein (e.g., Western Blot) collect->quantify plot 7. Plot Dose-Response (Calculate EC₅₀) quantify->plot

Caption: On- and off-target interactions of quinazoline inhibitors.

Conclusion and Future Perspectives

The quinazoline scaffold remains a highly valuable framework for the design of potent kinase inhibitors. However, as this guide illustrates, even closely related compounds can exhibit markedly different cross-reactivity profiles. Understanding these profiles is paramount for the rational design of experiments and the interpretation of their results.

  • For studies requiring precise inhibition of EGFR, Gefitinib offers a more selective profile.

  • Erlotinib's broader activity may be useful in contexts where co-inhibition of targets like SRC is desirable, but this polypharmacology must be accounted for.

  • Lapatinib serves as a key agent for dual inhibition of EGFR and HER2.

The future of kinase inhibitor development lies in designing compounds with tailored selectivity profiles. This may involve creating highly specific inhibitors to minimize off-target toxicities or, conversely, designing multi-targeted inhibitors that deliberately engage specific nodes in a disease network for enhanced efficacy. [15]Advanced techniques like computational modeling, structure-based design, and comprehensive profiling using the methods described herein will be essential to achieving this goal and unlocking the full therapeutic potential of kinase inhibition.

References

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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Miner, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2415-2423. [Link]

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  • Silvestri, R., et al. (2010). Structure-Based Design of Potent and Selective 2-(Quinazolin-2-yl)phenol Inhibitors of Checkpoint Kinase 2. Journal of Medicinal Chemistry, 53(15), 5675-5685. [Link]

  • Anwar, N. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11953. [Link]

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  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(26), 9115-9123. [Link]

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  • Gao, Y., et al. (2022). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research, 21(10), 2549-2557. [Link]

  • Zhai, X., et al. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic Chemistry, 96, 103632. [Link]

  • Al-Warhi, T., et al. (2023). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Scientific Reports, 13, 14685. [Link]

  • Zhai, X., et al. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic Chemistry, 96, 103632. [Link]

  • Brehmer, D., et al. (2012). Target profiles of gefitinib and erlotinib. Drug Discovery Today, 17(3-4), 128-135. [Link]

  • Bhatia, P., et al. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). European Journal of Medicinal Chemistry, 204, 112640. [Link]

  • Zubair, T., & Bandyopadhyay, D. (2023). Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. Organic Chemistry: Current Research. [Link]

  • ResearchGate. (n.d.). EGFR-TK-selective inhibitors; gefitinib, erlotinib and AEE788 and EGFR/HER2-TK-dual inhibitor; lapatinib. [Link]

  • Wissner, A., et al. (2007). Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers with each targeting different cysteine residues in the kinase domains of EGFR and VEGFR-2. Bioorganic & Medicinal Chemistry Letters, 17(17), 4791-4794. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 519. [Link]

  • Ghorab, M. M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5184. [Link]

  • Ram, D., et al. (2019). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. The Indian Journal of Medical Research, 149(4), 519-525. [Link]

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  • Dahal, B. K., et al. (2010). Effects of gefitinib, erlotinib, and lapatinib on the degree of muscularization and medial wall thickness of small pulmonary arteries of monocrotaline (MCT)-injected rats. Journal of Pharmacological Sciences, 114(2), 199-208. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, a chlorinated heterocyclic compound often utilized as an intermediate in medicinal chemistry and drug development.[1]

The fundamental principle guiding this procedure is that this compound, along with any materials it has contaminated, must be managed as hazardous waste from the point of generation through to its final disposal.[2] This approach is necessitated by the chemical's structure and the potential hazards associated with this class of molecules.

Hazard Assessment and Immediate Safety Precautions

While specific toxicity and environmental data for this compound are not extensively published, we can infer its potential hazards from structurally similar quinazoline derivatives. The closely related compound, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS No. 183322-18-1), is classified with the hazards listed below.[3] It is imperative to handle the target compound with, at minimum, the same level of caution.

Inferred Hazard Profile

Hazard TypeGHS ClassificationGHS PictogramPrecautionary Statement
Acute Oral Toxicity Category 4

H302: Harmful if swallowed.[3]
Serious Eye Damage Category 1

H318: Causes serious eye damage.[3]
Skin Irritation Category 2

H315: Causes skin irritation.[4]
Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a comprehensive set of PPE is worn to minimize exposure risk:

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection : Use chemical-impermeable gloves (e.g., nitrile), inspected for integrity before each use.[2]

  • Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.[2]

  • Respiratory Protection : All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Step-by-Step Disposal Protocol

The disposal process must be systematic, ensuring every step is documented and compliant with institutional and regulatory standards. The following workflow provides a self-validating system for the safe management of this chemical waste.

Workflow for Waste Management

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal Gen Waste Generated (Solid, Liquid, Contaminated Items) Char Characterize as Hazardous Waste Gen->Char Seg Segregate from Incompatible Wastes Char->Seg Select Select Compatible, Leak-Proof Container Seg->Select Label Attach Hazardous Waste Label Select->Label Contents List All Contents (including solvents, %) Label->Contents Store Store in Designated Satellite Accumulation Area Contents->Store Contain Use Secondary Containment Store->Contain Contact Contact EHS for Waste Pickup Contain->Contact Dispose Professional Disposal by Licensed Vendor Contact->Dispose

Caption: Disposal workflow for hazardous quinazoline derivatives.

Experimental Protocol for Disposal

Objective: To safely collect, store, and prepare for disposal all waste streams containing this compound.

Materials:

  • Appropriate hazardous waste containers (solid, liquid).

  • Clear, heavy-duty plastic bags for solid waste.

  • Sharps container (if applicable).

  • Hazardous waste labels (provided by your institution's EHS department).

  • Secondary containment bins.

  • Permanent marker.

Methodology:

Step 1: Waste Identification and Segregation

  • Characterize all waste streams—including the pure compound, reaction mixtures, solutions, contaminated gloves, pipette tips, and weighing papers—as hazardous chemical waste.[2]

  • Segregate waste at the point of generation. Do not mix this chlorinated organic waste with other waste streams, particularly acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[5][6]

Step 2: Container Selection and Preparation

  • Solid Waste (Unused Reagent):

    • The preferred container is the original manufacturer's bottle. Do not deface the original label.[7]

    • If the original container is not available, use a clearly labeled, sealable container made of a compatible material (e.g., glass or polyethylene).

  • Liquid Waste (Solutions):

    • Use a dedicated, leak-proof waste carboy or bottle with a secure, screw-on cap.[8] Parafilm and corks are not acceptable closures.[8]

    • Ensure the container material is compatible with all components of the liquid waste stream (e.g., solvents).

  • Contaminated Lab Supplies (Non-Sharps):

    • Collect items like gloves, bench paper, and wipes in a clear plastic bag.[8]

    • Double-bag the waste to ensure containment and allow for visual inspection by waste technicians.[8]

  • Contaminated Sharps:

    • Dispose of all contaminated sharps (needles, scalpels, broken glass, pipettes) in a designated, puncture-proof sharps container.[8]

Step 3: Labeling

  • Attach a hazardous waste label to every waste container immediately upon adding the first drop of waste.[7]

  • Complete the label accurately. Using a permanent marker, fill in:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • List all other components and their approximate percentages (e.g., "Methanol 90%").

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

Step 4: Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA) in your lab, near the point of waste generation.[5][6]

  • Keep all waste containers securely capped except when actively adding waste.[5][9]

  • Place all liquid waste containers in secondary containment. The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container to capture any potential leaks.[8]

  • Store hazardous waste below eye level and away from sinks or floor drains.[7]

Step 5: Arranging for Final Disposal

  • Monitor accumulation limits. Do not exceed the time (e.g., 90-180 days) or volume (e.g., 55 gallons) limits set by your institution and regulatory agencies.[7][8]

  • Schedule a pickup. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the full, properly labeled waste containers.[2]

  • Provide an accurate description of the waste to the EHS office. The final disposal must be conducted by a licensed hazardous waste disposal company.[2]

Accidental Release Measures

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Secure: Immediately alert colleagues and restrict access to the spill area.[2]

  • Contain the Spill:

    • For solid spills: Carefully sweep the material, avoiding dust generation. Use non-sparking tools.[2]

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Report: Report the incident to your laboratory supervisor and EHS office immediately. Do not attempt to clean up a large spill without guidance from trained safety professionals.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological well-being.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 7, 2026.
  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Retrieved January 7, 2026.
  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago, Environmental Health and Safety. Retrieved January 7, 2026.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved January 7, 2026.
  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University, Campus Safety Division. Retrieved January 7, 2026.
  • Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals. (n.d.). BenchChem. Retrieved January 7, 2026.
  • Safety Data Sheet: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. (2025, September 29). Cayman Chemical. Retrieved January 7, 2026.
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1. (n.d.). TCI Chemicals. Retrieved January 7, 2026.
  • Chemical Safety Data Sheet: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. (2025, August 23). ChemicalBook. Retrieved January 7, 2026.
  • 4-Chloro-6-ethoxy-7-methoxyquinazoline. (n.d.). BenchChem. Retrieved January 7, 2026.

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Navigating the Safe Handling of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount to innovation. Among these, quinazoline derivatives have emerged as a significant class of compounds, demonstrating a wide range of biological activities.[1][2] This guide provides a detailed protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of a specific quinazoline derivative, 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline. The procedural recommendations outlined herein are grounded in established safety principles for handling halogenated organic compounds and are informed by data from structurally analogous molecules.[3][4]

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[7]

  • Skin Irritation: May cause skin irritation upon contact.[8]

  • Eye Damage: Risk of serious eye irritation or damage.[7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][9]

A comprehensive understanding of these potential hazards is the first step in establishing a safe laboratory environment. It is imperative to handle this compound with the assumption that it possesses these characteristics.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table outlines the recommended PPE based on the potential hazards.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[3][6]To protect against splashes, dust, and aerosols that can cause serious eye damage.
Hand Protection Chemical-impermeable gloves (e.g., nitrile) inspected before each use.[3][8]To prevent skin contact, which may cause irritation. The integrity of the gloves is crucial for effective protection.
Body Protection A fire/flame-resistant and impervious lab coat or gown.[3]To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask for solids) should be used if engineering controls are insufficient or if irritation is experienced.[10]To prevent the inhalation of dust or aerosols that may cause respiratory irritation.[9]

This multi-layered approach to PPE ensures comprehensive protection during all handling procedures.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][11]

Preparation and Weighing:

  • Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to contain any potential dust or aerosols.[4]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[3][11] Use appropriate tools, such as a spatula, for transfers.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Solution Preparation:

  • Ventilation: All solution preparation should be performed in a chemical fume hood to minimize inhalation exposure to any volatile solvents.

  • Controlled Addition: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Container Labeling: Clearly label all solutions with the compound name, concentration, solvent, and appropriate hazard warnings.

Experimental Use:

  • Enclosed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Temperature Control: Be mindful of reaction temperatures, as elevated temperatures can increase the volatility of the compound and solvents.

The following diagram illustrates the general workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Don Appropriate PPE fume_hood Work in Chemical Fume Hood prep_start->fume_hood weigh Weigh Compound Carefully fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection spill Spill? experiment->spill decontaminate Decontaminate Glassware & Surfaces waste_collection->decontaminate dispose Dispose via EHS decontaminate->dispose spill->waste_collection No spill_kit Use Spill Kit spill->spill_kit Yes report_spill Report to EHS spill_kit->report_spill

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Reactant of Route 2
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.